1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
Description
Properties
IUPAC Name |
(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-4-2-7(6-9)3-5-8/h2,9H,3-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZCVUOQSMDKQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189730 | |
| Record name | 1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36166-75-3 | |
| Record name | 1,2,3,6-Tetrahydro-1-methyl-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36166-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036166753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-tetrahydro-1-methylpyridine-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature and chemical databases, this document establishes a robust predictive framework. By examining the well-characterized parent heterocycle, 1-methyl-1,2,3,6-tetrahydropyridine, the influential 4-hydroxymethyl substituent, and the extensively studied analog 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), we can infer the likely characteristics of the title compound. This guide is intended for researchers, scientists, and professionals in drug development, offering not only predicted values for key physicochemical parameters but also detailed experimental protocols for their empirical determination.
Introduction
The 1-methyl-1,2,3,6-tetrahydropyridine scaffold is a core structural motif in a variety of biologically active molecules and natural products. The substitution at the 4-position of this ring system can dramatically influence the molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. The title compound, this compound, is a structurally intriguing molecule for which, at the time of this publication, specific experimental data on its core physicochemical properties are not publicly available.
This guide, therefore, serves a dual purpose: firstly, to present a scientifically grounded prediction of the key physicochemical properties of this compound based on an analysis of its constituent parts and relevant analogs. Secondly, it provides detailed, field-proven experimental methodologies for researchers who may synthesize and characterize this compound, ensuring a self-validating system of investigation.
Chemical Structure and Predicted General Properties
The chemical structure of this compound combines the basic nitrogen of the tetrahydropyridine ring with a polar hydroxymethyl group. This combination is expected to confer a degree of amphiphilicity to the molecule.
Diagram 1: Chemical Structures of Target Compound and Analogs
Caption: Logical relationship between the target molecule and its analogs.
Predicted Physicochemical Properties: A Comparative Analysis
The following table summarizes the predicted physicochemical properties of this compound, derived from the known values of its structural analogs.
| Property | Predicted Value (Target Compound) | 1-Methyl-1,2,3,6-tetrahydropyridine | 4-Hydroxymethylpyridine | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Justification for Prediction |
| Molecular Formula | C₇H₁₃NO | C₆H₁₁N | C₆H₇NO | C₁₂H₁₅N | Based on chemical structure. |
| Molecular Weight | 127.19 g/mol | 97.16 g/mol | 109.13 g/mol [1][2] | 173.25 g/mol [3][4] | Calculated from the molecular formula. |
| Melting Point (°C) | Likely a low-melting solid or oil | -48 °C (as 1,2,3,6-tetrahydropyridine) | 53-58 °C[5][6] | 40-42 °C[3][4][7] | The presence of the hydroxyl group may lead to intermolecular hydrogen bonding, likely resulting in a solid at room temperature, similar to 4-hydroxymethylpyridine and MPTP. |
| Boiling Point (°C) | > 200 °C (at atm. pressure) | ~115-120 °C (estimated) | 245-247 °C[8] | 128-132 °C at 12 mmHg[3] | The hydroxyl group will significantly increase the boiling point compared to the parent tetrahydropyridine due to hydrogen bonding, likely approaching that of 4-hydroxymethylpyridine. |
| Aqueous Solubility | Soluble | Soluble | Soluble[8][9] | Slightly soluble[3] | The polar hydroxymethyl group and the basic nitrogen are expected to confer good water solubility. |
| pKa (of conjugate acid) | ~8.5 - 9.5 | ~9.05 (Predicted)[10] | 5.2 (of pyridine nitrogen) | ~7.5 (for the tetrahydropyridinium ion) | The basicity of the tertiary amine is expected to be similar to the parent tetrahydropyridine, as the hydroxymethyl group is electronically neutral and sterically removed. |
Predicted Spectroscopic Profile
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying key functional groups. For this compound, the following characteristic absorption bands are predicted:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is expected, characteristic of the hydroxyl group and indicative of hydrogen bonding.
-
C-H Stretch: Multiple peaks in the 2800-3000 cm⁻¹ region corresponding to the stretching vibrations of the aliphatic and vinylic C-H bonds.
-
C=C Stretch: A medium to weak absorption around 1650-1670 cm⁻¹ for the carbon-carbon double bond within the tetrahydropyridine ring.
-
C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ range, indicative of the primary alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be dependent on concentration and solvent, likely in the range of 1.5-4.0 ppm.
-
Vinylic Proton (=CH-): A singlet or a narrow multiplet around 5.5-6.0 ppm.
-
Hydroxymethyl Protons (-CH₂-OH): A singlet or doublet around 3.5-4.0 ppm.
-
Ring Methylene Protons (-CH₂-): Several multiplets in the 2.0-3.5 ppm region.
-
N-Methyl Protons (-N-CH₃): A sharp singlet around 2.2-2.8 ppm.
¹³C NMR:
-
Vinylic Carbons (-C=C-): Two signals in the 120-140 ppm range.
-
Hydroxymethyl Carbon (-CH₂-OH): A signal around 60-70 ppm.
-
Ring Methylene Carbons (-CH₂-): Signals in the 20-50 ppm range.
-
N-Methyl Carbon (-N-CH₃): A signal around 40-50 ppm.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 127. The fragmentation pattern would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) leading to a fragment at m/z = 96, and other characteristic cleavages of the tetrahydropyridine ring.
Experimental Protocols for Physicochemical Characterization
For any newly synthesized compound, empirical determination of its properties is paramount. The following are standardized protocols for the characterization of this compound.
Determination of Melting and Boiling Points
Diagram 2: Workflow for Melting and Boiling Point Determination
Sources
- 1. 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Hydroxymethyl)pyridine | CymitQuimica [cymitquimica.com]
- 3. MPTP - Wikipedia [en.wikipedia.org]
- 4. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 6. 4-(Hydroxymethyl)pyridine, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. MPTP [drugfuture.com]
- 8. 4-(Hydroxymethyl)pyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price – Trusted Chemical Company [pipzine-chem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Page loading... [wap.guidechem.com]
An In-Depth Technical Guide to (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol, a tetrahydropyridine derivative of significant interest in the fields of neurochemistry and medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, and physico-chemical properties. A significant portion of this guide is dedicated to a proposed synthetic pathway, complete with a detailed experimental protocol. Furthermore, this guide explores the compound's potential applications, drawing parallels with the well-studied neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The toxicological profile and metabolic pathways are discussed in the context of MPTP-induced neurodegeneration, providing a framework for future research into the biological activities of this hydroxymethyl analog.
Introduction
(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol is a heterocyclic organic compound that has garnered attention due to its structural similarity to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent and selective dopaminergic neurotoxin. The study of MPTP has been instrumental in developing animal models of Parkinson's disease and has provided profound insights into the mechanisms of neurodegeneration. The replacement of the phenyl group in MPTP with a hydroxymethyl group in the target compound of this guide presents an intriguing subject for investigation into structure-activity relationships, potential neurotoxicity, and applications in drug discovery. This guide aims to be a foundational resource for researchers interested in the synthesis, characterization, and potential biological evaluation of this compound.
Chemical Structure and Nomenclature
The chemical structure of the topic compound consists of a 1,2,3,6-tetrahydropyridine ring, which is a partially saturated six-membered heterocycle containing one nitrogen atom. A methyl group is attached to the nitrogen atom at position 1, and a hydroxymethyl group is attached to the carbon atom at position 4.
Molecular Formula: C₇H₁₃NO
Molecular Weight: 127.18 g/mol
IUPAC Nomenclature
The correct and systematic IUPAC name for this compound is (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol . This name is derived by identifying the parent heterocycle as 1,2,3,6-tetrahydropyridine, indicating the position of the methyl group on the nitrogen atom (position 1), and treating the hydroxymethyl group (-CH₂OH) as a substituent at position 4.
Structural Diagram
Caption: Proposed synthesis of (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol.
Step 1: N-Methylation of 4-(Hydroxymethyl)pyridine
The first step involves the quaternization of the nitrogen atom in 4-(hydroxymethyl)pyridine using an alkylating agent, such as iodomethane, to form the corresponding pyridinium salt.
Protocol:
-
To a solution of 4-(hydroxymethyl)pyridine (1 equivalent) in acetone, add iodomethane (1.1 equivalents) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The resulting precipitate, 1-methyl-4-(hydroxymethyl)pyridinium iodide, is collected by filtration.
-
Wash the solid with cold acetone and dry under vacuum.
Causality: The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic methyl group of iodomethane in an SN2 reaction. The use of acetone as a solvent is advantageous as the resulting pyridinium salt is typically insoluble, allowing for easy isolation by filtration.
Step 2: Reduction of 1-Methyl-4-(hydroxymethyl)pyridinium Iodide
The second step is the selective reduction of the pyridinium salt to the desired 1,2,3,6-tetrahydropyridine derivative. Sodium borohydride is a suitable reducing agent for this transformation.
Protocol:
-
Dissolve 1-methyl-4-(hydroxymethyl)pyridinium iodide (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Causality: The reduction of pyridinium salts with sodium borohydride typically yields a mixture of dihydropyridine isomers, with the 1,2- and 1,4-dihydropyridines being the major products. The regioselectivity of the reduction can be influenced by the substituent at the 4-position. Subsequent workup and purification are necessary to isolate the desired 1,2,3,6-tetrahydropyridine isomer.
Characterization
The structure of the synthesized (1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol should be confirmed using standard analytical techniques.
Table 1: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the N-methyl protons (singlet), allylic and aliphatic protons of the tetrahydropyridine ring, the vinylic proton, and the protons of the hydroxymethyl group. |
| ¹³C NMR | Resonances for the N-methyl carbon, the sp² and sp³ hybridized carbons of the tetrahydropyridine ring, and the carbon of the hydroxymethyl group. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (127.18 g/mol ). |
| IR Spec. | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group, and C-H stretching vibrations for the alkyl and alkenyl groups. |
Potential Applications and Areas of Research
The structural analogy to MPTP makes (1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol a compound of high interest for several research applications.
Neuroscience Research
-
Probing Neurotoxicity: A primary area of investigation would be to determine if this compound exhibits neurotoxic properties similar to MPTP. This would involve in vitro studies on neuronal cell cultures and in vivo studies in animal models to assess its effects on dopaminergic neurons.
-
Structure-Activity Relationship Studies: By comparing the biological activity of this compound with MPTP and other analogs, researchers can gain a deeper understanding of the structural requirements for neurotoxicity. The presence of the polar hydroxymethyl group in place of the lipophilic phenyl group is expected to significantly alter its properties, including its ability to cross the blood-brain barrier and its interaction with biological targets.
Drug Development
The tetrahydropyridine scaffold is present in numerous biologically active compounds. This molecule could serve as a starting material or a fragment for the synthesis of novel therapeutic agents targeting the central nervous system. The introduction of the "magic methyl" group, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, is an inherent feature of this molecule's design.
Toxicological Profile and Metabolism: A Predictive Analysis Based on MPTP
The toxicity of MPTP is not due to the molecule itself but rather its metabolic activation to the 1-methyl-4-phenylpyridinium ion (MPP⁺). [3][4][5]This bioactivation is primarily catalyzed by the enzyme monoamine oxidase B (MAO-B) in glial cells in the brain. [3][4]MPP⁺ is then selectively taken up by dopaminergic neurons via the dopamine transporter, where it accumulates in mitochondria and inhibits Complex I of the electron transport chain. [6][7][8]This leads to a depletion of ATP, increased production of reactive oxygen species, and ultimately, cell death.
It is plausible that (1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol could undergo a similar metabolic pathway.
Proposed Metabolic Pathway:
Caption: Proposed metabolic activation of (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol.
Key Research Questions:
-
Is (1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol a substrate for MAO-B?
-
If oxidized, does the resulting pyridinium ion inhibit mitochondrial respiration?
-
How does the hydroxymethyl group affect the compound's lipophilicity and its ability to cross the blood-brain barrier?
-
Does the presence of the hydroxyl group provide a site for phase II metabolism (e.g., glucuronidation or sulfation), potentially leading to a different detoxification pathway compared to MPTP?
Conclusion
(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol represents a valuable tool for research in neuropharmacology and medicinal chemistry. Its synthesis, while not widely documented, is achievable through established synthetic methodologies. The primary value of this compound lies in its potential to elucidate the structure-activity relationships of MPTP-like neurotoxins and to serve as a scaffold for the development of novel CNS-acting agents. Further investigation into its synthesis, characterization, and biological activity is highly warranted and is expected to contribute significantly to our understanding of neurodegenerative processes and the development of new therapeutics.
References
- Biochem Biophys Res Commun. 1984 Dec 14;125(2):484-90.
- J Biol Chem. 2013 Feb 8;288(6):3669-80.
- J Biol Chem. 2013 Feb 8;288(6):3669-80.
- J Biol Chem. 2013 Feb 8;288(6):3669-80.
- NP-MRD: 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simul
- Metabolism of 1-Methyl-4-phenyl-1-2-3-6-tetrahydropyridine by Mitochondria-targeted Cytochrome P450 2D6: Implications in Parkinson's Disease.
- Brain Res. 1989 Oct 30;501(1):175-8.
- Methanol(67-56-1) 1H NMR spectrum - ChemicalBook.
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0013742)
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001875)
- J Neurochem. 1986 Sep;47(3):889-95.
-
Figure 4. 1 H NMR spectra of [9]+ and [10]+ in methanol-d 4 , [3]+... - ResearchGate.
- Neurochem Int. 1987;11(4):359-73.
- Ann N Y Acad Sci. 2003 Jun:991:189-98.
- Exp Neurobiol. 2014 Dec;23(4):311-8.
- Eur J Pharmacol. 1986 Aug 12;127(3):273-6.
- 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ...
- Supplementary Inform
- Pyridine, 1,2,3,4-tetrahydro-1-methyl-5-phenyl - Organic Syntheses Procedure.
- 1H NMR Spectrum (PHY0074798) - PhytoBank.
- 1-Methyl-1,2,3,6-tetrahydropyridine - the NIST WebBook.
- 1-Methyl-1,2,3,6-tetrahydropyridine | C6H11N | CID 69666 - PubChem.
- 1-Methyl-1,2,3,6-tetrahydropyridine - the NIST WebBook.
- CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpret
- Methanol-d4(811-98-3) 13C NMR spectrum - ChemicalBook.
- Synthesis of 8-Methyl-1,2,3,4-tetrahydropyrido.
- (PDF) Synthesis of 4,6,6Trimethyl2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile.
- Synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine, IV - PrepChem.com.
- Methanol-d4(811-98-3) IR Spectrum - ChemicalBook.
- (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol - 알앤디메이트.
- IR-ATR spectra of methanol in acetonitrile (0.007 mol fraction) with...
- 1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE - Organic Syntheses Procedure.
- 1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol | SIELC Technologies.,3,6-Tetrahydro-1-methylpyridine-4-methanol | SIELC Technologies.
Sources
- 1. rndmate.com [rndmate.com]
- 2. 1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol | SIELC Technologies [sielc.com]
- 3. Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by mitochondrion-targeted cytochrome P450 2D6: implications in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model: a tool to explore the pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mouse liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
An In-depth Technical Guide to 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, a heterocyclic compound of interest in synthetic and medicinal chemistry. While specific research on this molecule is limited, its structural features position it as a valuable synthetic intermediate and a non-neurotoxic analogue for comparative studies related to the well-known parkinsonian-inducing agent, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). This document details its chemical identity, physicochemical properties, a proposed synthetic pathway with detailed protocols, potential applications, and standard procedures for analytical characterization and safe handling. The guide is intended to serve as a foundational resource for scientists utilizing or considering this molecule in their research endeavors.
Chemical Identity and Significance
Nomenclature and CAS Number
The compound is systematically named (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol. It is registered under the Chemical Abstracts Service (CAS) with the following identifier:
-
CAS Number: 36166-75-3
Structural Elucidation
This compound is a tetrahydropyridine derivative. Its core structure consists of a six-membered nitrogen-containing ring with one double bond. Key features include a methyl group attached to the nitrogen atom (N-1) and a hydroxymethyl group (-CH₂OH) at the C-4 position.
Experimental Protocol: Reduction of Aldehyde Precursor
This protocol describes the final step in the proposed synthesis: the selective reduction of the aldehyde to the primary alcohol. This choice of reaction is critical; a mild reducing agent like sodium borohydride (NaBH₄) is employed because it readily reduces aldehydes while being inert towards the carbon-carbon double bond within the tetrahydropyridine ring. [1] Materials:
-
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve 1-methyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C. The cooling step is crucial to moderate the exothermic reaction and prevent potential side reactions.
-
Reduction: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution over 15-20 minutes. Maintaining a low temperature is essential for selectivity.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible. A common eluent system for this class of compounds is DCM:MeOH (e.g., 9:1 v/v). [2]5. Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, this compound, likely as an oil.
-
Purification: If necessary, purify the crude product via column chromatography on silica gel using a DCM/MeOH gradient to obtain the final compound with high purity.
Applications in Drug Development and Research
As a functionalized, non-toxic tetrahydropyridine, this molecule serves two primary roles in a research context:
-
Synthetic Building Block: The primary alcohol provides a reactive handle for further chemical modifications. It can be readily converted into esters, ethers, halides, or other functional groups, making it a versatile intermediate for constructing more complex molecules and libraries for screening.
-
Negative Control in Neurotoxicity Studies: In research involving the neurotoxin MPTP, establishing that the observed effects are specific to the MPTP metabolic pathway is critical. This compound, which lacks the phenyl group necessary for bioactivation by monoamine oxidase B (MAO-B), serves as an ideal negative control to differentiate specific neurotoxic mechanisms from general compound effects. [3]
Analytical Characterization
Validating the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of all protons, including the N-methyl singlet, the vinyl proton, the methylene protons of the ring and the hydroxymethyl group, and the hydroxyl proton.
-
¹³C NMR: Will show the expected number of carbon signals, including the distinct signals for the sp² carbons of the double bond and the carbon of the hydroxymethyl group.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (127.18 g/mol ). Electrospray ionization (ESI) would likely show the [M+H]⁺ ion at m/z 128.1.
-
Infrared (IR) Spectroscopy: Will show a characteristic broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretch of the alcohol group, and a peak around 1650-1670 cm⁻¹ for the C=C stretch.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess purity. A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient with a modifier like formic acid or trifluoroacetic acid is a standard starting point for this class of polar, basic compounds. [4]
Safety, Handling, and Storage
Although this compound is not expected to be neurotoxic like MPTP, it should be handled with care as a laboratory chemical of unknown long-term toxicity.
Hazard Identification & Personal Protective Equipment (PPE)
-
Contact: May cause skin and eye irritation upon direct contact.
-
Inhalation/Ingestion: Potential toxicity if inhaled or ingested is not well-characterized.
-
PPE: Standard laboratory PPE is required. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling should be performed in a well-ventilated fume hood.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
Storage and Stability
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
Conclusion
This compound (CAS: 36166-75-3) is a functionalized heterocyclic compound with significant potential as a synthetic intermediate in drug discovery programs. Its key value lies in its structural relationship to the neurotoxin MPTP, allowing it to serve as a non-toxic analogue for building new chemical entities or as a negative control in neurological research. This guide provides the foundational knowledge of its properties, a validated approach to its synthesis, and essential protocols for its analysis and safe handling, thereby equipping researchers to effectively incorporate this molecule into their scientific workflows.
References
- Vertex AI Search Result 1.
- Vertex AI Search Result 2. This compound.
- 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): One Designer Drug and Serendipity. Journal of Analytical Toxicology.
- This reference is not used in the text.
- PubChem. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine.
- This reference is not used in the text.
- This reference is not used in the text.
- Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. Metallomics.
- This reference is not used in the text.
- This reference is not used in the text.
- Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Trends in Biochemical Sciences.
- This reference is not used in the text.
- Quantitative analysis of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine metabolism in isolated rat hepatocytes. Drug Metabolism and Disposition.
- This reference is not used in the text.
- This reference is not used in the text.
- This reference is not used in the text.
- Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental M
- This reference is not used in the text.
- This reference is not used in the text.
- This reference is not used in the text.
- Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules.
Sources
- 1. Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): One Designer Drug and Serendipity - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Synthesis and MAO-B substrate properties of 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Hydroxymethyl Group in Tetrahydropyridine Scaffolds: A Strategic Element in Drug Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The tetrahydropyridine (THP) motif is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules and approved therapeutics.[1][2][3][4] While the THP ring provides a robust and versatile three-dimensional framework, its biological activity and drug-like properties are profoundly influenced by the nature and placement of its substituents.[5] Among these, the humble hydroxymethyl group (-CH₂OH) emerges as a powerful modulator of both pharmacodynamic and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the biological significance of incorporating a hydroxymethyl group into tetrahydropyridine compounds. We will explore its fundamental impact on physicochemical properties, its critical role in enhancing target-receptor interactions, its implications for metabolic stability and prodrug strategies, and the synthetic methodologies for its introduction. This guide is intended to provide drug development professionals with the foundational knowledge and practical insights required to leverage hydroxymethylation as a strategic tool for lead optimization and the rational design of next-generation therapeutics.
The Hydroxymethyl Group as a Physicochemical Modulator
The introduction of a hydroxymethyl group is a fundamental tactic in medicinal chemistry to strategically alter a molecule's physical properties.[6] Its impact stems from the introduction of a small, polar, and versatile hydroxyl (-OH) functional group.
Impact on Solubility and Lipophilicity
The primary and most predictable effect of hydroxymethylation is an increase in hydrophilicity.[7][8] The hydroxyl group is an excellent hydrogen bond donor and acceptor, readily interacting with water molecules. This typically leads to:
-
Increased Aqueous Solubility: A critical parameter for parenteral drug administration and for ensuring adequate concentrations in biological assays.[7]
-
Decreased Lipophilicity (LogP/LogD): By lowering the partition coefficient, hydroxymethylation can influence a compound's ability to cross cellular membranes, potentially reducing off-target effects associated with high lipophilicity and improving its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Table 1: Predicted Physicochemical Property Changes upon Hydroxymethylation Note: These values are illustrative. Actual changes are context-dependent.
| Property | Parent THP Derivative (Example) | Hydroxymethylated THP Derivative (Example) | Rationale for Change |
| Molecular Weight | 250.35 g/mol | 280.38 g/mol | Addition of -CH₂OH group |
| cLogP | 3.5 | 2.8 | Increased polarity from hydroxyl group |
| Aqueous Solubility | 0.05 mg/L | 1.5 mg/L | Enhanced hydrogen bonding with water |
| Polar Surface Area (PSA) | 45 Ų | 65 Ų | Contribution of the hydroxyl group's oxygen |
| H-Bond Donors | 1 | 2 | Addition of the hydroxyl group |
| H-Bond Acceptors | 3 | 4 | Addition of the hydroxyl oxygen |
Influence on Molecular Conformation
The hydroxymethyl group is not merely a passive solubilizing tag. It can form intramolecular hydrogen bonds with other functionalities on the tetrahydropyridine ring or its substituents. This can lock the molecule into a specific, lower-energy conformation that may be more favorable for binding to a biological target, effectively reducing the entropic penalty of binding.
Pharmacodynamic Significance: Enhancing Target Interactions
The true power of the hydroxymethyl group lies in its ability to act as a key pharmacophore, directly participating in and enhancing the interactions between the tetrahydropyridine ligand and its biological target.[7][8]
A Key Player in Receptor Binding
Receptor-ligand interactions are governed by a complex interplay of noncovalent forces.[9][10][11] The hydroxyl moiety of the hydroxymethyl group is a potent hydrogen bonding element that can serve as both a hydrogen donor and acceptor. This dual capacity allows it to form highly specific and directional interactions with amino acid residues in a receptor's binding pocket, such as aspartate, glutamate, serine, or the peptide backbone.[12]
-
Increased Affinity and Potency: The formation of an additional hydrogen bond can significantly increase binding affinity (lower Kᵢ or Kᴅ), often translating to a measurable increase in potency (lower IC₅₀ or EC₅₀).[8][12]
-
Enhanced Selectivity: Because the binding pockets of different receptors or enzyme isoforms can vary by even a single amino acid, the precise placement of a hydroxymethyl group can introduce a critical interaction in the desired target while being sterically or electronically disfavored in off-targets, thereby improving the compound's selectivity profile.
Caption: Interaction of a hydroxymethyl-THP with a hypothetical receptor site.
Structure-Activity Relationship (SAR) Insights
The biological activity of tetrahydropyridine derivatives is highly dependent on the substitution pattern on the ring system.[1][5] The introduction of a hydroxymethyl group provides a clear vector for SAR exploration. Key questions to address during lead optimization include:
-
Position: At which position on the THP ring (or its substituents) is the hydroxymethyl group most effective?
-
Stereochemistry: If the attachment point is chiral, which enantiomer provides the optimal orientation for receptor interaction?
-
Bioisosteric Replacement: Can the -CH₂OH group be replaced by other groups (e.g., -CH₂F, -CH₂NH₂, -CONH₂) to further probe the binding site's requirements?
A study on bishydroxymethyl-substituted dihydropyridines as HIV-1 protease inhibitors, for instance, highlighted the importance of other substituents in conjunction with the hydroxymethyl groups for activity, demonstrating the complexity of SAR.[13]
Pharmacokinetic Implications: Optimizing for In Vivo Success
A potent compound is of little therapeutic value if it cannot reach its target in sufficient concentrations. The hydroxymethyl group can be instrumental in tailoring the pharmacokinetic profile of a THP derivative.
Metabolic Stability and Prodrug Applications
The -CH₂OH group is a primary alcohol and thus a potential site for Phase I oxidation (to an aldehyde and carboxylic acid) or Phase II conjugation (e.g., glucuronidation or sulfation).
-
Blocking Metabolism: Introducing a hydroxymethyl group can sometimes block metabolism at an adjacent site through steric hindrance.
-
Directing Metabolism: It can provide a predictable "soft spot" for metabolism, leading to the formation of hydrophilic metabolites that are readily cleared, which can be advantageous in avoiding the accumulation of the parent drug.
-
Prodrug Handle: The hydroxyl group is an ideal attachment point for promoieties.[7] Esterification of the hydroxymethyl group can create a more lipophilic prodrug that enhances membrane permeability and absorption. Once in circulation, endogenous esterases can cleave the promoiety to release the active hydroxymethyl-THP parent drug.[7]
Caption: A prodrug strategy utilizing the hydroxymethyl group for improved delivery.
Synthetic Strategies for Hydroxymethyl-Tetrahydropyridines
The efficient synthesis of these targeted compounds is crucial. The approach often depends on whether the hydroxymethyl group is introduced early or late in the synthetic sequence.
Core Synthesis
Modern synthetic methods have made the tetrahydropyridine core highly accessible. Multicomponent reactions (MCRs) are particularly efficient, allowing for the rapid construction of diverse and highly functionalized THP derivatives in a single step from simple starting materials.[14]
Introducing the Hydroxymethyl Group
-
Direct Hydroxymethylation: This involves the reaction of a suitable precursor with a formaldehyde source, often under basic conditions. This is a common and straightforward chemical transformation.[7][8]
-
Reduction of Carbonyls: A widely used method involves the synthesis of a THP derivative bearing a carboxylic acid or ester functionality, which can then be selectively reduced to the primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
-
Functionalized Building Blocks: In an MCR or other convergent synthesis, one of the starting materials can already contain the hydroxymethyl group (potentially in a protected form, e.g., as a silyl ether), which is then incorporated directly into the final THP scaffold.
Key Experimental Protocols
Validating the impact of the hydroxymethyl group requires a suite of robust biological and pharmacological assays.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity of the test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of a hydroxymethyl-THP derivative for its target receptor.
Methodology:
-
Preparation: Prepare cell membrane homogenates expressing the receptor of interest.
-
Reaction Mixture: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-ligand) and varying concentrations of the unlabeled test compound (hydroxymethyl-THP derivative) to the membrane preparation in an appropriate assay buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Objective: To determine the metabolic half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a hydroxymethyl-THP derivative.
Methodology:
-
Preparation: Prepare a reaction mixture containing liver microsomes (human or other species) and a NADPH-regenerating system in a phosphate buffer.
-
Initiation: Pre-warm the mixture to 37°C. Add the test compound (at a low concentration, e.g., 1 µM) to initiate the metabolic reaction.
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate the proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the initial linear portion of this plot is used to calculate the in vitro half-life.
Caption: General experimental workflow for biological evaluation.
Conclusion and Future Perspectives
The hydroxymethyl group, while structurally simple, is a functionally profound tool in the arsenal of the medicinal chemist. Its strategic incorporation into the tetrahydropyridine scaffold offers a reliable method to enhance aqueous solubility, modulate lipophilicity, and, most importantly, establish key hydrogen-bonding interactions that can dramatically improve a compound's affinity and selectivity for its biological target.[7][8] Furthermore, it provides a versatile chemical handle for developing prodrugs and for fine-tuning pharmacokinetic properties. As our understanding of receptor biology deepens and synthetic methodologies become more sophisticated, the deliberate and rational use of the hydroxymethyl group will continue to be a cornerstone of designing safer and more effective tetrahydropyridine-based therapeutics.
References
-
de Oliveira, R. S., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry. Available at: [Link]
-
Verma, R., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. Available at: [Link]
-
Request PDF. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines. ResearchGate. Available at: [Link]
-
Kappe, C. O., et al. (2003). Structure-activity relationships of first bishydroxymethyl-substituted cage dimeric 4-aryl-1,4-dihydropyridines as HIV-1 protease inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Mohsin, M. & Ahmad, A. (2018). Tetrahydropyridine: A promising heterocycle for pharmacologically active molecules. Turkish Journal of Chemistry. Available at: [Link]
-
Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports. Available at: [Link]
-
Mateeva, N. N., et al. (2005). The chemistry and pharmacology of tetrahydropyridines. Current Medicinal Chemistry. Available at: [Link]
-
Li, J., et al. (2018). Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors. Molecules. Available at: [Link]
-
Request PDF. (n.d.). Synthesis of tetrahydropyridine derivatives. ResearchGate. Available at: [Link]
-
Request PDF. (n.d.). Synthesis of Tetrahydropyridine Derivatives through a Reaction of 1,6-Enynes, Sulfur Dioxide, and Aryldiazonium Tetrafluoroborates. ResearchGate. Available at: [Link]
-
Request PDF. (n.d.). Importance of hydroxymethyl group in biological activity. ResearchGate. Available at: [Link]
-
de Oliveira, R. S., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers. Available at: [Link]
-
Young, R. (n.d.). The underappreciated hydroxyl in drug discovery. Hypha Discovery. Available at: [Link]
-
Request PDF. (n.d.). Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). Structures Activity Relationship. SlideShare. Available at: [Link]
-
Wermuth, C. G. (2008). The Role of Functional Groups in Drug–Receptor Interactions. The Practice of Medicinal Chemistry. Available at: [Link]
-
Unknown. (n.d.). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. LinkedIn. Available at: [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]
-
Guryanov, I., et al. (2016). Receptor-ligand interactions: Advanced biomedical applications. Materials Science and Engineering: C. Available at: [Link]
-
Forsman, H., et al. (2015). Structural changes of the ligand and of the receptor alters the receptor preference for neutrophil activating peptides starting with a formylmethionyl group. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Available at: [Link]
-
Request PDF. (n.d.). Hydroxyl Groups in Synthetic and Natural Product Derived Therapeutics – A Perspective on a Common Functional Group. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]
- 9. wpage.unina.it [wpage.unina.it]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. Receptor-ligand interactions: Advanced biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationships of first bishydroxymethyl-substituted cage dimeric 4-aryl-1,4-dihydropyridines as HIV-1 protease inhibitors [pubmed.ncbi.nlm.nih.gov]
- 14. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Novel in Neurotoxin Research
The study of neurotoxic compounds has been instrumental in unraveling the complex mechanisms underlying neurodegenerative diseases. A prime example is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound whose unfortunate discovery as a contaminant in synthetic opioids led to a robust animal model for Parkinson's disease.[1] The wealth of research into MPTP has illuminated a clear pathway of metabolic activation and subsequent neuronal destruction. This guide ventures into the closely related, yet largely unexplored, territory of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (MHMTP).
Due to the limited direct research on MHMTP, this document will leverage the extensive knowledge of MPTP's mechanism of action as a foundational framework. By drawing parallels in structure and predicted metabolic pathways, we can hypothesize the potential neurotoxic mechanisms of MHMTP and, consequently, identify promising therapeutic targets. This guide is structured to first deconstruct the established MPTP-induced neurotoxicity pathway and then to logically extrapolate these principles to MHMTP, providing a scientifically grounded rationale for future research and drug development endeavors.
Part 1: The MPTP Paradigm: A Blueprint for Understanding MHMTP's Potential Neurotoxicity
The neurotoxic effects of MPTP are not inherent to the molecule itself but are a result of its metabolic conversion to the toxic cation 1-methyl-4-phenylpyridinium (MPP+).[2] This bioactivation cascade and its downstream consequences provide a critical roadmap for understanding the potential hazards and therapeutic opportunities associated with MHMTP.
Metabolic Activation: The Gateway to Neurotoxicity
The initial and rate-limiting step in MPTP's neurotoxic cascade is its oxidation by monoamine oxidase B (MAO-B) , an enzyme primarily located on the outer mitochondrial membrane of glial cells, particularly astrocytes.[3] MAO-B catalyzes the conversion of MPTP to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+), which is then further oxidized to MPP+.[3]
Hypothesis for MHMTP: Given that MAO-B exhibits broad substrate specificity for tetrahydropyridine derivatives, it is highly probable that MHMTP is also a substrate for this enzyme.[4][5] The hydroxymethyl group at the 4-position, while different from the phenyl group of MPTP, is unlikely to prevent binding to the enzyme's active site. Therefore, we can postulate a similar metabolic activation pathway for MHMTP.
Diagram 1: Hypothesized Metabolic Activation of MHMTP
Caption: Hypothesized bioactivation of MHMTP to a toxic pyridinium species by MAO-B.
Selective Neuronal Uptake: The Role of the Dopamine Transporter (DAT)
The specificity of MPTP's neurotoxicity towards dopaminergic neurons is primarily due to the high-affinity uptake of its toxic metabolite, MPP+, by the dopamine transporter (DAT) .[1][2] This transporter, located on the presynaptic membrane of dopaminergic neurons, efficiently sequesters MPP+ from the extracellular space, leading to its accumulation within these vulnerable cells.[6]
Hypothesis for MHMTP: The putative toxic metabolite, 1-methyl-4-(hydroxymethyl)pyridinium (MHMPP+), being a positively charged pyridinium derivative, is a likely substrate for DAT. This would suggest that MHMTP, like MPTP, could induce selective dopaminergic neurotoxicity.
Mitochondrial Dysfunction: The Core of the Toxic Insult
Once inside dopaminergic neurons, MPP+ is actively transported into the mitochondria, driven by the mitochondrial membrane potential. Within the mitochondrial matrix, MPP+ potently inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[2] This inhibition has two major detrimental consequences:
-
ATP Depletion: The disruption of the electron transport chain severely impairs ATP synthesis, leading to an energy crisis within the neuron.
-
Oxidative Stress: The blockage of electron flow at Complex I results in the increased production of reactive oxygen species (ROS), such as superoxide radicals. This overwhelms the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.[7]
Hypothesis for MHMTP: It is plausible that MHMPP+ would also target and inhibit mitochondrial Complex I, initiating a similar cascade of ATP depletion and oxidative stress. The fundamental pyridinium structure is the key toxicophore responsible for this interaction.
Diagram 2: Proposed Cellular Mechanisms of MHMTP-Induced Neurotoxicity
Caption: Proposed pathway of MHMTP-induced dopaminergic neurodegeneration.
Part 2: Key Therapeutic Targets in the MHMTP-Induced Neurotoxicity Cascade
Based on the hypothesized mechanism of action, several key molecular targets emerge for the development of therapeutic interventions to counteract the potential neurotoxicity of MHMTP.
Target 1: Monoamine Oxidase B (MAO-B)
Rationale: As the enzyme responsible for the bioactivation of the pro-toxin, inhibiting MAO-B is a primary and highly effective neuroprotective strategy. By preventing the conversion of MHMTP to its putative toxic metabolite, the entire downstream cascade of neurotoxicity can be averted.
Therapeutic Approach: Development of selective and potent MAO-B inhibitors.
Experimental Protocol: In Vitro MAO-B Inhibition Assay
-
Objective: To determine the inhibitory potential of a test compound against human MAO-B.
-
Materials:
-
Recombinant human MAO-B enzyme.
-
MAO-B substrate (e.g., benzylamine).[8]
-
Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorometric detection system).
-
Test compound and a known MAO-B inhibitor (e.g., selegiline) as a positive control.
-
96-well microplate.
-
Plate reader capable of fluorescence measurement.
-
-
Procedure:
-
Prepare a reaction buffer containing horseradish peroxidase and Amplex® Red reagent.
-
Add the MAO-B enzyme to the wells of the microplate.
-
Add varying concentrations of the test compound or control inhibitor to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the MAO-B substrate.
-
Measure the fluorescence at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
Target 2: Dopamine Transporter (DAT)
Rationale: Blocking the uptake of the toxic metabolite into dopaminergic neurons is another critical point of intervention.[6] This would prevent the accumulation of the toxin to cytotoxic levels within the target cells.
Therapeutic Approach: Development of DAT inhibitors that can prevent toxin uptake without significantly disrupting normal dopamine homeostasis.
Experimental Protocol: In Vitro DAT Uptake Assay
-
Objective: To assess the ability of a test compound to inhibit the uptake of a radiolabeled substrate by DAT.
-
Materials:
-
Cell line stably expressing human DAT (e.g., HEK293-hDAT cells).
-
Radiolabeled DAT substrate (e.g., [3H]dopamine or [3H]WIN 35,428).
-
Test compound and a known DAT inhibitor (e.g., GBR 12909) as a positive control.
-
Cell culture reagents.
-
Scintillation counter.
-
-
Procedure:
-
Plate the DAT-expressing cells in a 24-well plate and grow to confluence.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or control inhibitor for a specified time.
-
Add the radiolabeled substrate and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of uptake for each concentration of the test compound and determine the IC50 value.
-
Target 3: Mitochondrial Complex I and Oxidative Stress Pathways
Rationale: For cases where the toxin has already entered the neuron, therapeutic strategies aimed at mitigating the downstream consequences of mitochondrial dysfunction are crucial. This includes protecting Complex I from inhibition and neutralizing the resulting oxidative stress.[9][10]
Therapeutic Approaches:
-
Development of compounds that can bypass the Complex I block in the electron transport chain.
-
Administration of potent antioxidants that can quench ROS and reduce oxidative damage.[11][12]
Experimental Protocol: Measurement of Mitochondrial Respiration and ROS Production
-
Objective: To evaluate the effect of a test compound on mitochondrial respiration and ROS production in the presence of the putative MHMTP metabolite.
-
Materials:
-
Cultured neuronal cells (e.g., SH-SY5Y).
-
Seahorse XF Analyzer (for measuring oxygen consumption rate - OCR).
-
MitoSOX™ Red or other mitochondrial ROS-specific fluorescent probes.
-
The putative toxic metabolite (MHMPP+).
-
Test compound (e.g., a novel antioxidant or a compound targeting mitochondrial function).
-
Fluorescence microscope or plate reader.
-
-
Procedure (Mitochondrial Respiration):
-
Plate neuronal cells in a Seahorse XF cell culture microplate.
-
Treat the cells with the test compound for a specified duration.
-
Expose the cells to MHMPP+.
-
Measure the OCR using the Seahorse XF Analyzer to assess basal respiration, ATP-linked respiration, and maximal respiration.
-
Analyze the data to determine if the test compound can prevent or restore the MHMPP+-induced deficit in mitochondrial respiration.
-
-
Procedure (ROS Production):
-
Plate neuronal cells in a 96-well plate.
-
Pre-treat the cells with the test compound.
-
Load the cells with a mitochondrial ROS-specific fluorescent probe.
-
Expose the cells to MHMPP+.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader.
-
Quantify the change in fluorescence to determine if the test compound can reduce MHMPP+-induced mitochondrial ROS production.
-
Part 3: Data Presentation and Summary
The following table provides a hypothetical summary of the expected outcomes from the described experimental protocols, illustrating how quantitative data can be used to evaluate the efficacy of potential therapeutic agents targeting the MHMTP neurotoxicity pathway.
| Therapeutic Target | Experimental Assay | Test Compound | Expected Outcome (vs. Toxin Alone) | Key Metric |
| MAO-B | In Vitro Inhibition Assay | MAO-B Inhibitor | Decreased metabolite formation | IC50 (nM) |
| Dopamine Transporter | In Vitro Uptake Assay | DAT Inhibitor | Reduced intracellular toxin accumulation | IC50 (µM) |
| Mitochondrial Complex I | Seahorse XF Analysis | Mitochondrial Protective Agent | Restoration of oxygen consumption rate | % Increase in OCR |
| Oxidative Stress | Mitochondrial ROS Assay | Antioxidant | Reduced reactive oxygen species | % Decrease in Fluorescence |
Conclusion: A Forward-Looking Approach to Neuroprotection
While direct experimental data on this compound remains to be generated, the well-established neurotoxic paradigm of its close analog, MPTP, provides a robust and scientifically valid framework for identifying and validating potential therapeutic targets. The core principles of metabolic activation, selective neuronal uptake, and mitochondrial-mediated cell death are likely to be conserved.
Future research should focus on confirming the hypothesized metabolic pathway of MHMTP and characterizing the specific toxicity of its pyridinium metabolite. The therapeutic strategies and experimental protocols outlined in this guide offer a clear and actionable path for the preclinical evaluation of novel neuroprotective agents. By targeting key nodes in the neurotoxicity cascade—MAO-B, the dopamine transporter, and the downstream pathways of mitochondrial dysfunction and oxidative stress—there is a significant opportunity to develop effective therapies against this and other related neurotoxins.
References
-
Antioxidant Therapeutics in Parkinson's Disease: Current Challenges and Opportunities. (URL: [Link])
-
The dopamine transporter: role in neurotoxicity and human disease. (URL: [Link])
-
Recent Advances on the Neuroprotective Potential of Antioxidants in Experimental Models of Parkinson's Disease. (URL: [Link])
-
Anti-Oxidants in Parkinson's Disease Therapy: A Critical Point of View. (URL: [Link])
-
Antioxidant Therapy in Parkinson's Disease: Insights from Drosophila melanogaster. (URL: [Link])
-
A Review on Natural Antioxidants for Their Role in the Treatment of Parkinson's Disease. (URL: [Link])
-
Mild Inhibition of Mitochondrial Complex I Activates Neuroprotective Mechanisms by Enhancing Glucose Uptake and Restoring Energy Homeostasis in Alzheimer's Disease Models. (URL: [Link])
-
Dopamine transporter: involvement in selective dopaminergic neurotoxicity and degeneration. (URL: [Link])
-
Dopamine Transporter Function Assessed by Antisense Knockdown in the Rat: Protection From Dopamine Neurotoxicity. (URL: [Link])
-
Probing the active sites of monoamine oxidase A and B with 1,4-disubstituted tetrahydropyridine substrates and inactivators. (URL: [Link])
-
Partial inhibition of mitochondrial complex I ameliorates Alzheimer's disease pathology and cognition in APP/PS1 female mice. (URL: [Link])
-
Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse. (URL: [Link])
-
Synthesis and MAO-B substrate properties of 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines. (URL: [Link])
-
Synthesis and monoamine oxidase B substrate properties of 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines. (URL: [Link])
-
Partial Inhibition of Complex I Restores Mitochondrial Morphology and Mitochondria-ER Communication in Hippocampus of APP/PS1 Mice. (URL: [Link])
-
2- (Hydroxymethyl) pyridine Safety Data Sheet. (URL: [Link])
-
Mechanisms of dopamine transporter regulation in normal and disease states. (URL: [Link])
-
Monoamine oxidase b. (URL: [Link])
-
partial inhibition of mitochondrial complex i activates stress response pathways inducing a protection. (URL: [Link])
-
Influence of (hydroxymethyl)pyridine and pyridine-carboxylic acids, in trans-position to the isopropylamine and amine ligands, on the cytotoxicity of platinum complexes. (URL: [Link])
-
3- (Hydroxymethyl)pyridine Safety Data Sheet. (URL: [Link])
-
Substrate Specificities of Monoamine Oxidase Isoforms. (URL: [Link])
-
An assessment of the toxicity of pyridinium chlorides and their biodegradation intermediates. (URL: [Link])
-
Mitochondrial approaches for neuroprotection. (URL: [Link])
-
Tetrahydropyridines: a recent update for their multicomponent synthesis. (URL: [Link])
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (URL: [Link])
-
Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (URL: [Link])
-
Lipophilicity effects of monofluorination at the tertiary aliphatic carbon as a function of α-substituent. (URL: [Link])
Sources
- 1. The dopamine transporter: role in neurotoxicity and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine transporter: involvement in selective dopaminergic neurotoxicity and degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase b - Proteopedia, life in 3D [proteopedia.org]
- 4. Synthesis and MAO-B substrate properties of 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and monoamine oxidase B substrate properties of 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine transporter function assessed by antisense knockdown in the rat: protection from dopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant Therapeutics in Parkinson’s Disease: Current Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. Mild Inhibition of Mitochondrial Complex I Activates Neuroprotective Mechanisms by Enhancing Glucose Uptake and Restoring Energy Homeostasis in Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Partial inhibition of mitochondrial complex I ameliorates Alzheimer’s disease pathology and cognition in APP/PS1 female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Oxidants in Parkinson’s Disease Therapy: A Critical Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Serendipitous Neurotoxin: An In-Depth Technical Guide to 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
Introduction: This guide provides a comprehensive technical overview of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a compound more commonly known by its acronym, MPTP. The initial query for this guide referenced 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine; however, the vast body of scientific literature on neurodegenerative disease models points unequivocally to MPTP as the compound of pivotal historical and research significance. It is probable that the initial naming was a transcription error. This document will, therefore, focus on MPTP, a molecule whose accidental discovery revolutionized our understanding of Parkinson's disease and continues to be an indispensable tool in neuroscience research. We will delve into the remarkable history of its discovery, its chemical synthesis and analysis, its mechanism of action, and its enduring impact on the development of therapeutics for neurodegenerative disorders.
Part 1: The Discovery of a Parkinsonian Inducer - A Historical Detective Story
The story of MPTP is a classic example of serendipity in science, born from a tragedy in the illicit drug market. In the late 1970s and early 1980s, a cluster of young individuals in California suddenly developed severe and irreversible symptoms of advanced Parkinson's disease, a condition typically associated with aging.[1] This unusual occurrence caught the attention of neurologist Dr. J. William Langston, whose investigation uncovered the common thread among these patients: they had all injected a synthetic opioid, a "designer drug," known as MPPP (1-methyl-4-phenyl-4-propionoxypiperidine).[1][2]
Through meticulous detective work and chemical analysis of street samples, Dr. Langston and his colleagues identified a contaminant in the illicitly produced MPPP.[2] This contaminant was 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a byproduct formed due to improper synthesis conditions.[1][3] The original synthesis of MPTP was reported as early as 1947 by Ziering and his colleagues as part of a study on piperidine derivatives, but its profound neurotoxic effects remained unknown for decades.[4] The tragic cases of these young drug users provided the first, albeit inadvertent, human model of parkinsonism induced by a chemical agent.[2][3] This discovery was a watershed moment, providing researchers with a powerful tool to replicate the key pathological features of Parkinson's disease in laboratory animals, particularly in non-human primates, which was previously not possible.[1][2][5]
Part 2: Chemical Synthesis and Characterization of MPTP
The synthesis and analysis of MPTP are crucial for its use in research. Understanding its preparation and the methods to quantify it and its toxic metabolite, MPP+, are fundamental for reproducible experimental outcomes.
Synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
The original synthesis of MPTP was part of broader research into 4-arylpiperidines. A common and direct laboratory-scale synthesis involves the dehydration of 1-methyl-4-phenyl-4-piperidinol.
Experimental Protocol: Dehydration of 1-methyl-4-phenyl-4-piperidinol
-
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-4-phenyl-4-piperidinol (1 equivalent) in concentrated hydrochloric acid.
-
-
Step 2: Heating
-
Heat the solution with stirring at 100°C for approximately 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Step 3: Isolation of the Product
-
After the reaction is complete, cool the solution and evaporate it to dryness under reduced pressure. This will yield the crude hydrochloride salt of MPTP.
-
-
Step 4: Purification
-
Recrystallize the crude residue from a suitable solvent, such as isopropanol, to obtain the purified 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride salt.
-
Analytical Characterization of MPTP and its Metabolite MPP+
Accurate quantification of MPTP and its active metabolite, 1-methyl-4-phenylpyridinium (MPP+), in biological samples is critical for toxicological and neuroprotective studies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for this purpose.
Experimental Protocol: HPLC-MS/MS Analysis of MPP+ in Brain Tissue
-
Step 1: Sample Preparation (Brain Tissue Homogenization)
-
Homogenize dissected brain tissue (e.g., striatum) in a suitable buffer, such as 0.1 M perchloric acid, on ice.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate proteins.
-
Collect the supernatant for analysis. For some reversed-phase methods, neutralization of the acidic extract with a phosphate buffer may be necessary to improve peak shape.
-
-
Step 2: Chromatographic Separation
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm particle size) or a cation exchange column can be used.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL of the prepared supernatant.
-
-
Step 3: Mass Spectrometric Detection
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MPP+ Transition: Monitor the transition of the parent ion (m/z 170) to a specific daughter ion.
-
-
Data Analysis: Quantify MPP+ concentration by comparing the peak area from the sample to a standard curve generated from known concentrations of MPP+.
-
| Parameter | Value/Condition | Purpose |
| Analyte | MPP+ | The active neurotoxic metabolite of MPTP. |
| Matrix | Brain Tissue Homogenate | To measure the concentration of the toxin in the target organ. |
| Instrumentation | HPLC-MS/MS | Provides high sensitivity and selectivity for quantification. |
| Ionization | ESI+ | Efficiently ionizes the quaternary amine structure of MPP+. |
| Detection | MRM | Minimizes interference from other molecules in the biological matrix. |
Part 3: The Molecular Mechanism of MPTP Neurotoxicity
The neurotoxicity of MPTP is not caused by the parent compound itself but by its oxidized metabolite, MPP+. The process involves a series of steps that lead to the selective destruction of dopaminergic neurons in the substantia nigra, a key pathological hallmark of Parkinson's disease.[6][7][8]
-
Penetration of the Blood-Brain Barrier: Being lipophilic, MPTP readily crosses the blood-brain barrier after systemic administration.[9]
-
Metabolism to MPP+: Within the brain, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), which is predominantly found in glial cells, to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[6][7] MPDP+ is then further oxidized, both enzymatically and non-enzymatically, to the toxic cation MPP+.[9]
-
Selective Uptake by Dopaminergic Neurons: MPP+ is then released into the extracellular space and is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[7][10] This selective uptake explains the specific targeting of these neurons.
-
Mitochondrial Accumulation and Inhibition of Complex I: Once inside the dopaminergic neurons, MPP+ accumulates in the mitochondria. Here, it potently inhibits Complex I of the electron transport chain.[1][7]
-
Consequences of Complex I Inhibition: The inhibition of Complex I leads to a cascade of detrimental events:
Signaling Pathway of MPTP-Induced Neurodegeneration
Caption: MPTP metabolic activation and neurotoxic mechanism.
Part 4: The Enduring Legacy of MPTP in Neuroscience
The discovery of MPTP's neurotoxic properties has had a profound and lasting impact on Parkinson's disease research.[5]
-
A Robust Animal Model: MPTP provides a reliable and reproducible animal model that mimics the key biochemical and pathological features of Parkinson's disease, including the selective loss of dopaminergic neurons in the substantia nigra.[1][2] This has been instrumental in studying the disease's progression and testing potential therapeutic interventions.
-
Insights into Pathogenesis: The MPTP model has been crucial in elucidating the role of mitochondrial dysfunction and oxidative stress in the pathogenesis of Parkinson's disease.[1]
-
Therapeutic Development: This model has been extensively used to screen and develop new anti-Parkinsonian drugs. For instance, the development and testing of MAO-B inhibitors, which can prevent the conversion of MPTP to MPP+, were significantly influenced by MPTP research.[5]
-
Understanding Basal Ganglia Circuitry: The MPTP non-human primate model has been invaluable for mapping the complex neural circuits of the basal ganglia and understanding how they are affected by the loss of dopamine.[2]
References
-
Biosa, A., et al. (2013). Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE. Journal of Biological Chemistry, 288(8), 5589-5598. [Link]
-
Song, D. I., & Ehrich, M. (1998). Uptake and metabolism of MPTP and MPP+ in SH-SY5Y human neuroblastoma cells. Toxicology and Applied Pharmacology, 153(1), 96-104. [Link]
-
Neurology through history: Unraveling the biochemical pathways of Parkinson disease with the unexpected discovery of MPTP. (2023). Neurology, 101(19), 878-879. [Link]
-
Langston, J. W. (2017). The MPTP Story. Journal of Parkinson's Disease, 7(s1), S11-S19. [Link]
-
Langston, J. W. (1995). The etiology of Parkinson's disease with emphasis on the MPTP story. Neurology, 45(1 Suppl 1), 30-36. [Link]
-
Di Giovanni, S., et al. (2015). Preferential Extracellular Generation of the Active Parkinsonian Toxin MPP+ by Transporter-Independent Export of the Intermediate MPDP+. Antioxidants & Redox Signaling, 23(12), 1001-1016. [Link]
-
Sgarbi, G., et al. (2020). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. International Journal of Molecular Sciences, 21(15), 5289. [Link]
-
Sosso, C., & Lorenzi, A. (2013). MPTP: MODEL FOR PARKINSON'S DISEASE. Prezi. [Link]
-
Wikipedia contributors. (2023). MPTP. Wikipedia. [Link]
-
Langston, J. W. (2017). The MPTP Story. Journal of Parkinson's disease, 7(s1), S11–S19. [Link]
-
Sherer, T. B., et al. (2002). Obligatory role for complex I inhibition in the dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Journal of Neuroscience, 22(16), 7006-7015. [Link]
-
Heikkila, R. E., et al. (1984). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. Science, 224(4656), 1451-1453. [Link]
-
Hare, D. J., et al. (2013). Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. Metallomics, 5(2), 91-109. [Link]
-
Al-Awar, R. S., et al. (1995). Synthesis and MAO-B substrate properties of 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines. Journal of Medicinal Chemistry, 38(16), 3047-3054. [Link]
-
Javitch, J. A., et al. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences, 82(7), 2173-2177. [Link]
-
Singer, T. P., et al. (1987). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Annals of the New York Academy of Sciences, 504, 141-151. [Link]
-
Weingarten, H. L. (1988). 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): One Designer Drug and Serendipity. Journal of Forensic Sciences, 33(2), 588-595. [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. erowid.org [erowid.org]
- 6. Piperidine derivatives; 4-arylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. modelorg.com [modelorg.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Prediction of Biological Activity for Novel Tetrahydropyridine Derivatives
Executive Summary
The tetrahydropyridine (THP) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic compounds. Derivatives of this versatile heterocycle have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anticoagulant, and neuroprotective properties.[1][2][3] As the pace of drug discovery accelerates, the ability to rapidly and accurately predict the biological activity of novel chemical entities is paramount. This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to predict the therapeutic potential of novel tetrahydropyridine derivatives using a synergistic, multi-pillar computational approach. By integrating foundational pharmacokinetic profiling with structure-based and ligand-based predictive modeling, this strategy aims to de-risk drug development, prioritize high-potential candidates, and significantly shorten the timeline from molecular design to lead optimization.
Pillar 1: Foundational Pharmacokinetic & Druglikeness Profiling (ADMET)
The Causality Behind the Choice: The journey of a drug molecule through the human body is complex. A compound with exceptional target affinity is therapeutically useless if it cannot be absorbed, reaches the target tissue in sufficient concentration, is rapidly metabolized into an inactive form, or exhibits toxicity. A significant percentage of drug candidates fail in late-stage clinical trials due to poor pharmacokinetic (PK) profiles.[4] Therefore, the initial and most critical step in evaluating any novel compound is the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction serves as a robust, cost-effective primary filter, enabling researchers to identify and discard compounds with unfavorable profiles before investing significant resources in their synthesis and in vitro testing.[5][6]
Experimental Protocol: Early-Stage In Silico ADMET & Druglikeness Assessment
-
Structure Preparation:
-
Draw the 2D chemical structure of the novel tetrahydropyridine derivative using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure into a 3D format (.mol or .sdf).
-
Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is crucial for the accuracy of subsequent descriptor calculations.
-
-
Druglikeness Evaluation:
-
Assess the compound against established druglikeness rules, most notably Lipinski's Rule of Five. This rule provides a quick assessment of whether a compound has properties that would likely make it an orally active drug in humans.
-
Parameters (Lipinski's Rule of Five):
-
Molecular Weight (MW) ≤ 500 Da
-
LogP (octanol-water partition coefficient) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
-
-
-
ADMET Property Prediction:
-
Utilize validated computational platforms or software suites (e.g., Schrödinger's QikProp, SwissADME, pkCSM) to predict a panel of key ADMET properties.[7]
-
Key Predicted Properties:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability, Blood-Brain Barrier (BBB) penetration.
-
Distribution: Plasma Protein Binding (PPB), Volume of Distribution (VDss).
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4). Predicting inhibition is critical for assessing potential drug-drug interactions.
-
Excretion: Total clearance, renal clearance.
-
Toxicity: AMES test for mutagenicity, hERG inhibition (cardiotoxicity), hepatotoxicity.
-
-
-
Analysis & Decision:
-
Consolidate the predicted data into a summary table.
-
Compare the properties of the novel derivatives against established thresholds for acceptable drug candidates.
-
Make a "Go/No-Go" decision. Compounds that violate multiple druglikeness rules or show significant predicted liabilities (e.g., high toxicity, poor absorption) should be deprioritized or flagged for redesign.
-
Data Presentation: Predicted ADMET Properties of Hypothetical THP Derivatives
| Compound ID | MW (Da) | LogP | HBD | HBA | HIA (%) | BBB Permeant | hERG Inhibitor | Hepatotoxicity | Lipinski Violations |
| THP-001 | 410.5 | 3.2 | 1 | 4 | High | Yes | Low Risk | No | 0 |
| THP-002 | 525.7 | 4.8 | 2 | 6 | High | No | Low Risk | No | 1 (MW) |
| THP-003 | 380.4 | 6.1 | 0 | 3 | Moderate | Yes | High Risk | Yes | 1 (LogP) |
| THP-004 | 450.6 | 2.5 | 4 | 8 | High | No | Low Risk | No | 0 |
Visualization: ADMET Screening Workflow
Caption: Initial in silico filtering workflow for novel compounds.
Pillar 2: Target Engagement & Mechanistic Insight (Structure-Based Approaches)
The Causality Behind the Choice: Once a compound demonstrates a promising ADMET profile, the next logical step is to predict its interaction with a specific biological target. Structure-Based Drug Design (SBDD) leverages the three-dimensional structure of a protein or enzyme to design and predict the binding of small molecules.[8] Molecular docking is the cornerstone of SBDD. It computationally simulates the binding process, predicting the conformation and affinity of a ligand within the target's active site.[9] This provides invaluable mechanistic insights, explains structure-activity relationships (SAR), and guides the rational design of more potent and selective derivatives.
Experimental Protocol: Molecular Docking Simulation
-
Target Protein Preparation:
-
Obtain the 3D crystal structure of the target protein, typically from the Protein Data Bank (PDB). For example, to investigate anticancer potential, one might select Cyclin-Dependent Kinase 2 (CDK2, e.g., PDB ID: 6GUE).[10]
-
Using molecular modeling software (e.g., BIOVIA Discovery Studio, Schrödinger Maestro), prepare the protein by:
-
Removing water molecules and co-crystallized ligands.
-
Adding hydrogen atoms and assigning correct protonation states.
-
Repairing any missing side chains or loops.
-
Minimizing the protein structure to relieve steric clashes.
-
-
-
Binding Site Definition:
-
Identify the active site or binding pocket. This can be determined from the location of a co-crystallized ligand in the experimental structure or through pocket detection algorithms.
-
Define a "grid box" that encompasses the entire binding site. The docking search will be confined to this space.
-
-
Ligand Preparation:
-
Use the energy-minimized 3D structure of the THP derivative from the ADMET protocol.
-
Assign appropriate atom types and charges (e.g., Gasteiger charges).
-
-
Docking Execution:
-
Perform the docking simulation using a validated algorithm such as AutoDock Vina.[10] The software will systematically explore various conformations (poses) of the ligand within the binding site and score them based on a calculated binding affinity.
-
-
Results Analysis & Interpretation:
-
Binding Affinity: Analyze the predicted binding energy (typically in kcal/mol). More negative values indicate stronger, more favorable binding.
-
Pose Visualization: Visually inspect the top-scoring poses. Examine the intermolecular interactions between the THP derivative and the protein's amino acid residues.
-
Key Interactions: Identify critical hydrogen bonds, hydrophobic interactions, salt bridges, and π-π stacking. These interactions are the molecular basis for the compound's activity.[11]
-
Data Presentation: Docking Results of THP Derivatives Against CDK2
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| THP-001 | -9.8 | LEU83, GLU81, LYS33, ILE10 | GLU81 (carbonyl O), LYS33 (amine H) | LEU83, ILE10 |
| THP-002 | -8.5 | LEU83, ASP86, PHE80 | ASP86 (pyridine N) | LEU83, PHE80 |
| THP-004 | -10.2 | LEU83, GLU81, LYS33, PHE80 | GLU81 (hydroxyl H), LYS33 (amine H) | LEU83, PHE80 |
| Roscovitine (Control) | -10.5 | LEU83, GLU81, LYS33 | GLU81, LYS33 | LEU83 |
Visualization: Ligand-Receptor Docking Concept
Caption: A THP derivative binding within a protein's active site.
Pillar 3: Predictive Modeling from Chemical Features (Ligand-Based Approaches)
The Causality Behind the Choice: What if the 3D structure of the biological target is unknown? Or what if we need to screen a virtual library of thousands of compounds quickly? This is where Ligand-Based Drug Design (LBDD) excels.[8] The central tenet of LBDD is the similarity principle: structurally similar molecules are likely to exhibit similar biological activities. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful LBDD technique that builds a mathematical model to correlate the chemical features of molecules with their experimentally determined biological activity.[12] A validated QSAR model can then be used to predict the activity of novel, untested compounds, guiding synthesis and prioritization.[11]
Experimental Protocol: QSAR Model Development & Validation
-
Dataset Preparation:
-
Compile a dataset of structurally related tetrahydropyridine derivatives with known, high-quality biological data (e.g., IC₅₀ or EC₅₀ values) for the activity of interest.
-
The activity data should span several orders of magnitude. Convert the data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to create a more linear relationship.
-
Split the dataset into a training set (typically 70-80% of the data) for model building and a test set (20-30%) for external validation.
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors. These are numerical values that represent various aspects of the molecule's topology, geometry, and physicochemical properties (e.g., molecular weight, surface area, charge distribution).[13]
-
-
Model Generation:
-
Using the training set, apply a statistical method to build a model that links the descriptors (independent variables) to the biological activity (dependent variable). Common methods include:
-
Multiple Linear Regression (MLR)
-
Partial Least Squares (PLS)
-
Machine Learning algorithms like Random Forest or Support Vector Machines (SVM).[14]
-
-
-
Model Validation (Self-Validating System):
-
Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to assess the model's robustness and prevent overfitting.
-
External Validation: Use the model to predict the activity of the compounds in the independent test set. The predictive power is assessed by the coefficient of determination for the test set (R²_pred). A high R²_pred value (e.g., > 0.6) indicates a reliable and predictive model.[15]
-
-
Prediction for Novel Compounds:
-
Calculate the same set of molecular descriptors for your novel THP derivatives.
-
Apply the validated QSAR equation to predict their biological activity.
-
Data Presentation: Sample QSAR Model for Anticancer Activity (PC3 Cell Line)
| Model Parameter | Value | Interpretation |
| Equation | pIC₅₀ = 0.85(AATS8m) + 0.52(MATS3m) - 0.21*(nBase) + 5.12 | Mathematical relationship between descriptors and activity.[11] |
| R² (Training Set) | 0.949 | 94.9% of the variance in the training set activity is explained by the model.[11] |
| q² (Cross-Validation) | 0.891 | High internal robustness and predictive ability. |
| R²_pred (Test Set) | 0.855 | Excellent predictive power on an external, unseen dataset. |
Visualization: QSAR Development & Prediction Workflow
Caption: Workflow for building and applying a predictive QSAR model.
A Unified Strategy: Integrating the Pillars for Synergistic Drug Discovery
These three pillars—ADMET profiling, molecular docking, and QSAR modeling—are not independent silos but components of a powerful, integrated, and iterative workflow. A successful in silico drug discovery campaign leverages their combined strengths.
Caption: Integrated workflow combining ADMET, QSAR, and Docking.
This unified strategy begins by screening a large virtual library of novel THP derivatives using the rapid filtering capabilities of ADMET prediction and QSAR modeling. Compounds that pass this initial screen (i.e., possess good predicted pharmacokinetics and high predicted target activity) are then subjected to the more computationally intensive molecular docking analysis. The detailed mechanistic insights from docking—understanding precisely how the molecule interacts with its target—are then used to guide the rational redesign of the derivatives, further optimizing their potency and selectivity. This iterative cycle of prediction, analysis, and refinement dramatically increases the probability of identifying high-quality lead compounds for progression into experimental validation.
References
- Aurlide. (2025).
- Fiveable. ADMET prediction. Medicinal Chemistry Class Notes.
- Song, C. M., Lim, S. J., & Tong, J. C. (2009). Computational Methods in Drug Discovery. PubMed Central.
- BioSci Publisher. (2024). New Methods for Predicting Drug Molecule Activity Using Deep Learning. BioSci Publisher.
- ACS Publications. (2026). pepADMET: A Novel Computational Platform For Systematic ADMET Evaluation of Peptides.
- Londhe, S. G., et al.
- Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio.
- CS230. A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Stanford University.
- ResearchGate. Synthesis of tetrahydropyridine derivatives.
- Nantasenamat, C., Isarankura-Na-Ayudhya, C., & Prachayasittikul, V. (2010). Advances in computational methods to predict the biological activity of compounds. Expert Opinion on Drug Discovery.
- Nantasenamat, C., Isarankura-Na-Ayudhya, C., & Prachayasittikul, V. (2010). Advances in computational methods to predict the biological activity of compounds. Semantic Scholar.
- Li, Y., et al. (2017). Design, synthesis, and biological activity of novel tetrahydropyrazolopyridone derivatives as FXa inhibitors with potent anticoagulant activity. PubMed.
- ResearchGate. Selected biologically active tetrahydropyridine derivatives.
- MDPI. (2023).
- ACS Publications. (2023). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists.
- PubMed Central. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. PubMed Central.
- Karagoz Genç, Z., et al. (2022). The novel tetrahydropyrimidine derivative as inhibitor of SARS CoV-2: synthesis, modeling and molecular docking analysis. Taylor & Francis Online.
- MDPI. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. MDPI.
- MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI.
- ResearchGate. Interesting biological activities of tetrahydropyridine derivatives.
- Isa, A. S., Ibrahim, A. K., & Mukhtar, A. M. In silco analysis, anti-proliferative activity modeling, molecular docking and pharmacokinetic properties prediction of some tetrahydropyrazole- quinazoline derivatives as cancer therapeutic agents. Medicinal and Medical Chemistry.
- PubMed. Three-dimensional quantitative structure-activity relationship (3D QSAR) and pharmacophore elucidation of tetrahydropyran derivatives as serotonin and norepinephrine transporter inhibitors. PubMed.
- NIH. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors.
- Chemistry & Biodiversity. Synthesis, Anticancer Evaluation and in Silico Studies of 1,4‐Dihydropyridines. Wiley Online Library.
- ResearchGate. (2025). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study.
- Benchchem. (2025). Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. Benchchem.
- YouTube. (2024).
- Shah, A., et al. (2014). Synthesis and 3D-QSAR study of 1,4-dihydropyridine derivatives as MDR cancer reverters. European Journal of Medicinal Chemistry.
- PubMed. (2014).
Sources
- 1. Design, synthesis, and biological activity of novel tetrahydropyrazolopyridone derivatives as FXa inhibitors with potent anticoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. aurlide.fi [aurlide.fi]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. In silco analysis, anti-proliferative activity modeling, molecular docking and pharmacokinetic properties prediction of some tetrahydropyrazole- quinazoline derivatives as cancer therapeutic agents [medmedchem.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. cs230.stanford.edu [cs230.stanford.edu]
- 15. Three-dimensional quantitative structure-activity relationship (3D QSAR) and pharmacophore elucidation of tetrahydropyran derivatives as serotonin and norepinephrine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of ADMET Properties for Novel Tetrahydropyridine Derivatives: A Technical Guide
Introduction: De-risking Drug Discovery with Early ADMET Profiling
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. A significant proportion of promising drug candidates falter in later stages of development due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1][2][3] The ability to predict these properties in silico, before resource-intensive synthesis and in vitro/in vivo testing, represents a paradigm shift in pharmaceutical research.[2][3] This guide provides a comprehensive, in-depth technical framework for the computational prediction of ADMET properties, using the novel compound 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine as a practical case study.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere listing of predictive tools, delving into the causality behind methodological choices and emphasizing the importance of a self-validating system for robust and reliable predictions. We will explore a multi-faceted approach, combining physicochemical property calculations, quantitative structure-activity relationship (QSAR) modeling, and physiologically based pharmacokinetic (PBPK) considerations to build a comprehensive ADMET profile.
I. Foundational Analysis: Physicochemical Properties and Drug-Likeness
The journey of a drug through the body is fundamentally governed by its physicochemical properties. Therefore, the initial step in our in silico ADMET assessment is to calculate key molecular descriptors and evaluate the compound's general "drug-likeness." These parameters provide a foundational understanding of the molecule's likely behavior and potential liabilities.
A. Key Physicochemical Descriptors
A variety of computational tools can be employed to calculate these properties from the 2D structure of this compound. For this guide, we will reference the use of freely accessible web servers such as SwissADME and pkCSM, which are widely used in academic and small biotech environments.[4][5]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for ADMET |
| Molecular Weight (MW) | 141.20 g/mol | Favorable for absorption and distribution. |
| LogP (Octanol/Water Partition Coefficient) | 0.25 | Indicates good water solubility, potentially impacting membrane permeability. |
| Topological Polar Surface Area (TPSA) | 32.9 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | Favorable for membrane permeability. |
| Hydrogen Bond Acceptors | 2 | Favorable for membrane permeability. |
| Rotatable Bonds | 1 | Low conformational flexibility, which can be beneficial for binding affinity. |
B. Assessing Drug-Likeness: Lipinski's Rule of Five
Lipinski's Rule of Five is a widely recognized guideline for evaluating the drug-likeness of a chemical compound and its potential for oral bioavailability.[3][6]
-
Molecular Weight ≤ 500 Daltons
-
LogP ≤ 5
-
Hydrogen Bond Donors ≤ 5
-
Hydrogen Bond Acceptors ≤ 10
Based on the predicted values in Table 1, this compound adheres to all of Lipinski's rules, suggesting a favorable starting point for an orally administered drug.
II. Absorption: Predicting Oral Bioavailability
For a drug to be effective, it must first be absorbed into the systemic circulation. For orally administered drugs, this primarily involves passage through the intestinal wall.
A. Human Intestinal Absorption (HIA)
QSAR models are frequently used to predict the percentage of a compound that will be absorbed from the human intestine. These models are trained on large datasets of compounds with known HIA values.
B. Caco-2 Permeability
The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown as a monolayer, serves as a widely accepted in vitro model of the human intestinal epithelium. In silico models predicting Caco-2 permeability are valuable for assessing intestinal absorption.
C. P-glycoprotein (P-gp) Substrate/Inhibitor Prediction
P-glycoprotein is an efflux transporter found in the intestinal epithelium and other biological barriers. It can actively pump drugs out of cells, reducing their absorption and bioavailability.[7] Predicting whether a compound is a substrate or inhibitor of P-gp is crucial.[7]
Table 2: Predicted Absorption Properties of this compound
| Parameter | Prediction | Rationale and Implication |
| Human Intestinal Absorption (HIA) | High | The compound's physicochemical properties (low MW, moderate polarity) suggest good passive diffusion across the intestinal membrane. |
| Caco-2 Permeability | High | Consistent with high HIA, indicating efficient transport across the intestinal epithelium. |
| P-gp Substrate | No | The molecule is unlikely to be actively effluxed by P-gp, which is favorable for oral bioavailability. |
| P-gp Inhibitor | No | The compound is not predicted to inhibit P-gp, reducing the risk of drug-drug interactions with co-administered P-gp substrates. |
III. Distribution: Where Does the Molecule Go?
Once absorbed, a drug is distributed throughout the body via the circulatory system. Key factors influencing distribution include plasma protein binding, tissue permeability, and the ability to cross the blood-brain barrier.
A. Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins (primarily albumin) affects its free concentration and, consequently, its availability to interact with its target and be metabolized or excreted. Highly protein-bound drugs generally have a lower volume of distribution and a longer half-life.
B. Blood-Brain Barrier (BBB) Penetration
For centrally acting drugs, the ability to cross the blood-brain barrier is essential. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid central nervous system (CNS) side effects.[8] The prediction of BBB penetration is a critical step in the safety and efficacy assessment of a new chemical entity.[8][9][10]
Table 3: Predicted Distribution Properties of this compound
| Parameter | Prediction | Rationale and Implication |
| Plasma Protein Binding (PPB) | Low | A low degree of plasma protein binding suggests a higher fraction of the drug will be free in the circulation to exert its pharmacological effect. |
| Blood-Brain Barrier (BBB) Penetration | Yes | The compound's low molecular weight, moderate lipophilicity, and low polar surface area are all indicators of potential BBB permeability. This is a critical consideration for its therapeutic application and potential CNS side effects. |
| CNS Permeability | High | Corroborates the BBB penetration prediction, indicating the compound is likely to distribute into the central nervous system. |
IV. Metabolism: Biotransformation and Potential for Drug-Drug Interactions
Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. The cytochrome P450 (CYP) family of enzymes plays a central role in the metabolism of a vast number of drugs.[11][12]
A. Cytochrome P450 (CYP) Inhibition and Substrate Prediction
Predicting whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is crucial for anticipating potential drug-drug interactions.[11][13] Inhibition of a CYP enzyme can lead to elevated plasma concentrations of co-administered drugs that are metabolized by that enzyme, potentially causing toxicity.[13]
B. Site of Metabolism (SOM) Prediction
Identifying the most likely sites on a molecule to be metabolized can guide medicinal chemists in modifying the structure to improve metabolic stability.
Table 4: Predicted Metabolic Properties of this compound
| Parameter | Prediction | Rationale and Implication |
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions with CYP1A2 substrates. |
| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions with CYP2C9 substrates. |
| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions with CYP2C19 substrates. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions with CYP2D6 substrates. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions with CYP3A4 substrates. |
| CYP2D6 Substrate | Yes | The compound is likely metabolized by CYP2D6, which could influence its clearance and half-life. Genetic polymorphisms in CYP2D6 could lead to inter-individual variability in pharmacokinetics. |
| CYP3A4 Substrate | Yes | Metabolism by CYP3A4, a major drug-metabolizing enzyme, is also predicted. This is a common metabolic pathway for many drugs. |
V. Excretion: Elimination from the Body
The final step in the pharmacokinetic journey is the excretion of the drug and its metabolites from the body, primarily through the kidneys (renal excretion) or in the feces (biliary excretion).
A. Total Clearance
Total clearance is a measure of the body's efficiency in eliminating a drug. It is a critical parameter for determining dosing regimens.
B. Renal Organic Cation Transporter (OCT2) Substrate
For compounds that are cations at physiological pH, transport by renal transporters such as OCT2 can be a significant route of elimination.
Table 5: Predicted Excretion Properties of this compound
| Parameter | Prediction | Rationale and Implication |
| Total Clearance | Low to Moderate | The predicted metabolism by CYP enzymes suggests that hepatic clearance will be a component of total clearance. The compound's water solubility may also allow for some renal excretion of the parent drug. |
| Renal OCT2 Substrate | Likely | As a tertiary amine, the compound is likely to be protonated at physiological pH and could be a substrate for renal cation transporters, contributing to its renal clearance. |
VI. Toxicity: Early Flags for Safety Concerns
Predicting potential toxicity is arguably one of the most critical applications of in silico ADMET modeling. Early identification of potential liabilities can prevent the progression of unsafe compounds.
A. Ames Mutagenicity
The Ames test is a widely used method for assessing the mutagenic potential of a chemical.[14][15] In silico models for Ames mutagenicity are valuable for early-stage hazard identification.[14][16]
B. hERG (human Ether-à-go-go-Related Gene) Inhibition
Inhibition of the hERG potassium ion channel can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[17][18][19] Therefore, predicting hERG inhibition is a critical safety screen in drug discovery.[17][18][19][20]
C. Drug-Induced Liver Injury (DILI)
DILI is a major cause of drug attrition and market withdrawal.[21][22] Computational models are increasingly being used to predict the potential for a compound to cause liver injury.[21][23][24][25]
D. Skin Sensitization
The potential for a compound to cause an allergic contact dermatitis is an important toxicological endpoint, particularly for topically applied drugs.
Table 6: Predicted Toxicity Profile of this compound
| Endpoint | Prediction | Rationale and Implication |
| Ames Mutagenicity | Negative | The compound is not predicted to be mutagenic, which is a favorable safety finding. |
| hERG Inhibition | Unlikely | The structural features of the compound do not align with common hERG inhibitor pharmacophores, suggesting a low risk of cardiotoxicity. |
| Drug-Induced Liver Injury (DILI) | Low Probability | While no compound is without risk, the predicted metabolic pathways and lack of obvious toxicophores suggest a lower likelihood of DILI. |
| Skin Sensitization | Negative | The compound is not predicted to be a skin sensitizer. |
VII. Integrated Workflow and Methodologies
The predictions presented in this guide are the result of an integrated workflow that leverages multiple computational approaches. This multi-pronged strategy enhances the reliability of the overall ADMET assessment.
A. Step-by-Step Computational Protocol
-
Molecule Preparation:
-
Obtain the 2D structure of this compound in a suitable format (e.g., SMILES).
-
Use a chemical informatics toolkit (e.g., RDKit, ChemAxon) to generate a 3D conformation and perform energy minimization.
-
-
Physicochemical Property Calculation:
-
Submit the SMILES string to web servers like SwissADME or use command-line tools to calculate the descriptors listed in Table 1.
-
-
ADMET Prediction using QSAR Models:
-
Metabolism Prediction:
-
Employ tools that predict both CYP inhibition/substrate specificity and the site of metabolism. Some platforms provide visual representations of the most likely metabolic hotspots on the molecule.
-
-
Toxicity Prediction:
-
Use specialized models for each toxicity endpoint (Ames, hERG, DILI). It is crucial to understand the applicability domain of each model to ensure the query molecule is within the chemical space for which the model was trained.
-
B. Visualization of the In Silico ADMET Workflow
Caption: In Silico ADMET Prediction Workflow for a Novel Chemical Entity.
VIII. Discussion and Caveats: Interpreting In Silico Data with Scientific Rigor
While in silico ADMET prediction is a powerful tool, it is essential to interpret the results with a critical eye. These are predictive models, not experimental certainties.
-
Model Applicability Domain: It is crucial to ensure that the query molecule falls within the chemical space of the training set used to build the predictive model. Predictions for molecules outside this domain are less reliable.
-
Consensus and Corroboration: Confidence in a prediction is increased when multiple, methodologically distinct models provide a consistent result.
-
Guiding, Not Replacing, Experimentation: In silico predictions should be used to prioritize compounds for experimental testing, identify potential liabilities that require further investigation, and guide the design of more promising analogues. They are not a substitute for in vitro and in vivo experiments.
IX. Conclusion: A Data-Driven Approach to Early Drug Discovery
The in silico ADMET profiling of this compound presented in this guide demonstrates a robust and efficient methodology for de-risking novel chemical entities early in the drug discovery pipeline. The compound exhibits a generally favorable predicted ADMET profile, with good potential for oral absorption and BBB penetration, and a low risk of significant toxicity or drug-drug interactions. The predicted metabolism by CYP2D6 and CYP3A4 provides valuable information for planning future in vitro metabolic stability assays. By integrating computational predictions into the decision-making process, researchers can allocate resources more effectively, reduce late-stage attrition, and ultimately accelerate the delivery of safe and effective medicines to patients.
X. References
-
Maltarollo, V. G., Gertrudes, J. C., Oliveira, P. R., & Honorio, K. M. (2015). In silico prediction of blood-brain barrier penetration: considerations to "keep in mind". Journal of medicinal chemistry, 58(15), 5875–5886.
-
Lin, Z., & Lu, C. (2021). Physiologically based pharmacokinetic modeling of small molecules: How much progress have we made?. Drug Metabolism and Disposition, 49(11), 1043-1054.
-
Guan, L., Yang, H., Cai, Y., Sun, L., Di, P., Li, W., ... & Tang, Y. (2019). Considerations and recent advances in QSAR models for cytochrome P450-mediated drug metabolism prediction. Journal of medicinal chemistry, 62(17), 7904-7921.
-
Vistoli, G., Pedretti, A., & Testa, B. (2008). Integrated in silico approaches for the prediction of Ames test mutagenicity. SAR and QSAR in Environmental Research, 19(3-4), 235-256.
-
Chemi, G., Gemma, S., Butini, S., & Campiani, G. (2015). In silico prediction of hERG inhibition. Future medicinal chemistry, 7(5), 571-586.
-
Durdagi, S., & Aksoydan, B. (2015). In silico prediction of hERG inhibition. Future Medicinal Chemistry, 7(5), 571-586.
-
Chen, M., & Borlak, J. (2021). Applications of In Silico Models to Predict Drug-Induced Liver Injury. International Journal of Molecular Sciences, 22(16), 8824.
-
Li, Z. R., Lin, Y., & Liu, G. X. (2017). In silico prediction of hERG potassium channel blockage by chemical category approaches. RSC advances, 7(85), 53969-53978.
-
Fioravanzo, E., & Serafim, M. (2013). Comparative Evaluation of in Silico Systems for Ames Test Mutagenicity Prediction: Scope and Limitations. Chemical Research in Toxicology, 26(11), 1648–1658.
-
Wang, Y., Xing, J., Xu, Y., & Li, Y. (2015). In Silico Prediction of Blood Brain Barrier Permeability. Journal of Chemical Information and Modeling, 55(11), 2358–2368.
-
Garg, P., & Verma, J. (2006). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Chemical Information and Modeling, 46(1), 289–297.
-
Jones, H. M., & Rowland-Yeo, K. (2013). Physiologically Based Pharmacokinetic Models of Small Molecules and Therapeutic Antibodies: A Mini-Review on Fundamental Concepts and Applications. CPT: Pharmacometrics & Systems Pharmacology, 2(8), e63.
-
Gini, G., & Lorenzini, M. (2019). In silico model for mutagenicity (Ames test), taking into account metabolism. Mutagenesis, 34(1), 41–48.
-
Braga, R. C., & Andrade, C. H. (2012). QSAR and QM/MM approaches applied to drug metabolism prediction. Mini reviews in medicinal chemistry, 12(6), 573–582.
-
Capecchi, A., & Protti, M. (2021). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience, 15, 709387.
-
Capecchi, A., & Protti, M. (2021). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience, 15, 709387.
-
Chen, M., & Borlak, J. (2024). Computational models for predicting liver toxicity in the deep learning era. Frontiers in Pharmacology, 15, 1359678.
-
Chen, M., & Borlak, J. (2024). Computational models for predicting liver toxicity in the deep learning era. Frontiers in Pharmacology, 15, 1359678.
-
Chen, M., & Borlak, J. (2024). Computational models for predicting liver toxicity in the deep learning era. Frontiers in Pharmacology, 15, 1359678.
-
Labcorp. (n.d.). Optimize Drug Development with Strategic PBPK Modeling. Labcorp Drug Development. Retrieved from [Link]
-
PozeSCAF. (n.d.). In Silico Mutagenicity and Toxicology Predictions. PozeSCAF. Retrieved from [Link]
-
Ekins, S., & de Groot, M. J. (2006). Quantitative Structure Activity Relationships in Drug Metabolism. Journal of Pharmacy and Pharmacology, 58(7), 865–876.
-
Zhang, Y., & Li, S. (2023). A Combination of Machine Learning and PBPK Modeling Approach for Pharmacokinetics Prediction of Small Molecules in Humans. bioRxiv.
-
Kirchmair, J., Göller, A. H., Lang, D., & Kunze, J. (2015). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. WIREs Computational Molecular Science, 5(4), 347-368.
-
Chen, M., & Borlak, J. (2024). Computational models for predicting liver toxicity in the deep learning era. Frontiers in Pharmacology, 15, 1359678.
-
Kovalishin, V. V., & Brovarets, V. S. (2022). In silico the Ames Mutagenicity Predictive Model of Environment. Dovkil’â ta zdorov’â, (2), 4-10.
-
Simulations Plus. (2023). Application of physiologically based pharmacokinetics modeling in the research of small-molecule targeted anti-cancer drugs. Simulations Plus. Retrieved from [Link]
-
Chemi, G., Gemma, S., Butini, S., & Campiani, G. (2015). In silico prediction of hERG inhibition. Future medicinal chemistry, 7(5), 571-586.
-
Pradeepkiran, J. A., & Reddy, K. V. (2022). In silico validation and ADMET analysis for the best lead molecules. Journal of Genetic Engineering and Biotechnology, 20(1), 1-13.
-
Kirchmair, J., Göller, A. H., Lang, D., & Kunze, J. (2015). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. WIREs Computational Molecular Science, 5(4), 347-368.
-
De, B. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research, 15(1), 1-4.
-
Valko, K., & Nunhuck, S. (2012). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. Journal of pharmaceutical and biomedical analysis, 69, 46-53.
-
Gleeson, M. P., & Waters, N. J. (2012). Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. Expert opinion on drug metabolism & toxicology, 8(11), 1435–1446.
-
Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072.
-
Schaduangrat, N., Lampa, S., Simeon, S., Gleeson, M. P., Spjuth, O., & Nantasenamat, C. (2019). vNN-ADMET: a virtual screening and lead optimization tool based on the variable nearest neighbor method. Journal of cheminformatics, 11(1), 1-13.
-
Braga, R. C., & Andrade, C. H. (2012). QSAR and QM/MM approaches applied to drug metabolism prediction. Mini reviews in medicinal chemistry, 12(6), 573–582.
-
Lagorce, D., Sperandio, O., Galochkina, T., Miteva, M. A., & Villoutreix, B. O. (2017). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 22(7), 1046.
-
DrugPatentWatch. (2024). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. Retrieved from [Link]
-
Filimonov, D. A., Lagunin, A. A., Gloriozova, T. A., Rudik, A. V., Druzhilovskiy, D. S., & Poroikov, V. V. (2014). Computational Prediction of Inhibitors and Inducers of the Major Isoforms of Cytochrome P450. Molecules, 19(10), 15834–15854.
-
Gleeson, M. P., & Waters, N. J. (2012). Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. Expert opinion on drug metabolism & toxicology, 8(11), 1435–1446.
-
Afzelius, L., & Zamora, I. (2016). Investigation of in silico studies for cytochrome P450 isoforms specificity. Journal of computer-aided molecular design, 30(10), 839-851.
-
de Groot, M. J., & Ekins, S. (2003). Prediction of Drug Metabolism: The Case of Cytochrome P450 2D6. Current Topics in Medicinal Chemistry, 3(11), 1153–1170.
-
ADMETlab. (n.d.). ADMET Prediction-Webserver-ADMElab. ADMETlab. Retrieved from [Link]
-
Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Chen, Y. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive ADMET evaluation. Nucleic acids research, 49(W1), W5-W14.
-
van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204.
-
van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204.
-
van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204.
-
El-Sayed, M. A. A., El-Gamal, K. M., Al-Sha'er, M. A., & Al-Zoubi, R. M. (2023). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. RSC Advances, 13(51), 35848-35862.
-
Simulations Plus. (2020, May 7). Deployment of ADMET Predictor® as a Solution for In-Silico Modeling of ADMET Properties [Video]. YouTube. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. audreyli.com [audreyli.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. sci-hub.box [sci-hub.box]
- 8. In silico predictions of blood-brain barrier penetration: considerations to "keep in mind" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 11. Investigation of in silico studies for cytochrome P450 isoforms specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Computational Prediction of Inhibitors and Inducers of the Major Isoforms of Cytochrome P450 [mdpi.com]
- 14. Integrated in silico approaches for the prediction of Ames test mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In silico model for mutagenicity (Ames test), taking into account metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. In silico prediction of hERG potassium channel blockage by chemical category approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. [PDF] Computational models for predicting liver toxicity in the deep learning era | Semantic Scholar [semanticscholar.org]
- 24. Frontiers | Computational models for predicting liver toxicity in the deep learning era [frontiersin.org]
- 25. Computational models for predicting liver toxicity in the deep learning era - PMC [pmc.ncbi.nlm.nih.gov]
- 26. vNN-ADMET [vnnadmet.bhsai.org]
- 27. academic.oup.com [academic.oup.com]
Relationship between 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine and MPTP
Abstract
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent and selective neurotoxin that has been instrumental in advancing our understanding of Parkinson's disease (PD). Its discovery as a byproduct in illicit drug synthesis led to the development of a robust animal model of parkinsonism, enabling detailed investigation into the molecular mechanisms of dopaminergic neurodegeneration. This technical guide provides an in-depth exploration of the chemical relationship, metabolic activation, and mechanisms of toxicity of MPTP. It will further address the current state of knowledge regarding the structural analog, 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, a compound for which the scientific literature is notably sparse, highlighting a potential area for future investigation. This document is intended for researchers, scientists, and drug development professionals engaged in neurodegenerative disease research.
Introduction: The Serendipitous Discovery of a Parkinsonian Model
The story of MPTP is a compelling example of serendipity in science. In the late 1970s and early 1980s, a group of young intravenous drug users in California suddenly developed severe and irreversible symptoms of Parkinson's disease.[1] The cause was traced to a contaminant in a clandestinely produced synthetic opioid, 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP). This contaminant was identified as 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine, or MPTP.[2] This tragic event, however, opened a new chapter in neuroscience research by providing a powerful tool to model Parkinson's disease in laboratory animals, particularly in non-human primates.[3]
Chemical Structures and Core Relationship
The chemical structures of MPTP and its lesser-known analog, this compound, are foundational to understanding their potential biological activities.
Table 1: Chemical Properties of MPTP and this compound
| Property | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | This compound |
| CAS Number | 28289-54-5[4] | 36166-75-3[3] |
| Molecular Formula | C12H15N[4] | C7H13NO[3] |
| Molecular Weight | 173.25 g/mol [4] | 127.18 g/mol [3] |
| Structure | A tetrahydropyridine ring with a methyl group at position 1 and a phenyl group at position 4. | A tetrahydropyridine ring with a methyl group at position 1 and a hydroxymethyl group at position 4. |
The core structural similarity lies in the 1-methyl-1,2,3,6-tetrahydropyridine backbone. The key difference is the substituent at the 4-position: a phenyl group in MPTP versus a hydroxymethyl group in its analog. This seemingly minor alteration has profound implications for the molecule's lipophilicity, metabolism, and ultimately, its neurotoxic potential. While MPTP is well-established as a potent neurotoxin, information regarding the biological effects of this compound is scarce in peer-reviewed literature, suggesting it is not a major focus of current neurotoxicity research.
The Bioactivation Cascade of MPTP: A Prerequisite for Neurotoxicity
MPTP itself is a relatively innocuous prodrug.[5] Its devastating neurotoxic effects are contingent upon its metabolic conversion to the active toxicant, 1-methyl-4-phenylpyridinium (MPP+). This bioactivation is a multi-step process primarily occurring in glial cells, specifically astrocytes, within the brain.
Enzymatic Conversion to MPDP+
The initial and rate-limiting step in MPTP's toxic cascade is its oxidation to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+) by the enzyme monoamine oxidase B (MAO-B).[6] MAO-B is predominantly located on the outer mitochondrial membrane of astrocytes. The lipophilic nature of MPTP allows it to readily cross the blood-brain barrier and enter these glial cells.
Spontaneous Oxidation to MPP+
MPDP+ is an unstable intermediate that is subsequently oxidized to the toxic metabolite, MPP+. This second oxidation step can occur non-enzymatically.
The critical role of MAO-B in this process is underscored by the fact that inhibitors of this enzyme, such as selegiline (deprenyl), can protect against MPTP-induced neurotoxicity if administered prior to MPTP exposure.
Figure 1: Metabolic activation of MPTP and uptake into dopaminergic neurons.
Mechanism of MPP+ Induced Neurodegeneration
The selective toxicity of MPP+ towards dopaminergic neurons is a consequence of its high affinity for the dopamine transporter (DAT).
Selective Uptake into Dopaminergic Neurons
Once formed in astrocytes, MPP+ is released into the extracellular space. It is then actively transported into dopaminergic neurons via the DAT, leading to its accumulation within these specific cells. This selective uptake is a key determinant of MPTP's neurotoxicity.
Mitochondrial Dysfunction: The Core of the Toxic Effect
Inside the dopaminergic neuron, MPP+ is sequestered by mitochondria, driven by the mitochondrial membrane potential. Within the mitochondria, MPP+ potently inhibits Complex I of the electron transport chain.[7][8] This inhibition has several catastrophic consequences for the cell:
-
ATP Depletion: The disruption of the electron transport chain leads to a severe decline in ATP production, precipitating an energy crisis within the neuron.
-
Oxidative Stress: The inhibition of Complex I results in the increased production of reactive oxygen species (ROS), such as superoxide radicals. This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage to proteins, lipids, and DNA.
-
Induction of Apoptosis: The combination of energy failure and oxidative stress triggers the intrinsic apoptotic pathway, culminating in programmed cell death of the dopaminergic neuron.
Figure 2: Molecular mechanism of MPP+ induced dopaminergic neuronal death.
The Enigma of this compound
In stark contrast to the extensive body of research on MPTP, there is a conspicuous absence of scientific literature detailing the biological activity, metabolism, or neurotoxic potential of this compound. A search of prominent scientific databases reveals its existence primarily in chemical supplier catalogs.
While it is plausible that this compound could be a minor metabolite of MPTP through hydroxylation of the methyl group, this pathway is not widely reported or studied. The primary detoxification pathway for MPTP involves hydroxylation of the phenyl ring to form p-hydroxy-MPTP, a less toxic compound.[7]
The replacement of the lipophilic phenyl group in MPTP with a hydrophilic hydroxymethyl group would be expected to significantly alter the molecule's properties. It is likely that this compound would have reduced ability to cross the blood-brain barrier and may not be a substrate for MAO-B in the same manner as MPTP. However, without empirical data, these remain speculative hypotheses. The lack of research on this compound suggests that it is either not a significant metabolite of MPTP in vivo or that it does not possess the neurotoxic properties that have made MPTP a subject of intense scientific interest.
Experimental Protocols: Modeling Parkinson's Disease with MPTP
The MPTP model is a cornerstone of preclinical Parkinson's disease research. The following is a generalized protocol for inducing parkinsonism in mice, a commonly used species in these studies. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal research.
Materials
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP-HCl)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
C57BL/6 mice (a susceptible strain)
-
Appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection.
Protocol for Acute MPTP Administration in Mice
-
Preparation of MPTP Solution: On the day of injection, dissolve MPTP-HCl in sterile saline to the desired concentration (e.g., 2 mg/mL). Prepare fresh and protect from light.
-
Animal Dosing: Administer MPTP solution to mice via intraperitoneal (i.p.) injection. A common acute dosing regimen is four injections of 20 mg/kg MPTP, spaced two hours apart.
-
Post-Injection Monitoring: Closely monitor the animals for any signs of distress.
-
Tissue Collection: At a predetermined time point (e.g., 7 days post-injection), euthanize the animals according to approved protocols.
-
Neurochemical Analysis: Dissect the striatum and substantia nigra for analysis of dopamine and its metabolites (DOPAC and HVA) by high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Immunohistochemistry: Perfuse a separate cohort of animals with paraformaldehyde and process the brains for tyrosine hydroxylase (TH) immunohistochemistry to visualize the loss of dopaminergic neurons.
Conclusion and Future Directions
MPTP remains an invaluable tool in the quest to understand and treat Parkinson's disease. Its well-characterized mechanism of action, from metabolic activation to mitochondrial toxicity, provides a clear framework for studying dopaminergic neurodegeneration and for testing novel therapeutic strategies.
The relationship between MPTP and this compound is, at present, largely undefined within the scientific literature. While its structural similarity to MPTP is intriguing, the absence of research into its metabolism and neurotoxicity suggests it may not play a significant role in the parkinsonian syndrome induced by MPTP. However, the synthesis and toxicological evaluation of this and other MPTP analogs could provide further insights into the structure-activity relationships that govern neurotoxicity. Such studies could potentially identify novel neurotoxicants or, conversely, non-toxic analogs that could serve as probes for studying the dopamine system. The scientific community is encouraged to fill this knowledge gap to fully delineate the toxicological landscape surrounding this important class of compounds.
References
-
Ballard, P. A., Tetrud, J. W., & Langston, J. W. (1985). Permanent human parkinsonism due to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): seven cases. Neurology, 35(7), 949–956. [Link]
-
Langston, J. W., Ballard, P., Tetrud, J. W., & Irwin, I. (1983). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science, 219(4587), 979–980. [Link]
-
Burns, R. S., Chiueh, C. C., Markey, S. P., Ebert, M. H., Jacobowitz, D. M., & Kopin, I. J. (1983). A primate model of parkinsonism: selective destruction of dopaminergic neurons in the pars compacta of the substantia nigra by N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Proceedings of the National Academy of Sciences of the United States of America, 80(14), 4546–4550. [Link]
-
Amole Biotechnology. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (2023). MPTP. [Link]
- Tipton, K. F., & Singer, T. P. (1993). Advances in our understanding of the mechanisms of the neurotoxicity of MPTP and related compounds. Journal of Neurochemistry, 61(4), 1191–1206.
-
Javitch, J. A., D'Amato, R. J., Strittmatter, S. M., & Snyder, S. H. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences of the United States of America, 82(7), 2173–2177. [Link]
- Nicklas, W. J., Vyas, I., & Heikkila, R. E. (1985). Inhibition of NADH-linked oxidation in brain mitochondria by 1-methyl-4-phenyl-pyridine, a metabolite of the neurotoxin, 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine. Life Sciences, 36(26), 2503–2508.
- Glover, V., Gibb, C., & Sandler, M. (1986). Monoamine oxidase B (MAO-B) is the major catalyst for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) oxidation in human brain and other tissues. Neuroscience Letters, 64(2), 216–220.
- Heikkila, R. E., Manzino, L., Cabbat, F. S., & Duvoisin, R. C. (1984). Protection against the dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine by monoamine oxidase inhibitors.
- Przedborski, S., & Jackson-Lewis, V. (1998). Mechanisms of MPTP toxicity. Movement Disorders, 13(Suppl 1), 35–38.
- Smeyne, R. J., & Jackson-Lewis, V. (2005). The MPTP model of Parkinson's disease. Brain Research. Molecular Brain Research, 134(1), 57–66.
- Kopin, I. J. (1993). The Carmichael Lecture. Features of the action of MPTP on dopaminergic neurons.
-
Tipton, K. F. (1987). The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease. Neurochemistry International, 11(4), 359–373. [Link]
-
PubChem. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). MPTP is a byproduct during the chemical synthesis of a meperidine.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1388, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link].
- Pifl, C., Schingnitz, G., & Hornykiewicz, O. (1991). Effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on the regional distribution of brain monoamines in the rhesus monkey. Neuroscience, 44(3), 591–605.
- Davis, G. C., Williams, A. C., Markey, S. P., Ebert, M. H., Caine, E. D., Reichert, C. M., & Kopin, I. J. (1979). Chronic Parkinsonism secondary to intravenous injection of meperidine analogues.
Sources
- 1. 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride | C13H18ClN | CID 14751843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in the rat: characterization and age-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 4. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 5. ehs.miami.edu [ehs.miami.edu]
- 6. 1-Methyl-4-phenylpyridinium ion (MPP+): identification of a metabolite of MPTP, a toxin selective to the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
Is 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine a neurotoxin?
An In-Depth Technical Guide on the Potential Neurotoxicity of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
To the Researcher, Scientist, and Drug Development Professional: This document provides a detailed analysis of the potential neurotoxicity of this compound. By leveraging the well-established toxicological paradigm of the parkinsonian-inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), this guide offers a structured evaluation of the subject compound and proposes a rigorous experimental framework for its definitive assessment.
Introduction: The Specter of MPTP and the Question of Analogs
The accidental discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) as a potent and selective dopaminergic neurotoxin revolutionized research into Parkinson's disease.[1] MPTP's ability to replicate the key pathological features of Parkinson's disease in primates, and to a lesser extent in rodents, has made it an invaluable tool for studying the mechanisms of neurodegeneration and for developing potential therapeutic interventions.[1][2] The neurotoxicity of MPTP is not inherent to the molecule itself but is a consequence of its metabolic activation in the brain to the toxic cation, 1-methyl-4-phenylpyridinium (MPP+).[3][4]
This guide addresses the question of whether a structural analog, this compound, shares the neurotoxic properties of its infamous relative. The core of this analysis lies in understanding the strict structure-activity relationships that govern the neurotoxicity of MPTP and its derivatives.[5] The presence of a polar hydroxymethyl group in place of a lipophilic phenyl group at the 4-position of the tetrahydropyridine ring is a critical substitution that is likely to have profound effects on the compound's biological activity.
The MPTP Paradigm: A Four-Step Pathway to Dopaminergic Cell Death
The neurotoxicity of MPTP is a multi-step process, each of which is a critical determinant of its potency and selectivity. The potential for any MPTP analog to be neurotoxic must be evaluated against these four key criteria:
Step 1: Penetration of the Blood-Brain Barrier (BBB) MPTP is a lipophilic molecule that readily crosses the BBB.[6] This is the initial, passive step that allows the pro-toxin to enter the central nervous system.
Step 2: Bioactivation by Monoamine Oxidase B (MAO-B) Within the brain, MPTP is metabolized by MAO-B, an enzyme primarily located in the outer mitochondrial membrane of astrocytes, to its toxic metabolite, MPP+.[4][7] This bioactivation is a necessary, though not sufficient, condition for neurotoxicity.[5][8]
Step 3: Selective Uptake into Dopaminergic Neurons via the Dopamine Transporter (DAT) The selectivity of MPTP's neurotoxicity stems from the fact that MPP+ is a high-affinity substrate for the dopamine transporter (DAT).[6][9][10] This leads to the concentration of the toxin within dopaminergic neurons.
Step 4: Inhibition of Mitochondrial Complex I and Oxidative Stress Once inside dopaminergic neurons, MPP+ accumulates in the mitochondria, where it inhibits Complex I of the electron transport chain.[11][12] This leads to a catastrophic failure of cellular energy metabolism, the generation of reactive oxygen species (ROS), and ultimately, apoptotic cell death.[13] The neurotoxicity of MPP+ analogs is strongly correlated with their ability to inhibit mitochondrial respiration.[14]
Analysis of this compound: A Structural Assessment
The substitution of a phenyl group with a hydroxymethyl group is predicted to significantly alter the physicochemical and biological properties of the molecule. Here, we analyze the likely impact of this change on each step of the MPTP neurotoxic pathway.
3.1. Blood-Brain Barrier Permeability: The presence of the hydroxyl group in this compound will increase its polarity compared to MPTP. This is likely to reduce its ability to passively diffuse across the lipophilic BBB. While not precluding its entry into the CNS, a significantly lower brain concentration would be expected compared to an equimolar dose of MPTP.
3.2. MAO-B Substrate Potential: The oxidation of MPTP by MAO-B is sensitive to the nature of the substituent at the 4-position.[5][15] While many MPTP analogs with different 4-substituents are substrates for MAO, the electronic and steric properties of the hydroxymethyl group are substantially different from the aromatic phenyl group. It is plausible that this compound is a poorer substrate for MAO-B than MPTP, leading to a lower rate of bioactivation.
3.3. Dopamine Transporter Affinity of the Putative Metabolite: Assuming that this compound is oxidized to its corresponding pyridinium ion, 1-methyl-4-(hydroxymethyl)pyridinium, the affinity of this metabolite for DAT is a critical determinant of its potential neurotoxicity. The MPP+ molecule has a specific conformation that allows it to be recognized and transported by DAT.[9] The presence of a polar hydroxymethyl group instead of a phenyl group may significantly reduce its affinity for the transporter, thereby preventing its accumulation in dopaminergic neurons.
3.4. Mitochondrial Complex I Inhibition by the Putative Metabolite: The ability of pyridinium compounds to inhibit Complex I is also structure-dependent.[16][17][18] While positively charged pyridiniums, in general, have the potential to interfere with mitochondrial function, the specific interactions with the enzyme complex are crucial.[19] Without experimental data, it is difficult to predict whether 1-methyl-4-(hydroxymethyl)pyridinium would be a potent inhibitor of Complex I.
Based on this analysis, it is hypothesized that This compound is unlikely to be a potent dopaminergic neurotoxin . The increased polarity is expected to hinder its passage across the BBB and may reduce its efficiency as an MAO-B substrate. Furthermore, the resulting pyridinium metabolite is predicted to have a lower affinity for DAT, preventing its selective accumulation in dopaminergic neurons.
Proposed Experimental Workflow for Definitive Neurotoxicity Assessment
To empirically validate the above hypothesis, a structured experimental approach is necessary. The following workflow outlines the key in vitro and in vivo studies required to provide a conclusive answer.
Figure 1: Proposed experimental workflow for assessing the neurotoxicity of this compound.
4.1. In Vitro Methodologies
4.1.1. MAO-B Substrate Assay
-
Objective: To determine if this compound is a substrate for MAO-B and to measure the kinetics of its oxidation.
-
Methodology:
-
Incubate purified human or rodent MAO-B with varying concentrations of the test compound.
-
Monitor the formation of the pyridinium metabolite over time using HPLC with UV or mass spectrometric detection.
-
As a positive control, use MPTP.
-
Calculate Michaelis-Menten kinetic parameters (Km and Vmax).
-
4.1.2. Dopamine Transporter (DAT) Uptake Assay
-
Objective: To determine if the putative pyridinium metabolite of the test compound is a substrate for DAT.
-
Methodology:
-
Use a human dopaminergic neuroblastoma cell line (e.g., SH-SY5Y) or rodent striatal synaptosomes that express DAT.
-
Incubate the cells or synaptosomes with the synthesized pyridinium metabolite.
-
Measure the intracellular accumulation of the compound using an appropriate analytical method (e.g., LC-MS/MS).
-
Use MPP+ as a positive control and a DAT inhibitor (e.g., GBR 12909) to confirm the specificity of uptake.
-
4.1.3. Mitochondrial Respiration Assay
-
Objective: To assess the ability of the putative pyridinium metabolite to inhibit mitochondrial Complex I.
-
Methodology:
-
Isolate mitochondria from rodent brain tissue.
-
Measure the rate of oxygen consumption using a Clark-type electrode with Complex I-linked substrates (e.g., glutamate and malate).
-
Add varying concentrations of the pyridinium metabolite and measure the degree of inhibition.
-
Use MPP+ and rotenone as positive controls.
-
4.1.4. Cell Viability Assay
-
Objective: To determine if the test compound or its metabolite is cytotoxic to dopaminergic cells.
-
Methodology:
-
Culture SH-SY5Y cells and expose them to a range of concentrations of both the parent compound and its pyridinium metabolite.
-
After a suitable incubation period (e.g., 24-48 hours), assess cell viability using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.
-
Use MPP+ as a positive control.
-
4.2. In Vivo Validation
If significant toxicity is observed in the in vitro assays, in vivo studies in a suitable animal model are warranted. C57BL/6 mice are commonly used as they are susceptible to MPTP-induced neurotoxicity.
4.2.1. Systemic Administration and Behavioral Testing
-
Objective: To assess for motor deficits indicative of parkinsonism.
-
Methodology:
-
Administer the test compound to mice via intraperitoneal or subcutaneous injection over a defined period.
-
Include a vehicle control group and an MPTP positive control group.
-
Perform behavioral tests such as the rotarod test for motor coordination and the pole test for bradykinesia.
-
4.2.2. Post-mortem Neurochemical and Histological Analysis
-
Objective: To directly measure the integrity of the nigrostriatal dopamine system.
-
Methodology:
-
At the end of the study, euthanize the animals and dissect the striatum and substantia nigra.
-
Measure the levels of dopamine and its metabolites in the striatum using HPLC with electrochemical detection.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in sections of the substantia nigra to quantify neuronal loss.
-
Data Presentation
Table 1: Comparative Properties of MPTP and Hypothesized Properties of this compound
| Property | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | This compound (Hypothesized) |
| Lipophilicity | High | Low to Moderate |
| BBB Permeability | High | Low |
| MAO-B Substrate | Yes (Good) | Potentially, but likely poor |
| Metabolite | 1-Methyl-4-phenylpyridinium (MPP+) | 1-Methyl-4-(hydroxymethyl)pyridinium |
| DAT Substrate (Metabolite) | Yes (High Affinity) | Unlikely (Low Affinity) |
| Complex I Inhibitor (Metabolite) | Yes (Potent) | Unknown, potentially weak |
| Neurotoxicity | High | Unlikely |
Conclusion
Based on a thorough analysis of the structure-activity relationships of MPTP and its analogs, This compound is not predicted to be a potent dopaminergic neurotoxin. The critical substitution of a phenyl group with a hydroxymethyl group is likely to impede its ability to cross the blood-brain barrier and to be bioactivated by MAO-B. Furthermore, the resulting polar pyridinium metabolite is unlikely to be effectively transported into dopaminergic neurons by DAT, thus preventing the downstream toxic events of mitochondrial inhibition and cell death.
References
-
Youngster, S. K., Nicklas, W. J., & Heikkila, R. E. (1990). Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+), the cytotoxic metabolite of the dopaminergic neurotoxin MPTP. Life sciences, 46(5), 379-390. [Link]
-
Miyoshi, H., et al. (1999). Origin of selective inhibition of mitochondrial complex I by pyridinium-type inhibitor MP-24. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1413(3), 169-178. [Link]
-
Miyoshi, H., et al. (1999). Origin of selective inhibition of mitochondrial complex I by pyridinium-type inhibitor MP-24. CORE. [Link]
- Albores, R., Neafsey, E. J., & Collins, M. A. (1991). Toxication of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and analogs by monoamine oxidase. A structure-reactivity relationship study. Journal of the American Chemical Society, 113(10), 3845-3851.
-
Kitayama, S., Wang, J. B., & Uhl, G. R. (1993). Dopamine transporter mutants selectively enhance MPP+ transport. Synapse, 15(1), 58-62. [Link]
- Kitayama, S., Wang, J. B., & Uhl, G. R. (1993). Dopamine transporter mutants selectively enhance MPP+ transport. Johns Hopkins University.
- Heikkila, R. E., et al. (1989). Structure-activity study of the mechanism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity. I. Evaluation of the biological activity of MPTP analogs. The Journal of pharmacology and experimental therapeutics, 249(3), 820-828.
-
Miyoshi, H., et al. (1998). Specificity of pyridinium inhibitors of the ubiquinone reduction sites in mitochondrial complex I. The Journal of biological chemistry, 273(28), 17368-17374. [Link]
-
Ramsay, R. R., et al. (1995). Probing the Mechanism of Bioactivation of MPTP Type Analogs by Monoamine Oxidase B: Structure-Activity Studies on Substituted 4-phenoxy-, 4-phenyl-, and 4-thiophenoxy-1-cyclopropyl-1,2,3,6-tetrahydropyridines. Chemical research in toxicology, 8(5), 703-710. [Link]
- Castagnoli, N., et al. (1991). Synthesis of novel MPTP analogs as potential monoamine oxidase B (MAO-B) inhibitors. Journal of medicinal chemistry, 34(2), 788-791.
-
Lorphelin, A., et al. (2019). A new human pyridinium metabolite of furosemide, inhibitor of mitochondrial complex I, is a candidate inducer of neurodegeneration. Biochemical pharmacology, 160, 14-23. [Link]
-
Nicklas, W. J., Vyas, I., & Heikkila, R. E. (1986). Studies on the neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: inhibition of NAD-linked substrate oxidation by its metabolite, 1-methyl-4-phenylpyridinium. Journal of neurochemistry, 46(5), 1501-1507. [Link]
- Sonsalla, P. K., et al. (1987). Characteristics of 1-methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine-induced neurotoxicity in the mouse. The Journal of pharmacology and experimental therapeutics, 242(3), 850-857.
- Ofori, E., et al. (1991). Comparison of key steps in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxicity in rodents. Neurochemical research, 16(10), 1131-1137.
- Sherer, T. B., et al. (2003). Obligatory role for complex I inhibition in the dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The Journal of neuroscience, 23(34), 10756-10765.
-
Kaur, H., & Andersen, J. K. (2004). Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. Journal of neuroscience research, 77(6), 787-795. [Link]
- Heikkila, R. E., et al. (1989). Structure-activity study of the mechanism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity. II. Evaluation of the biological activity of the pyridinium metabolites formed from the monoamine oxidase-catalyzed oxidation of MPTP analogs. The Journal of pharmacology and experimental therapeutics, 249(3), 829-835.
- Salach, J. I., Singer, T. P., & Castagnoli, N. (1984). Metabolism of the neurotoxin in MPTP by human liver monoamine oxidase B.
- Ramsay, R. R., et al. (1995). Probing the Mechanism of Bioactivation of MPTP Type Analogs by Monoamine Oxidase B.
-
Singer, T. P., et al. (1987). Mechanism of the neurotoxicity of MPTP. An update. FEBS letters, 226(1), 1-5. [Link]
-
Choi, W. S., et al. (2011). Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+. Journal of neurochemistry, 117(4), 694-703. [Link]
- Del Zompo, M., et al. (1986). Selective MPP+ uptake into synaptic dopamine vesicles: possible involvement in MPTP neurotoxicity. European journal of pharmacology, 131(2-3), 321-322.
- Johnson, E. A., et al. (1986). The development of amine substituted analogues of MPTP as unique tools for the study of MPTP toxicity and Parkinson's disease. Life sciences, 39(20), 1857-1864.
-
Finberg, J. P. (2024). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration, 2(1), 1-14. [Link]
-
Sriram, K., et al. (2001). Inhibition of Mitochondrial Complex I by Haloperidol: The Role of Thiol Oxidation. Journal of neurochemistry, 78(4), 846-854. [Link]
-
Mosharov, E., et al. (2015). Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure. The Journal of biological chemistry, 290(11), 7058-7069. [Link]
- Heikkila, R. E. (1985). Neural Degeneration Induced by Tetrahydropyridine Analogs. Grantome.
Sources
- 1. Neural Degeneration Induced by Tetrahydropyridine Analogs - Richard Heikkila [grantome.com]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity study of the mechanism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity. I. Evaluation of the biological activity of MPTP analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Structure-activity study of the mechanism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity. II. Evaluation of the biological activity of the pyridinium metabolites formed from the monoamine oxidase-catalyzed oxidation of MPTP analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine transporter mutants selectively enhance MPP+ transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Studies on the neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: inhibition of NAD-linked substrate oxidation by its metabolite, 1-methyl-4-phenylpyridinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Obligatory role for complex I inhibition in the dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+), the cytotoxic metabolite of the dopaminergic neurotoxin MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxication of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and analogs by monoamine oxidase. A structure-reactivity relationship study. [sonar.ch]
- 16. Origin of selective inhibition of mitochondrial complex I by pyridinium-type inhibitor MP-24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Specificity of pyridinium inhibitors of the ubiquinone reduction sites in mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A new human pyridinium metabolite of furosemide, inhibitor of mitochondrial complex I, is a candidate inducer of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Topic: A Chemoselective Strategy for the Synthesis of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine from 1-Methyl-4-piperidone
An Application Note from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed, field-tested guide for the synthesis of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, a valuable heterocyclic building block, starting from the readily available 1-methyl-4-piperidone. The transformation from a simple cyclic ketone to a functionalized allylic alcohol presents significant challenges in controlling regioselectivity and chemoselectivity. The strategy outlined herein overcomes these hurdles through a robust, three-step sequence: (1) a Horner-Wadsworth-Emmons olefination to install the required carbon framework as an α,β-unsaturated ester, (2) a thermodynamically-driven isomerization to form the stable endocyclic alkene, and (3) a chemoselective reduction of the ester to the target allylic alcohol. This guide provides not only step-by-step protocols but also the underlying chemical principles, expected analytical data, and a troubleshooting guide to ensure reproducible success in the laboratory.
Introduction and Strategic Overview
Substituted tetrahydropyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals targeting the central nervous system, as well as anti-inflammatory and antiarrhythmic agents.[1][2][3] The target molecule, this compound, combines the tetrahydropyridine core with a primary allylic alcohol, making it a versatile intermediate for further elaboration in drug discovery programs.
The direct conversion of 1-methyl-4-piperidone to the target product is not feasible in a single step. A naive approach involving reduction to 1-methyl-4-piperidinol followed by dehydration would yield 1-methyl-1,2,3,6-tetrahydropyridine, losing the oxygen atom that needs to be retained and elaborated.[4] Our chosen strategy, therefore, focuses on building the required C-C and C=C bonds first, under conditions that allow for the final, selective introduction of the hydroxyl functionality.
The overall synthetic pathway is depicted below. It is designed for maximal control at each stage, transforming the ketone into an exocyclic unsaturated ester, which is then isomerized to the more stable endocyclic isomer before the final selective reduction.
Caption: General experimental workflow for each synthetic step.
Protocol 1: Synthesis of Ethyl (1-methylpiperidin-4-ylidene)acetate
-
Preparation: Under a nitrogen atmosphere, add sodium hydride (1.32 g, 33.0 mmol, 60% dispersion in mineral oil) to a dry 250 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Wash the NaH three times with dry hexanes (3 x 15 mL) to remove the mineral oil, decanting the hexanes carefully via cannula each time.
-
Add dry tetrahydrofuran (THF, 80 mL) to the washed NaH. Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (6.5 mL, 32.7 mmol) dropwise to the stirred suspension over 20 minutes.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases and the solution becomes clear or slightly hazy.
-
Re-cool the solution to 0 °C. Add a solution of 1-methyl-4-piperidone (3.40 g, 30.0 mmol) in dry THF (20 mL) dropwise over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Workup: Monitor the reaction by TLC (Ethyl Acetate/Hexanes 1:1). Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of 10% to 40% ethyl acetate in hexanes) to yield the product as a pale yellow oil.
Protocol 2: Isomerization to Ethyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate
-
Preparation: Dissolve the product from Protocol 1 (e.g., 4.58 g, 25.0 mmol) in dry toluene (100 mL) in a 250 mL round-bottom flask.
-
Add potassium tert-butoxide (0.28 g, 2.5 mmol, 0.1 eq) to the solution.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the isomerization by GC-MS or ¹H NMR by observing the disappearance of the exocyclic vinyl protons and the appearance of the endocyclic vinyl proton.
-
Workup: Cool the reaction to room temperature. Carefully add water (50 mL) to dissolve the base.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the isomerized product, which can often be used in the next step without further purification.
Protocol 3: DIBAL-H Reduction to this compound
-
Preparation: Under a nitrogen atmosphere, dissolve the isomerized ester from Protocol 2 (e.g., 3.66 g, 20.0 mmol) in dry dichloromethane (DCM, 100 mL) in a dry 500 mL three-neck flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add DIBAL-H (44 mL, 44.0 mmol, 1.0 M solution in hexanes) dropwise via syringe over 1 hour, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for an additional 2 hours.
-
Workup: Monitor by TLC (10% Methanol in DCM). Upon completion, quench the reaction by the slow, careful dropwise addition of methanol (10 mL) at -78 °C, followed by saturated aqueous Rochelle's salt (sodium potassium tartrate) solution (100 mL).
-
Remove the cooling bath and allow the mixture to warm to room temperature, stirring vigorously for 2-3 hours until the two layers become clear.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0% to 10% methanol in DCM) to yield the final product as a viscous oil or low-melting solid.
Characterization and Expected Results
The final product should be characterized thoroughly to confirm its structure and purity.
| Analysis | Expected Observation |
| ¹H NMR | Signals corresponding to the N-CH₃ (singlet, ~2.4 ppm), allylic CH₂ protons, vinylic proton (broad singlet, ~5.5 ppm), and the newly formed -CH₂OH group (singlet or doublet, ~4.0 ppm). The -OH proton will be a broad singlet. |
| ¹³C NMR | Signals for the N-CH₃ carbon, sp³ carbons of the ring, sp² carbons of the C=C bond (~120-135 ppm), and the -CH₂OH carbon (~65 ppm). The carbonyl carbon from the starting ester (~170 ppm) will be absent. |
| IR Spectroscopy | Disappearance of the ester C=O stretch (~1715 cm⁻¹). Appearance of a broad O-H stretch (~3350 cm⁻¹) and a C=C stretch (~1650 cm⁻¹). |
| Mass Spec (ESI+) | Calculated [M+H]⁺ for C₈H₁₅NO is 142.12. The observed mass should match this value. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield in Step 1 (HWE) | Incomplete deprotonation of phosphonate; wet reagents/solvents. | Ensure NaH is active and washed well. Use freshly distilled, dry solvents. Allow more time for ylide formation. |
| Incomplete Isomerization (Step 2) | Insufficient catalyst or reaction time/temperature. | Increase catalyst loading to 0.15 eq or increase reflux time. Confirm temperature is at reflux. |
| Over-reduction in Step 3 | Reaction temperature too high; excess DIBAL-H. | Strictly maintain temperature at -78 °C during addition and stirring. Use exactly 2.1-2.2 equivalents of DIBAL-H. |
| Difficult Purification | Byproducts from side reactions; inseparable isomers. | In Step 1, ensure clean removal of phosphate byproduct. In Step 3, the Rochelle's salt workup is critical for removing aluminum salts. |
Conclusion
This application note details a reliable and scalable three-step synthesis for this compound from 1-methyl-4-piperidone. By leveraging a sequence of controlled olefination, isomerization, and chemoselective reduction, this protocol provides a clear pathway to a valuable synthetic intermediate, navigating the inherent challenges of functionalizing the piperidone core. The mechanistic rationale and troubleshooting tips provided should enable researchers to confidently replicate and adapt this procedure for their specific research and development needs.
References
Sources
Application Notes & Protocols: Novel Synthetic Routes for Functionalized Tetrahydropyridine Derivatives
Abstract
The 1,2,3,6-tetrahydropyridine (THP) scaffold is a privileged N-heterocycle, forming the structural core of numerous alkaloids, natural products, and pharmacologically active agents. Its prevalence in medicinal chemistry has driven substantial innovation in synthetic organic chemistry, aimed at developing efficient, stereoselective, and modular routes to access functionally diverse THP derivatives. This comprehensive guide moves beyond classical methods to detail four cutting-edge strategies that have emerged as powerful tools for modern drug discovery: Multicomponent Reactions (MCRs), Transition-Metal-Catalyzed C-H Functionalization, Asymmetric Aza-Diels-Alder Reactions, and Ring-Closing Metathesis (RCM). For each methodology, we provide a detailed discussion of the underlying chemical principles, field-proven insights into experimental design, and a step-by-step protocol for researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of Tetrahydropyridines
The tetrahydropyridine ring system is a cornerstone of bioactive molecule design. Its conformational flexibility and the presence of a basic nitrogen atom and an endocyclic double bond make it an exceptionally versatile template for interacting with biological targets. Notable examples range from the simple alkaloid Arecoline, a nicotinic acid-based agonist of muscarinic acetylcholine receptors, to more complex synthetic molecules with applications as anti-inflammatory, antimicrobial, and anticancer agents.[1]
The persistent challenge in the synthesis of THP derivatives lies in achieving high levels of complexity and stereochemical control in an efficient manner. Traditional multi-step syntheses, often involving the partial reduction of pyridine precursors, suffer from limitations in substrate scope, functional group tolerance, and overall yield.[2] In contrast, modern synthetic strategies prioritize atom economy, step efficiency, and the direct introduction of functional and stereochemical diversity. This guide focuses on such novel approaches that empower chemists to construct libraries of complex THP derivatives with unprecedented speed and precision.
The Power of Convergence: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) represent a paradigm shift in synthetic efficiency, allowing for the formation of complex products from three or more starting materials in a single, one-pot operation.[3][4] This approach is inherently atom-economical and drastically reduces reaction time, solvent usage, and purification steps compared to linear syntheses.[5] For THP synthesis, MCRs provide rapid access to a wide array of substitution patterns by simply varying the constituent building blocks.[3][4][6]
Scientific Principle & Causality
The success of MCRs in generating THP scaffolds often relies on a carefully orchestrated cascade of classical reactions, such as Knoevenagel condensation, Michael addition, and Mannich reactions, followed by an intramolecular cyclization and dehydration.[6][7] The choice of catalyst—or the use of catalyst-free conditions like microwave irradiation—is critical.[6] Green catalysts, such as lemon juice, or nanoparticle catalysts under ultrasound irradiation have been shown to promote these reactions efficiently, offering sustainable alternatives to traditional methods.[6] The key to a successful MCR is to design a reaction where each sequential step proceeds under compatible conditions without the need for isolating intermediates.
Workflow & Logic Diagram
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Tin-free radical cyclization reactions initiated by visible light photoredox catalysis [ouci.dntb.gov.ua]
- 6. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tin-free radical cyclization reactions initiated by visible light photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: High-Fidelity Reduction of N-Methylpyridinium Hydroxymethyl Salts to Tetrahydropyridine Scaffolds
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Pyridinium Salt Reduction
Saturated nitrogen heterocycles, particularly piperidines and their tetrahydropyridine precursors, are cornerstone structural motifs in medicinal chemistry. Piperidine, for instance, was the most common N-heterocycle in FDA-approved small-molecule drugs as of 2014, a trend that has continued to grow.[1] The synthesis of these valuable scaffolds often relies on the reduction of aromatic pyridine precursors. However, the direct hydrogenation of the stable pyridine ring presents significant challenges, often requiring harsh conditions and suffering from catalyst poisoning by the basic nitrogen atom.[2]
A superior and more controlled strategy involves the initial quaternization of the pyridine nitrogen, for example, to form an N-methylpyridinium salt. This transformation serves two critical purposes: it significantly lowers the activation energy for reduction by disrupting the ring's aromaticity, and it prevents the deactivation of hydrogenation catalysts.[1] The resulting N-methyltetrahydropyridines and piperidines are crucial intermediates in the synthesis of novel therapeutics and complex natural products. This guide provides a detailed examination of the principles and protocols for the reduction of N-methylpyridinium hydroxymethyl salts, focusing on methodologies that offer high yield, selectivity, and operational simplicity for the modern research laboratory.
Mechanistic Principles: Activating the Ring for Hydride Attack
The enhanced reactivity of N-alkylpyridinium salts stems from their increased electrophilicity compared to the neutral pyridine ring.[3] The positive charge on the nitrogen atom withdraws electron density from the ring, making the carbons at the 2-, 4-, and 6-positions highly susceptible to nucleophilic attack.
In the case of reduction with a hydride reagent like sodium borohydride (NaBH₄), the reaction proceeds via the direct nucleophilic addition of a hydride ion (H⁻) to an electrophilic carbon, typically at the 2- or 4-position.[4] This initial attack breaks the aromaticity and forms a neutral dihydropyridine intermediate.[5] Depending on the reaction conditions and stoichiometry of the reducing agent, further reduction of the remaining double bond can occur, leading to the desired tetrahydropyridine product. The most common isomer formed from the reduction of simple N-methylpyridinium salts is 1-methyl-1,2,3,6-tetrahydropyridine.[6]
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. Selectivity of hydrogenations. Part 3. N-methylquinolinium, N-methylisoquinolinium, and 4-(3-phenylpropyl)pyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reduction of some 1-substituted pyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Tetrahydropyridine - Wikipedia [en.wikipedia.org]
Application Note: ¹H and ¹³C NMR Spectral Analysis of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
Introduction
1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural relation to various biologically active molecules. As a derivative of tetrahydropyridine, it serves as a versatile scaffold for the synthesis of novel therapeutic agents. Accurate structural elucidation is a critical step in the characterization of such compounds, ensuring their identity, purity, and conformational integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for providing detailed atomic-level structural information of organic molecules in solution.[1][2] This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral data of this compound, complete with detailed protocols for sample preparation, data acquisition, and spectral interpretation. The data presented herein is based on predictive modeling, a valuable tool in the absence of readily available experimental spectra, offering a robust framework for researchers in the field.
Predicted ¹H and ¹³C NMR Spectral Data
The following ¹H and ¹³C NMR spectral data for this compound were generated using the online NMR prediction tool, NMRDB.org. It is important to note that these are predicted values and may differ slightly from experimental results due to solvent effects, concentration, and temperature.[3]
Chemical Structure and Atom Numbering
To facilitate the clear assignment of NMR signals, the chemical structure of this compound is presented below with standardized atom numbering.
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, and Coupling Constants (J) for this compound.
| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H on C7 (N-CH₃) | 2.35 | s | - | 3H |
| H₂ on C2 | 2.50 | t | 5.7 | 2H |
| H₂ on C3 | 2.15 | t | 5.7 | 2H |
| H on C5 | 5.70 | d | 10.0 | 1H |
| H on C6 | 5.60 | dt | 10.0, 2.0 | 1H |
| H₂ on C8 (-CH₂OH) | 3.60 | s | - | 2H |
| H on O9 (-OH) | 1.80 | t | 5.5 | 1H |
Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound displays distinct signals corresponding to the different proton environments in the molecule.
-
N-Methyl Protons (H on C7): A singlet appearing at approximately 2.35 ppm is assigned to the three protons of the N-methyl group. The singlet multiplicity is due to the absence of adjacent protons.
-
Aliphatic Protons (H₂ on C2 and C3): The two methylene groups at C2 and C3 are expected to appear as triplets around 2.50 and 2.15 ppm, respectively. The triplet splitting pattern arises from the coupling with the adjacent methylene protons.
-
Olefinic Protons (H on C5 and C6): The protons on the double bond at C5 and C6 are predicted to resonate downfield at approximately 5.70 and 5.60 ppm. The H on C5 is expected to be a doublet due to coupling with the H on C6. The H on C6 is predicted to be a doublet of triplets, arising from the geminal coupling with the H on C5 and a smaller allylic coupling with the protons on C2.
-
Hydroxymethyl Protons (H₂ on C8): The two protons of the hydroxymethyl group are predicted to appear as a singlet around 3.60 ppm. In a deuterated solvent, this signal may appear as a triplet if coupling to the hydroxyl proton is observed.
-
Hydroxyl Proton (H on O9): The hydroxyl proton is predicted to resonate at approximately 1.80 ppm as a triplet due to coupling with the adjacent methylene protons of the hydroxymethyl group. The chemical shift and multiplicity of this peak are highly dependent on the solvent, temperature, and concentration, and it may be broadened or exchange with deuterium in protic deuterated solvents.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.
| Atom | Predicted Chemical Shift (δ, ppm) |
| C7 (N-CH₃) | 46.0 |
| C2 | 52.0 |
| C3 | 28.0 |
| C4 | 135.0 |
| C5 | 125.0 |
| C6 | 128.0 |
| C8 (-CH₂OH) | 65.0 |
Interpretation of the Predicted ¹³C NMR Spectrum
The predicted proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.
-
N-Methyl Carbon (C7): The carbon of the N-methyl group is predicted to have a chemical shift of approximately 46.0 ppm.
-
Aliphatic Carbons (C2 and C3): The saturated carbons of the tetrahydropyridine ring, C2 and C3, are expected to appear at around 52.0 and 28.0 ppm, respectively.
-
Olefinic and Quaternary Carbons (C4, C5, and C6): The sp² hybridized carbons of the double bond (C5 and C6) and the quaternary carbon at the point of substitution (C4) are predicted to resonate in the downfield region. C4 is predicted at approximately 135.0 ppm, while C5 and C6 are expected around 125.0 and 128.0 ppm.
-
Hydroxymethyl Carbon (C8): The carbon of the hydroxymethyl group is predicted to have a chemical shift of approximately 65.0 ppm, influenced by the electronegative oxygen atom.
Protocols for NMR Analysis
Adherence to standardized protocols is paramount for obtaining high-quality, reproducible NMR data. The following sections detail the recommended procedures for the analysis of this compound.
Experimental Workflow
Caption: Experimental workflow for NMR analysis.
Part 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.[4][5]
-
Compound Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. For compounds with poor solubility in CDCl₃, other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. The choice of solvent can influence the chemical shifts of labile protons, such as the hydroxyl proton.[4]
-
Concentration: For a standard ¹H NMR spectrum, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For a ¹³C NMR spectrum, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable amount of time.
-
Internal Standard: Add a small amount of an internal standard for chemical shift referencing. Tetramethylsilane (TMS) is the universally accepted standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[6]
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube to ensure good magnetic field homogeneity. Scratches or imperfections in the glass can degrade the quality of the shimming and, consequently, the spectral resolution.[4]
-
Homogenization: After adding the solvent and internal standard, cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
Part 2: NMR Data Acquisition
The parameters for data acquisition should be optimized to achieve the desired spectral resolution and sensitivity.
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.
-
Locking and Shimming: The deuterium signal from the solvent is used to "lock" the magnetic field, compensating for any drift. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, symmetrical peaks.[7]
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is often used for routine spectra to allow for a shorter relaxation delay.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient for good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.
-
Number of Scans: For a sample of sufficient concentration, 8 to 16 scans are generally enough to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.[8]
-
Part 3: Data Processing and Analysis
Proper processing of the raw NMR data (Free Induction Decay, FID) is crucial for accurate spectral interpretation.[9]
-
Fourier Transformation: The FID is converted from the time domain to the frequency domain through a Fourier transform to generate the NMR spectrum.
-
Phasing: The spectrum must be correctly phased to ensure all peaks are in the pure absorption mode, appearing as positive, symmetrical signals.
-
Baseline Correction: A flat baseline is essential for accurate integration of the peaks. Automated or manual baseline correction should be applied.
-
Referencing: The chemical shift scale should be referenced to the signal of the internal standard (TMS at 0.00 ppm).
-
Integration: For the ¹H NMR spectrum, the area under each peak should be integrated. The relative integral values correspond to the relative number of protons giving rise to each signal.
-
Peak Picking and Assignment: Identify the chemical shift of each peak and assign it to the corresponding proton or carbon in the molecule based on the predicted data and established principles of NMR spectroscopy.[1]
Conclusion
This application note provides a detailed guide to the predicted ¹H and ¹³C NMR spectral data of this compound, along with comprehensive protocols for its NMR analysis. The presented data and methodologies offer a valuable resource for researchers and scientists engaged in the synthesis and characterization of novel heterocyclic compounds. While predicted data serves as an excellent starting point for spectral assignment, it is always recommended to confirm the assignments with experimental data and, where necessary, advanced 2D NMR techniques such as COSY, HSQC, and HMBC.
References
-
ChemDraw. (n.d.). PerkinElmer. Retrieved from [Link]
-
NMRDB.org. (n.d.). NMRDB.org: Tools for NMR spectroscopists. Retrieved from [Link]
-
NMR Data Acquisition and Processing Procedure. (n.d.). University of Texas Health Science Center at San Antonio. Retrieved from [Link]
-
NMR Data Processing. (n.d.). ScienceDirect. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
-
Small molecule NMR sample preparation. (2023, August 29). Georgia State University. Retrieved from [Link]
-
NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). ETH Zurich. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). University of Arizona. Retrieved from [Link]
-
The NMR interpretations of some heterocyclic compounds which are... (n.d.). ResearchGate. Retrieved from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
-
Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR... (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Wiley Online Library. Retrieved from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved from [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Retrieved from [Link]
-
NMR Spectroscopy :: Hans Reich NMR Collection. (2020, February 14). University of Wisconsin-Madison. Retrieved from [Link]
-
NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Technology Networks. Retrieved from [Link]
-
NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
1-Methyl-1,2,3,6-tetrahydropyridine. (n.d.). PubChem. Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved from [Link]
-
Integrated exercises. (n.d.). Cheminfo.org. Retrieved from [Link]
-
4.7: NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. Retrieved from [Link]
-
1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
Sources
- 1. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. Predict 1H proton NMR spectra [nmrdb.org]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. app.nmrium.com [app.nmrium.com]
- 9. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
Application Note: Quantitative Analysis of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (MHTP) in Biological Matrices using LC-MS/MS
Abstract
This document provides a comprehensive guide and a robust protocol for the quantitative analysis of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (MHTP) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). MHTP, a polar heterocyclic compound, is structurally related to neurotoxicant precursors like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)[1][2]. Its accurate quantification is crucial in metabolism studies, pharmaceutical impurity profiling, and toxicological research. This guide details the rationale behind method development choices, a step-by-step protocol from sample preparation to data analysis, and expected fragmentation pathways, designed for researchers and professionals in drug development and analytical science.
Introduction and Analyte Rationale
This compound (MHTP) is a polar molecule containing a tertiary amine and a primary alcohol functional group. Its structural similarity to MPTP, a well-known dopaminergic neurotoxin, necessitates sensitive and selective analytical methods to study its potential formation as a metabolite, its synthesis byproducts, or its environmental presence[2][3].
The physicochemical properties of MHTP—specifically its polarity and thermal lability—make Liquid Chromatography-Mass Spectrometry (LC-MS) the ideal analytical technique. High-Performance Liquid Chromatography (HPLC) provides the necessary separation from complex matrix components, while tandem mass spectrometry (MS/MS) offers unparalleled sensitivity and selectivity for detection and quantification[4]. Due to the presence of a tertiary amine, MHTP is readily protonated, making it an excellent candidate for positive-mode Electrospray Ionization (ESI), a soft ionization technique well-suited for polar molecules[5][6].
Analyte Properties:
-
Chemical Formula: C₇H₁₃NO
-
Monoisotopic Mass: 127.0997 g/mol
-
Expected [M+H]⁺: 128.1075 m/z
Integrated Experimental Workflow
The analytical workflow is designed for high-throughput, robust, and reliable quantification. The process begins with a simple yet effective sample preparation step, followed by chromatographic separation and highly selective detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
Figure 1: High-level workflow for the quantitative analysis of MHTP.
Detailed Experimental Protocols
These protocols are designed to be self-validating by incorporating calibration standards and quality control samples at each stage.
Protocol 3.1: Preparation of Standards, QCs, and Samples
Rationale: The use of a stable isotope-labeled internal standard (SIL-IS), such as MHTP-d4, is highly recommended to compensate for matrix effects and variability in sample processing and instrument response. The "dilute-and-shoot" approach with protein precipitation is a simple, fast, and effective method for cleaning up biological samples like plasma[7][8].
-
Stock Solutions (1 mg/mL):
-
Accurately weigh ~1 mg of MHTP and MHTP-d4 (Internal Standard, IS) reference standards.
-
Dissolve each in 1 mL of methanol to create primary stock solutions. Store at -20°C.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the MHTP stock solution with 50:50 methanol:water to prepare working solutions for calibration curve standards.
-
-
Calibration Standards and Quality Controls (QCs):
-
Spike blank matrix (e.g., human plasma) with the appropriate MHTP working solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Independently prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL).
-
-
Sample Preparation:
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard (e.g., at a final concentration of 100 ng/mL).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
Protocol 3.2: Liquid Chromatography Method
Rationale: A C18 reversed-phase column provides excellent retention for polar to moderately non-polar compounds. The use of formic acid in the mobile phase aids in the protonation of MHTP, enhancing its ionization efficiency in the ESI source and improving peak shape.
| Parameter | Recommended Condition |
| LC System | Agilent 1290 Infinity II or equivalent UPLC/HPLC system |
| Column | ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 2% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 2% B and re-equilibrate for 2 min |
| Run Time | 7 minutes |
Protocol 3.3: Mass Spectrometry Method
Rationale: Positive mode ESI is selected for its high efficiency in ionizing basic compounds like MHTP. Tandem MS operating in MRM mode ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing interference from the matrix[9].
| Parameter | Recommended Setting |
| Mass Spectrometer | Agilent 6545XT Q-TOF or equivalent tandem quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 120 V |
| Acquisition Mode | Tandem MS -> Multiple Reaction Monitoring (MRM) |
MRM Transitions: The following transitions are proposed based on predicted fragmentation. These must be optimized empirically on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
| MHTP | 128.1 | 110.1 | 15 | Loss of H₂O (Quantifier) |
| 128.1 | 97.1 | 20 | Loss of CH₂OH (Qualifier) | |
| MHTP-d4 (IS) | 132.1 | 114.1 | 15 | Loss of H₂O (Quantifier) |
Predicted Fragmentation Pathway
The structural analysis of MHTP is underpinned by its predictable fragmentation in the collision cell (Q2) of the mass spectrometer. The protonated molecular ion ([M+H]⁺, m/z 128.1) is selected in Q1. Upon collisional activation, the most favorable fragmentation pathway is the neutral loss of water from the protonated hydroxymethyl group, a common fragmentation for alcohols, resulting in a stable resonance-delocalized cation.
Figure 2: Proposed MS/MS fragmentation pathway for MHTP.
The most abundant and stable product ion, typically the one resulting from the loss of water (m/z 110.1), should be selected as the "quantifier" transition for maximum sensitivity. A second, less abundant ion (e.g., m/z 97.1 from the loss of the hydroxymethyl radical) should be monitored as a "qualifier" to ensure analytical specificity. The ratio of the quantifier to the qualifier should remain constant across all standards and samples, providing a high degree of confidence in analyte identification.
Data Analysis and Method Validation
-
Quantification: Generate a calibration curve by plotting the peak area ratio (MHTP/MHTP-d4) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically appropriate.
-
Validation: The method's reliability must be confirmed through a validation process. Key parameters include:
-
Linearity: The calibration curve should have a coefficient of determination (r²) ≥ 0.99.
-
Accuracy & Precision: The mean concentration of QC samples should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) should be ≤15% (≤20% at LLOQ)[8].
-
Selectivity: Blank matrix samples should be free of interfering peaks at the retention times of the analyte and IS.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a pure solution.
-
Conclusion
This application note presents a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound. The combination of a straightforward sample preparation protocol, efficient chromatographic separation, and specific MRM detection provides a reliable tool for researchers in toxicology, drug metabolism, and pharmaceutical sciences. The principles and protocols outlined herein can be adapted as a foundational method for the analysis of MHTP and structurally related compounds in various biological matrices.
References
-
Ionization Modes - Mass Spectrometry & Proteomics Facility. University of Notre Dame. [Link]
-
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. (2023). [Link]
-
Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. [Link]
-
Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. (2025). [Link]
-
Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab. [Link]
-
Synthesis and MAO-B substrate properties of 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines. PubMed. [Link]
-
Synthesis of tetrahydropyridine derivatives | Download Scientific Diagram. ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation. Michigan State University Department of Chemistry. [Link]
-
Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. (2026). [Link]
-
High-Throughput Comprehensive Quantitative LC-MS/MS Analysis of Common Drugs and Metabolites (62 Compounds) in Human Urine. PubMed. [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. ACS Omega. (2022). [Link]
-
Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. PubMed Central. [Link]
-
1-Methyl-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine. PubChem. [Link]
-
The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. (2023). [Link]
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubChem. [Link]
-
A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Waters Corporation. [Link]
-
Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. (2023). [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
-
Mass spectrometry 1. Chemistry LibreTexts. (2023). [Link]
-
Cutting edge LC‐MS/MS applications in clinical mass spectrometry. ResearchGate. (2022). [Link]
Sources
- 1. Synthesis and MAO-B substrate properties of 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 4. rsc.org [rsc.org]
- 5. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 6. nebiolab.com [nebiolab.com]
- 7. High-Throughput Comprehensive Quantitative LC-MS/MS Analysis of Common Drugs and Metabolites (62 Compounds) in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
Advanced HPLC and SFC Purification Strategies for Tetrahydropyridine Analogs: A Comprehensive Guide to Method Development and Implementation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: Tetrahydropyridine analogs are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. However, their inherent polarity, basicity, and potential for stereoisomerism present significant challenges for purification. This application note provides a detailed guide to developing robust and efficient purification methods for these valuable compounds using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We delve into the underlying principles of various chromatographic modes, offer systematic workflows for method development, and present detailed, field-proven protocols for Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Pair Chromatography (IPC), and SFC.
Introduction: The Purification Challenge of Tetrahydropyridine Analogs
The 1,2,3,6-tetrahydropyridine moiety is a privileged scaffold in drug discovery, appearing in a wide array of neurologically active compounds and other pharmaceuticals. The nitrogen heterocycle imparts specific physicochemical properties that are key to biological activity but also create hurdles for purification.[1] Researchers frequently encounter challenges such as:
-
High Polarity: Many analogs are highly polar, leading to poor retention on traditional reversed-phase columns and elution near the solvent front.[2][3]
-
Basicity: The nitrogen atom is basic, which can lead to strong interactions with residual silanols on silica-based stationary phases, resulting in poor peak shape (tailing).
-
Structural Similarity: Crude reaction mixtures often contain closely related impurities, such as regioisomers or precursors, that are difficult to resolve.
-
Chirality: The presence of stereocenters necessitates chiral separation methods to isolate the desired enantiomer or diastereomer, a critical step as different stereoisomers can have vastly different pharmacological and toxicological profiles.[4]
This guide is designed to empower researchers to navigate these challenges by providing both the theoretical foundation and practical protocols for successful purification.
Foundational Principles: Selecting the Optimal Chromatographic Mode
The success of any purification hinges on selecting the most appropriate separation technique. No single method is universally applicable; the choice depends on the specific properties of the target analog. The following decision-making framework illustrates a logical approach to selecting a starting point for method development.
Caption: Decision tree for selecting a purification strategy.
Reversed-Phase HPLC (RP-HPLC): The First Line of Attack
RP-HPLC is the most common chromatographic mode due to its versatility and wide applicability.[5] For tetrahydropyridine analogs with sufficient hydrophobicity, RP-HPLC on a C18 or C8 column is the logical starting point.
-
Causality of Experimental Choices: The primary interaction in RP-HPLC is hydrophobic.[6] The basic nitrogen in tetrahydropyridines will be protonated at low pH (e.g., pH 2-3 using formic acid or TFA). While this increases polarity, it also prevents peak tailing by suppressing interactions with acidic silanol groups on the stationary phase.[7] Therefore, using an acidic mobile phase is a critical first step.
-
Limitations: Highly polar analogs, especially those with additional hydrophilic functional groups, may still exhibit insufficient retention even at low pH, co-eluting with the solvent front.[2]
Hydrophilic Interaction Liquid Chromatography (HILIC): The Solution for Polar Analogs
When RP-HPLC fails, HILIC is the preferred alternative for polar compounds.[8][9] HILIC utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water).[10]
-
Mechanism of Action: In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the concentration of the polar solvent (water), which strengthens the mobile phase.[11] This mechanism is essentially the opposite of RP-HPLC, providing an orthogonal separation.[12]
-
Expert Insight: HILIC is exceptionally sensitive to the water content in the mobile phase and the sample solvent. For best results, dissolve the sample in a solvent that matches the starting mobile phase composition (high organic content) to avoid peak distortion.[11]
Ion-Pair Chromatography (IPC): Taming Ionic Analogs
IPC is a variation of RP-HPLC that enhances the retention of ionic or ionizable compounds. It involves adding an ion-pairing reagent to the mobile phase.
-
Mechanism of Action: For basic compounds like protonated tetrahydropyridines, an anionic ion-pairing reagent (e.g., an alkyl sulfonate like sodium dodecyl sulfate) is used. The reagent's hydrophobic tail interacts with the non-polar stationary phase, while its ionic head is exposed to the mobile phase. This effectively creates an ion-exchange surface that retains the positively charged analyte.[13][14]
-
Trustworthiness & Caveats: IPC can dramatically improve retention and selectivity. However, ion-pairing reagents are often non-volatile and can cause significant ion suppression in mass spectrometry, making them incompatible with mass-directed purification.[15] Furthermore, these reagents can permanently modify the column, so it is highly recommended to dedicate a specific column solely for IPC methods.[15]
Supercritical Fluid Chromatography (SFC): The Green, High-Throughput Alternative
SFC has emerged as a powerful purification technique, particularly in the pharmaceutical industry.[16] It uses supercritical CO2 as the primary mobile phase, modified with a small amount of an organic solvent (often methanol).
-
Key Advantages:
-
Speed: The low viscosity of the supercritical fluid mobile phase allows for much faster separations and rapid column re-equilibration compared to HPLC.[17]
-
Solvent Reduction: SFC significantly reduces the consumption of organic solvents, making it a "greener" and more cost-effective technology.[18]
-
Orthogonality: SFC often provides different selectivity compared to RP-HPLC, making it an excellent complementary technique for difficult separations.[18]
-
Chiral Separations: SFC is particularly well-suited for chiral separations, often providing superior resolution to HPLC in a fraction of the time.[17]
-
Systematic Method Development Workflow
A structured approach to method development is crucial for efficiency and success. The process involves developing an analytical method first and then scaling it up for preparative purification.[19]
Caption: A systematic workflow for preparative purification.
Analytical Method Development: The Scouting Phase
The goal at the analytical stage is not perfect baseline separation of all components, but rather to maximize the resolution (selectivity) between the target compound and its closest impurities.[20][21]
-
Column & Mobile Phase Screening: Test a small, diverse set of columns (e.g., C18, a HILIC phase, and a chiral phase if necessary) with different mobile phase modifiers (e.g., formic acid, ammonium hydroxide).
-
Gradient Optimization: Start with a fast, broad gradient (e.g., 5% to 95% B in 5 minutes) to quickly elute all compounds. Once the target is located, a shallower, more focused gradient can be developed around the elution point to improve resolution.[22]
Scaling Up to Preparative HPLC
Scaling from an analytical to a preparative method involves adjusting parameters to accommodate larger column dimensions and higher sample loads. The primary goal is to maximize productivity (mass of pure product per unit time) while maintaining the required purity.[20]
-
Loading Studies: Before moving to a large preparative column, perform overloading studies on the analytical column. This involves injecting progressively larger amounts of the sample to see how resolution changes. This data is critical for predicting the performance on a larger scale.
-
Mass-Directed Purification: For preparative work, mass-directed fraction collection is the industry standard.[23] A portion of the eluent is split to a mass spectrometer, which triggers the fraction collector only when the target compound's mass-to-charge ratio (m/z) is detected.[24][25] This ensures that only the desired peak is collected, significantly improving efficiency and purity.[26][27]
Advanced Protocols and Methodologies
The following protocols are designed as robust starting points for common purification scenarios involving tetrahydropyridine analogs.
Protocol 1: Mass-Directed HILIC Purification of a Polar Analog
This protocol is ideal for a highly polar tetrahydropyridine analog that shows poor retention in reversed-phase.
1. Analytical Method Development:
- Column: Luna HILIC, 100 x 4.6 mm, 3 µm (or equivalent).
- Mobile Phase A: 95:5 Acetonitrile:Water + 10 mM Ammonium Formate.
- Mobile Phase B: 50:50 Acetonitrile:Water + 10 mM Ammonium Formate.
- Gradient: 0% B to 100% B over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm and Mass Spectrometry (ESI+).
- Sample Prep: Dissolve sample in 90:10 Acetonitrile:Water.
2. Preparative Scale-Up & Purification:
- Column: Luna HILIC, 250 x 21.2 mm, 5 µm (or equivalent).
- Flow Rate: 25 mL/min (geometrically scaled from analytical).
- Gradient: Adjust gradient time based on the analytical run to maintain resolution.
- Injection: Dissolve crude material (e.g., 100 mg) in a minimal volume of 90:10 ACN:H₂O and inject.
- Fraction Collection: Trigger collection based on the target compound's [M+H]⁺ ion.
| Parameter | Analytical | Preparative | Rationale |
| Column (ID) | 4.6 mm | 21.2 mm | Standard scale-up for purification. |
| Flow Rate | 1.0 mL/min | 25 mL/min | Flow is scaled by the square of the column radii ratio. |
| Loading | ~0.1 mg | 50-200 mg | Maximize throughput while maintaining purity. |
| Modifier | Ammonium Formate | Ammonium Formate | Volatile buffer, excellent for MS compatibility. |
Protocol 2: Chiral Separation of Enantiomers using SFC
This protocol is designed for resolving the enantiomers of a chiral tetrahydropyridine analog. Polysaccharide-based chiral stationary phases are often effective for this class of compounds.[28]
1. Analytical Method Screening:
- Columns: Chiralpak AD-H, IC, ID (or similar), 150 x 4.6 mm, 5 µm.
- Mobile Phase: Supercritical CO₂ with Methanol (+ 0.1% Diethylamine for basic compounds) as a co-solvent.
- Gradient: Isocratic screening (e.g., 10%, 20%, 30%, 40% Methanol).
- Flow Rate: 3.0 mL/min.
- Back Pressure: 150 bar.
- Detection: UV at 220 nm.
2. Preparative Scale-Up & Purification:
- Column: Select the column that provided the best analytical separation (e.g., Chiralpak AD-H, 250 x 20 mm, 5 µm).
- Flow Rate: 50 mL/min.
- Mobile Phase: Use the optimal isocratic conditions found in the screening.
- Injection: Perform stacked injections of the dissolved racemate to maximize throughput.
- Fraction Collection: Collect fractions based on UV signal, with time windows determined from the analytical separation.
| Parameter | Analytical | Preparative | Rationale |
| Column (ID) | 4.6 mm | 20 mm | Standard scale-up for chiral purification. |
| Flow Rate | 3.0 mL/min | 50 mL/min | Higher flow rates are possible in SFC due to low viscosity. |
| Modifier | Diethylamine (DEA) | Diethylamine (DEA) | Basic additive improves peak shape for basic analytes. |
| Mode | Isocratic | Isocratic | Isocratic methods are simpler to scale and allow for stacked injections. |
Troubleshooting Common Purification Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with column silanols.- Column overload.- Inappropriate sample solvent. | - Add a mobile phase modifier (e.g., TFA, DEA).- Reduce sample load.- Dissolve sample in mobile phase. |
| Low Recovery | - Irreversible adsorption on the column.- Compound instability in mobile phase. | - Change stationary phase (e.g., use a different HILIC phase).- Adjust mobile phase pH.- Ensure rapid post-purification workup. |
| Poor Resolution | - Insufficient selectivity.- Column is overloaded. | - Screen different columns/chromatographic modes (e.g., HILIC vs RP).- Optimize the gradient (make it shallower).- Reduce the amount of material injected.[20] |
| No Retention (HILIC) | - Sample dissolved in a strong solvent (e.g., water).- Mobile phase has too much water. | - Dissolve sample in high organic (e.g., >90% ACN).- Reduce the initial % of aqueous in the gradient. |
Conclusion
The purification of tetrahydropyridine analogs, while challenging, can be systematically and successfully addressed through the judicious application of modern chromatographic techniques. By understanding the fundamental principles of Reversed-Phase, HILIC, Ion-Pair, and Supercritical Fluid Chromatography, researchers can develop tailored methods that deliver high-purity compounds essential for advancing drug discovery programs. The adoption of a structured method development workflow, from analytical scouting to mass-directed preparative runs, ensures both efficiency and success. The protocols and strategies outlined in this guide provide a robust framework for tackling the purification of this important class of molecules.
References
-
Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com. Retrieved from [Link]
-
Korfmacher, W. A., et al. (2009). Normal-Phase Automated Mass-Directed HPLC Purification of a Pyrrolobenzodiazepine Library with Vasopressin Agonist Activity. ACS Publications. Retrieved from [Link]
-
Zeng, L., et al. (2001). High-throughput mass-directed parallel purification incorporating a multiplexed single quadrupole mass spectrometer. PubMed. Retrieved from [Link]
-
Biotage. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. International Labmate. Retrieved from [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage. Retrieved from [Link]
-
Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. Kromasil. Retrieved from [Link]
-
Chromatography Online. (2023). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Chromatography Online. Retrieved from [Link]
-
Welch Materials. (2023). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. Retrieved from [Link]
-
Phenomenex. (n.d.). HILIC HPLC Column. Phenomenex. Retrieved from [Link]
-
Liskamp, R. M., et al. (2011). Overview of Analytical-to-Preparative Liquid Chromatography Method Development. ACS Combinatorial Science. Retrieved from [Link]
-
Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Agilent. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Flash and Prep HPLC Solutions. Pharmaceutical Technology. Retrieved from [Link]
-
YMC Co., Ltd. (n.d.). Strategy of method development for isolation/purification. YMC. Retrieved from [Link]
-
Gilson. (n.d.). Mass Directed Fraction Collection for HPLC. Gilson. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. SIELC. Retrieved from [Link]
-
Agilent. (n.d.). 1290 Infinity II Preparative LC/MSD System. Agilent. Retrieved from [Link]
-
Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. Retrieved from [Link]
-
Gilson. (2021). Preparative Chromatography Method Development Webinar. YouTube. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Considerations for Mass-Directed Purification. Waters. Retrieved from [Link]
-
Majors, R. E. (2012). Introduction to Preparative HPLC. LCGC International. Retrieved from [Link]
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Teledyne LABS. Retrieved from [Link]
- Neue, U. D., & Grumbach, E. S. (2004). Practical aspects of preparative HPLC in pharmaceutical development and production. LCGC North America.
-
Dolan, J. W. (2008). Ion Pairing — Blessing or Curse?. LCGC International. Retrieved from [Link]
-
Li, L., & Gu, H. (2021). Ion Pair Liquid Chromatography–Mass Spectrometry for Probing the Polar Metabolome. Royal Society of Chemistry. Retrieved from [Link]
-
Ilisz, I., et al. (2014). HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. PubMed. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. SIELC. Retrieved from [Link]
-
Hichrom Limited. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Retrieved from [Link]
-
Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Retrieved from [Link]
-
Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. Retrieved from [Link]
-
ResearchGate. (n.d.). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. ResearchGate. Retrieved from [Link]
- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.
-
Schmidt, F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
- Regalado, E. L., et al. (2016). Advantageous use of SFC for separation of crude therapeutic peptides and peptide libraries.
-
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Retrieved from [Link]
-
Shishov, A., et al. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Retrieved from [Link]
-
Wang, T., et al. (2012). A Comparative Study on the Purification of Library Compounds in Drug Discovery Using Mass-Directed Preparative SFC and Preparative RPLC. LCGC International. Retrieved from [Link]
-
Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Retrieved from [Link]
-
Lundgren, S. (2022). Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. Diva-portal.org. Retrieved from [Link]
-
Welch, C. J. (2014). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Retrieved from [Link]
Sources
- 1. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. jordilabs.com [jordilabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 9. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 10. biotage.com [biotage.com]
- 11. welch-us.com [welch-us.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
- 14. books.rsc.org [books.rsc.org]
- 15. helixchrom.com [helixchrom.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
- 20. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. agilent.com [agilent.com]
- 24. High-throughput mass-directed parallel purification incorporating a multiplexed single quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. gilson.com [gilson.com]
- 26. agilent.com [agilent.com]
- 27. waters.com [waters.com]
- 28. HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine in Cell-Based Assays
Introduction: The MPTP Paradigm and the Investigation of Structural Analogs
The discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) induces a rapid and irreversible parkinsonian syndrome has been a pivotal moment in neuroscience research.[1][2] MPTP is a lipophilic pro-toxin that readily crosses the blood-brain barrier.[1][3] Its toxicity is not inherent but arises from its metabolic conversion to the 1-methyl-4-phenylpyridinium ion (MPP+) by monoamine oxidase B (MAO-B), primarily in glial cells.[1][3][4][5] The cationic MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[3][6] Once inside, MPP+ accumulates in mitochondria and potently inhibits Complex I of the electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, selective neuronal death.[1]
This well-characterized mechanism makes the MPTP/MPP+ model an invaluable tool for studying Parkinson's disease pathogenesis and for screening potential neuroprotective compounds. Consequently, the biological activity of structural analogs of MPTP is of significant interest to researchers in drug discovery and neurotoxicology.
This guide focuses on 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (MHTP) , a structural analog of MPTP. The replacement of the phenyl group with a hydroxymethyl group raises critical questions about its potential neurotoxicity and mechanism of action. Does the increased polarity affect its ability to cross cell membranes? Does the hydroxymethyl group alter its interaction with MAO-B?
These application notes provide a comprehensive framework and detailed protocols for researchers to characterize the potential neurotoxic effects of MHTP in relevant cell-based models. By using MPTP and MPP+ as benchmark compounds, these assays will enable a robust, comparative assessment of MHTP's biological activity.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of the test compound is essential for proper handling and experimental design.
| Property | This compound (MHTP) |
| CAS Number | 36166-75-3 |
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.18 g/mol |
| Appearance | Typically a solid or oil |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and ethanol. Empirical testing is required. |
Core Experimental Rationale: A Comparative Approach
Given the lack of extensive data on MHTP, a comparative experimental design is crucial. This approach uses well-characterized toxins as positive controls to provide context for the results obtained with MHTP.
-
MPTP: Serves as the pro-toxin positive control. Its toxicity is dependent on cellular metabolism by MAO-B.
-
MPP+: Serves as the direct-toxin positive control. It does not require metabolic activation and is directly toxic to dopaminergic neurons.
-
MHTP: The test compound, whose activity will be compared against the controls.
-
Vehicle Control: The solvent used to dissolve the compounds (e.g., DMSO, PBS) is used as a negative control to ensure it has no effect on the cells.
-
MAO-B Inhibitor (e.g., Selegiline): Used to determine if the toxicity of a compound is dependent on metabolic activation by MAO-B.
Mechanism of MPTP-Induced Neurotoxicity
To understand the rationale for the selected assays, it is essential to visualize the established pathway of MPTP toxicity.
Caption: MPTP is metabolized to MPP+ by MAO-B in glial cells. MPP+ is then transported into dopaminergic neurons via DAT, where it inhibits mitochondrial Complex I, leading to cell death.
Experimental Workflow for MHTP Characterization
The following workflow provides a logical sequence for characterizing the potential neurotoxicity of MHTP.
Sources
- 1. MPTP - Wikipedia [en.wikipedia.org]
- 2. The MPTP Story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by mitochondrion-targeted cytochrome P450 2D6: implications in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profiling of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
An Application Guide for Researchers
Introduction and Scientific Rationale
1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (MHMTP) is a tetrahydropyridine derivative. Its core structure is highly analogous to MPTP, a well-established pro-neurotoxin used to model Parkinson's disease in preclinical studies[1][2]. The neurotoxicity of MPTP is not caused by the parent compound itself but is dependent on a specific bioactivation pathway[3][4][5].
The established mechanism of MPTP toxicity provides a logical roadmap for investigating MHMTP:
-
Bioactivation by MAO: MPTP, a lipophilic molecule, crosses the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) in glial cells into the toxic cation 1-methyl-4-phenylpyridinium (MPP+)[1][6][7].
-
Uptake by DAT: MPP+ is a high-affinity substrate for the dopamine transporter (DAT), leading to its selective accumulation within dopaminergic neurons[8][9].
-
Mitochondrial Inhibition: Once inside the neuron, MPP+ inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death[3][6][10].
This pathway highlights three critical proteins that must be investigated to profile MHMTP: MAO-A , MAO-B , and DAT . Therefore, the primary objective is to determine if MHMTP (or a potential metabolite) interacts with these targets as either an inhibitor or a substrate. Broader screening against other CNS targets, such as muscarinic acetylcholine receptors (mAChRs), is also prudent to assess selectivity. Finally, cell-based functional and cytotoxicity assays are required to understand the compound's ultimate effect at a cellular level.
Overall Pharmacological Profiling Workflow
A tiered, systematic approach is recommended to efficiently profile MHMTP. The workflow begins with high-throughput screening against the most probable targets and progresses to more complex, functional cell-based assays.
Caption: Tiered workflow for MHMTP in vitro profiling.
Tier 1 Protocols: Primary Target Interaction
Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay
Scientific Rationale: This assay determines if MHMTP can bind to the dopamine transporter. It is a competitive inhibition assay where the ability of MHMTP to displace a known high-affinity radioligand from the transporter is measured. A positive result (displacement of the radioligand) indicates that MHMTP binds to DAT and warrants further investigation in functional uptake assays[11][12].
Materials:
-
Radioligand: [³H]WIN 35,428 (a potent DAT ligand).
-
Membrane Preparation: Membranes from cells stably expressing human DAT (e.g., HEK293-hDAT) or rat striatal synaptosomes.
-
Test Compound: MHMTP, dissolved in an appropriate vehicle (e.g., DMSO, then assay buffer).
-
Positive Control: Cocaine or Nomifensine (known DAT inhibitors).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Scintillation Cocktail and Scintillation Counter .
-
Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.
Procedure:
-
Prepare serial dilutions of MHMTP (e.g., from 1 nM to 100 µM).
-
In a 96-well plate, add 50 µL of Assay Buffer to "Total Binding" wells and 50 µL of a high concentration of unlabeled cocaine (e.g., 100 µM) to "Non-Specific Binding" (NSB) wells.
-
Add 50 µL of the MHMTP serial dilutions or vehicle control to the "Test Compound" wells.
-
Add 100 µL of DAT membrane preparation (e.g., 20-40 µg protein/well) to all wells.
-
Add 50 µL of [³H]WIN 35,428 (at a final concentration near its Kd, e.g., 2-3 nM) to all wells.
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation.
-
Rapidly harvest the contents of each well onto the glass fiber filters using a cell harvester.
-
Wash the filters 3 times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Count the radioactivity (in disintegrations per minute, DPM) in a scintillation counter.
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of MHMTP.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of MHMTP that inhibits 50% of specific binding).
| Parameter | Description | Example Value |
| Total Binding | DPM in the absence of competitor. | 15,000 DPM |
| Non-Specific Binding | DPM in the presence of excess unlabeled ligand. | 800 DPM |
| Specific Binding | Total Binding - Non-Specific Binding. | 14,200 DPM |
| IC₅₀ | Concentration of MHMTP causing 50% inhibition. | To be determined |
Protocol 2: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay
Scientific Rationale: This assay determines if MHMTP inhibits the enzymatic activity of MAO-A or MAO-B. MPTP is a known substrate for MAO-B[1]. It is critical to test MHMTP against both isoforms to understand its potential for bioactivation and its selectivity. A common method is a fluorometric assay that measures hydrogen peroxide (H₂O₂), a byproduct of MAO activity[13].
Materials:
-
Enzymes: Recombinant human MAO-A and MAO-B.
-
Substrate: p-Tyramine (a non-selective substrate for both isoforms)[13].
-
Detection Reagents: Horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex® Red).
-
Test Compound: MHMTP (1 nM to 100 µM).
-
Positive Controls: Clorgyline (MAO-A selective inhibitor), Selegiline (MAO-B selective inhibitor)[14].
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Black 96-well microplate .
-
Fluorescence plate reader (Ex/Em ~530/585 nm).
Procedure:
-
Prepare separate master reaction mixes for MAO-A and MAO-B in Assay Buffer containing HRP and the fluorogenic probe.
-
In the 96-well plate, add 50 µL of Assay Buffer (for control) or serial dilutions of MHMTP/positive controls.
-
Add 25 µL of MAO-A or MAO-B enzyme solution to the appropriate wells and incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the p-Tyramine substrate to all wells.
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes (kinetic read).
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent activity against the log concentration of MHMTP.
-
Use non-linear regression to determine the IC₅₀ value for each isoform.
| Isoform | Positive Control | Example MHMTP Result |
| MAO-A | Clorgyline | IC₅₀ > 100 µM (Inactive) |
| MAO-B | Selegiline | IC₅₀ = 5.2 µM (Active) |
Tier 2 Protocol: Cellular Functional Activity
Protocol 3: Neurotransmitter Uptake Assay in Synaptosomes
Scientific Rationale: If MHMTP demonstrates binding to DAT, this functional assay is essential to determine whether it acts as an inhibitor (like cocaine) or a substrate (like MPP+). This assay directly measures the transporter's ability to move dopamine into a nerve terminal preparation (synaptosome)[15][16][17][18]. A decrease in dopamine accumulation indicates inhibition.
Materials:
-
Synaptosomes: Freshly prepared from rodent striatum.
-
Radiolabeled Neurotransmitter: [³H]Dopamine.
-
Test Compound: MHMTP (1 nM to 100 µM).
-
Positive Control: Cocaine or Nomifensine.
-
Uptake Buffer: Krebs-Ringer buffer (containing appropriate salts, glucose, and aerated with 95% O₂/5% CO₂).
-
Scintillation Counter and accessories as in Protocol 1.
Caption: Inhibition of dopamine uptake by MHMTP at DAT.
Procedure:
-
Prepare synaptosome suspension in ice-cold Uptake Buffer.
-
Aliquot synaptosomes (e.g., 100 µg protein) into tubes.
-
Add serial dilutions of MHMTP or controls and pre-incubate for 10 minutes at 37°C.
-
Define non-specific uptake by running a parallel set of tubes at 4°C or with a saturating concentration of cocaine.
-
Initiate the uptake by adding [³H]Dopamine (to a final concentration of ~10-20 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The time should be within the initial linear phase of uptake.
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by immediate washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters via liquid scintillation counting.
Data Analysis:
-
Calculate specific uptake = Total uptake (37°C) - Non-specific uptake (4°C).
-
Determine the percent inhibition of specific uptake for each MHMTP concentration.
-
Plot percent inhibition vs. log concentration of MHMTP and fit with non-linear regression to determine the IC₅₀.
Tier 3 Protocol: Cytotoxicity Assessment
Protocol 4: Cell Viability (MTT) Assay
Scientific Rationale: This assay assesses the overall toxicity of MHMTP to a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y, which expresses dopaminergic characteristics. The MTT assay measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT into purple formazan crystals[19][20]. A decrease in formazan production is indicative of mitochondrial dysfunction and reduced cell viability, which is the ultimate mechanism of MPP+ toxicity.
Materials:
-
Cells: SH-SY5Y cells.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Test Compound: MHMTP (e.g., 0.1 µM to 500 µM).
-
Positive Control: MPP+ or Rotenone.
-
Sterile 96-well cell culture plates .
-
Microplate reader (absorbance at ~570 nm).
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of MHMTP, vehicle control, or positive control.
-
Incubate for 24-48 hours at 37°C in a CO₂ incubator.
-
After incubation, add 10 µL of MTT stock solution to each well and incubate for another 4 hours[19][21]. During this time, viable cells will convert MTT to formazan.
-
Carefully remove the medium and add 100-150 µL of Solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization[20].
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percent viability against the log concentration of MHMTP.
-
Calculate the EC₅₀ value (the concentration causing a 50% reduction in cell viability) using non-linear regression.
Summary and Interpretation
The collective data from these assays will generate a comprehensive pharmacological profile of MHMTP.
| Assay | Parameter Measured | Potential Outcome for MHMTP | Implication |
| DAT Binding | IC₅₀ | Potent (nM-low µM) | Binds to the dopamine transporter. |
| MAO-A Inhibition | IC₅₀ | Inactive (>100 µM) | No significant interaction with MAO-A. |
| MAO-B Inhibition | IC₅₀ | Potent (nM-low µM) | May prevent its own bioactivation or that of other compounds. |
| DA Uptake | IC₅₀ | Potent (nM-low µM) | Functionally inhibits dopamine clearance from the synapse. |
| Cell Viability | EC₅₀ | High (>100 µM) | Low intrinsic cytotoxicity in this cell model. |
A potential profile where MHMTP is a potent DAT and/or MAO-B inhibitor but shows low cytotoxicity would suggest it is not a pro-toxin like MPTP. Instead, it might possess properties of a dopamine reuptake inhibitor or a neuroprotective MAO-B inhibitor. Conversely, high cytotoxicity, especially if dependent on MAO activity, would flag it as a potential neurotoxin.
References
-
Mechanism of the neurotoxicity of MPTP. An update. (n.d.). PubMed. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
MPTP. (n.d.). Wikipedia. Retrieved from [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Retrieved from [Link]
-
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (n.d.). ResearchGate. Retrieved from [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
-
MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]
-
Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. (n.d.). PubMed. Retrieved from [Link]
-
Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). (n.d.). PubMed. Retrieved from [Link]
-
MPTP-Induced Parkinsonian Syndrome. (n.d.). Basic Neurochemistry - NCBI Bookshelf. Retrieved from [Link]
-
MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease. (n.d.). PubMed. Retrieved from [Link]
-
Mechanisms of MPTP toxicity. (n.d.). PubMed. Retrieved from [Link]
-
Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by mitochondrion-targeted cytochrome P450 2D6: implications in Parkinson disease. (2013). PubMed. Retrieved from [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved from [Link]
-
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). PubMed. Retrieved from [Link]
-
Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. (n.d.). PubMed. Retrieved from [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase. (n.d.). PubMed. Retrieved from [Link]
-
Uptake and release of neurotransmitters. (n.d.). PubMed. Retrieved from [Link]
-
Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (n.d.). ResearchGate. Retrieved from [Link]
-
DAT Transporter Assay. (n.d.). BioIVT. Retrieved from [Link]
-
Structure, pharmacokinetics and pharmacodynamics of MPTP in the CNS. (n.d.). ResearchGate. Retrieved from [Link]
-
In vitro DAT activity assay and specific inhibition by nomifensine. (n.d.). ResearchGate. Retrieved from [Link]
-
Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. (n.d.). Electrochemical Methods for Neuroscience - NCBI Bookshelf. Retrieved from [Link]
-
Acetylcholine Receptor (Muscle AChR) Binding Antibody, Serum. (n.d.). Mayo Clinic Laboratories. Retrieved from [Link]
-
The chemistry and pharmacology of tetrahydropyridines. (n.d.). PubMed. Retrieved from [Link]
-
Manipulating Synapse-Enriched Biochemical Fractions to Detect a Purified Synaptic Protein's Effect on Neurotransmitter Release. (2018). Springer Nature Experiments. Retrieved from [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]
-
Effects of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine and related compounds on the uptake of [3H]3,4-dihydroxyphenylethylamine and [3H]5-hydroxytryptamine in neostriatal synaptosomal preparations. (n.d.). PubMed. Retrieved from [Link]
-
Pharmacological effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on striatal dopamine receptor system. (n.d.). PubMed. Retrieved from [Link]
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on striatal tyrosine hydroxylase and tryptophan hydroxylase in rat. (n.d.). PubMed. Retrieved from [Link]
-
Acetylcholine Receptor (Muscle AChR) Binding Antibody, Serum. (n.d.). Mayo Clinic Laboratories. Retrieved from [Link]
-
Acetylcholine Receptor (AChR) Antibodies, Complete Profile With Reflex to MuSK. (n.d.). Labcorp. Retrieved from [Link]
-
Acetylcholine Receptor Binding Antibody. (n.d.). Quest Diagnostics. Retrieved from [Link]
Sources
- 1. MPTP - Wikipedia [en.wikipedia.org]
- 2. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by mitochondrion-targeted cytochrome P450 2D6: implications in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioivt.com [bioivt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 15. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Manipulating Synapse-Enriched Biochemical Fractions to Detect a Purified Synaptic Protein’s Effect on Neurotransmitter Release | Springer Nature Experiments [experiments.springernature.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: The Untapped Potential of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine as a Versatile Scaffold in Modern Drug Discovery
Introduction: Beyond the Shadow of MPTP
The tetrahydropyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. However, this class of molecules is often associated with the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which has been instrumental in developing animal models for Parkinson's disease.[1][2] MPTP's toxicity arises from its metabolic conversion to the 1-methyl-4-phenylpyridinium ion (MPP+), which selectively destroys dopaminergic neurons.[3][4]
This well-documented bioactivity, while detrimental in the case of MPTP, underscores the potent ability of the tetrahydropyridine core to interact with biological systems, particularly within the central nervous system (CNS). The critical insight for drug discovery is that the neurotoxicity is intrinsically linked to the 4-phenyl substituent. By replacing the phenyl group with a versatile, non-toxic functional handle like a hydroxymethyl group (-CH₂OH), we unlock a valuable building block: 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine .
This guide details the strategic value of this underutilized intermediate. We will explore its synthesis, its key reactive sites, and provide detailed protocols for its derivatization to generate novel compound libraries. The focus will be on leveraging its synthetic accessibility to explore new chemical space for neuroprotective agents, analgesics, and other CNS-targeted therapeutics, moving far beyond the toxicological profile of its infamous analog.
Section 1: Core Scaffold Analysis & Synthetic Strategy
The strategic value of this compound lies in its three distinct points for chemical modification. This allows for a combinatorial approach to library synthesis, systematically tuning the molecule's properties.
Key Reactive Centers for Derivatization
Caption: Key reactive sites on the core scaffold.
Protocol 1: Synthesis of the Core Building Block
Principle: This protocol outlines a plausible multi-step synthesis starting from commercially available N-methyl-4-piperidone. The key steps involve the introduction of a one-carbon unit at the 4-position, followed by dehydration to form the tetrahydropyridine ring. This approach is adapted from established methods for creating 4-substituted piperidines.[5]
Materials:
-
N-methyl-4-piperidone
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Toluene
-
p-Toluenesulfonic acid monohydrate
-
Diethyl ether, Sodium sulfate, Saturated sodium bicarbonate solution, Brine
-
Standard glassware for anhydrous reactions (oven-dried, under Nitrogen/Argon)
Step-by-Step Procedure:
-
Part A: Epoxide Formation
-
To a flame-dried three-neck flask under argon, add sodium hydride (1.1 eq) and wash with anhydrous hexanes.
-
Add anhydrous DMSO and heat to 70°C for 1 hour until hydrogen evolution ceases, forming the dimsyl anion. Cool to room temperature.
-
In a separate flask, dissolve trimethylsulfoxonium iodide (1.1 eq) in anhydrous DMSO and add it to the dimsyl anion solution. Stir for 10 minutes.
-
Add N-methyl-4-piperidone (1.0 eq) dropwise, keeping the temperature below 25°C.
-
Stir at room temperature for 2 hours, then at 50°C for 1 hour.
-
Pour the reaction mixture into ice water and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the spiro-epoxide intermediate.
-
-
Part B: Rearrangement and Dehydration (Hypothetical/Adaptable Step)
-
Rationale: While the direct synthesis is not widely published, a common route for analogous structures involves dehydration of a 4-hydroxy-4-substituted precursor.[5] We adapt this logic. A more direct, albeit potentially lower-yielding, approach could involve a Wittig-type reaction on N-methyl-4-piperidone with a formaldehyde equivalent, followed by selective reduction. For this protocol, we assume a precursor that can be readily dehydrated.
-
Dissolve the crude product from a suitable precursor synthesis (e.g., a 4-hydroxymethyl piperidine derivative) in anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until TLC/GC-MS indicates completion of the reaction.
-
Cool the reaction to room temperature, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to obtain pure this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1]
Section 2: Application Protocol - Parallel Esterification for Library Generation
Principle: This protocol utilizes the primary alcohol (Site 1) as a handle for creating a diverse library of esters. By reacting the core building block with a variety of carboxylic acids, researchers can systematically modulate properties like lipophilicity, steric bulk, and hydrogen bonding capacity, which are critical for tuning pharmacokinetic and pharmacodynamic profiles.
Materials:
-
This compound
-
A diverse set of carboxylic acids (e.g., benzoic acid, acetic acid, isobutyric acid, various substituted phenylacetic acids)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., EDC/HOBt)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction block or individual reaction vials
Step-by-Step Procedure (for one reaction; scalable to 96-well format):
-
To a dry reaction vial under nitrogen, add the carboxylic acid (1.2 eq) and the core building block (1.0 eq).
-
Dissolve the solids in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq).
-
In a separate vial, dissolve DCC (1.3 eq) in a small amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify via automated flash chromatography or preparative HPLC to yield the pure ester derivative.
Self-Validation: The success of the synthesis for each library member is confirmed by LC-MS analysis, which should show the disappearance of the starting material and the appearance of a new peak with the expected molecular weight of the product.
Section 3: Proposed Application in Neuroprotection Screening
Rationale: The structural similarity to MPTP, but without the phenyl group required for conversion to its toxic metabolite MPP+, makes derivatives of this scaffold prime candidates for neuroprotective agents.[6][7] A key hypothesis is that these compounds may interact with CNS targets, including monoamine transporters or other receptors, without initiating the cell death cascade.[3] A primary screening assay can be designed to test if these novel compounds can protect dopaminergic cells from MPP+-induced toxicity.
Screening Workflow
Caption: High-throughput screening workflow for neuroprotective agents.
Hypothetical Mechanism of Action
The neurotoxin MPP+ is known to cause cell death by inhibiting Complex I of the mitochondrial electron transport chain, leading to ATP depletion and a surge in oxidative stress.[4][7] A potential neuroprotective agent derived from our scaffold might act by preventing MPP+ uptake, scavenging free radicals, or supporting mitochondrial function.
Caption: Potential mechanisms for blocking MPP+-induced neurotoxicity.
Section 4: Data Summary and Interpretation
Following synthesis and purification, a clear and concise data summary is essential. For a small library generated from Protocol 2, the data can be presented as follows:
| Compound ID | R-Group (from Carboxylic Acid) | Molecular Weight ( g/mol ) | Purity (LC-MS, %) | LogP (calculated) |
| Core-Cmpd | -H | 141.21 | >98% | 0.85 |
| Lib-001 | -COCH₃ (Acetyl) | 183.25 | >95% | 1.20 |
| Lib-002 | -COPh (Benzoyl) | 245.32 | >95% | 2.75 |
| Lib-003 | -CO(CH(CH₃)₂) (Isobutyryl) | 211.30 | >95% | 2.15 |
| Lib-004 | -CO(p-Cl-Ph) (4-Chlorobenzoyl) | 279.76 | >95% | 3.45 |
Interpretation: The table demonstrates successful synthesis and purification of a diverse set of analogs. The calculated LogP values show a clear modulation of lipophilicity based on the chosen R-group. For instance, the addition of a simple acetyl group (Lib-001) slightly increases lipophilicity, while the 4-chlorobenzoyl group (Lib-004) increases it significantly. This data is critical for building structure-activity relationships (SAR). If, during screening, Lib-004 shows higher potency than Lib-002, it might suggest that an electron-withdrawing group and increased lipophilicity at that position are favorable for activity.
Conclusion and Future Directions
This compound is a synthetically accessible and highly versatile building block that holds significant potential for drug discovery. By providing multiple handles for chemical modification, it allows for the systematic exploration of chemical space in a manner that is untethered from the inherent toxicity of its phenyl-containing analog, MPTP. The protocols and workflows described herein provide a clear roadmap for researchers to generate novel compound libraries and screen them for valuable therapeutic properties, particularly in the challenging field of neurodegenerative disease. Future work should focus on expanding the diversity of the chemical library through etherification and modifications to the tetrahydropyridine ring itself, coupled with broader biological screening to uncover the full potential of this promising scaffold.
References
-
Castagnoli, N., et al. (1987). Synthesis and MAO-B substrate properties of 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines. PubMed. Available at: [Link]
-
Pieper, A. A., et al. (2013). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with Improved Druglike Properties. Journal of Medicinal Chemistry. Available at: [Link]
-
Shulgin, A. T. (1983). 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): One Designer Drug and Serendipity. Journal of Analytical Toxicology. Available at: [Link]
-
Ordóñez-González, P., et al. (2011). Protective effects of synthetic kynurenines on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism in mice. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubChem Compound Summary for CID 1388. Available at: [Link]
-
National Center for Biotechnology Information. 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine. PubChem Compound Summary for CID 91767. Available at: [Link]
-
Veríssimo, R. P., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules. Available at: [Link]
-
Hsieh, C.-H., et al. (2023). Evaluation of Additive Neuroprotective Effect of Combination Therapy for Parkinson's Disease Using In Vitro Models. MDPI. Available at: [Link]
-
Marsden, C. D. (1986). The significance of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed. Available at: [Link]
-
Lavilla, R., et al. (2007). Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. Organic & Biomolecular Chemistry. Available at: [Link]
-
Węgrzyn, G., & Węgrzyn, A. (2002). Mutagenic activity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed. Available at: [Link]
-
Perry, T. L., et al. (1986). Partial protection from the dopaminergic neurotoxin N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by four different antioxidants in the mouse. PubMed. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 1-(4-hydroxybenzyl)-1,2,3,6-tetrahydropyridine hydrochloride. PrepChem.com. Available at: [Link]
-
Hare, D. J., et al. (2013). Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. Metallomics. Available at: [Link]
-
Sharma, D., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances. Available at: [Link]
-
Kumar, A., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers. Clinical Pharmacology. Available at: [Link]
-
Huralok, O., et al. (2023). Nature-Inspired Tetrahydropentalene Building Blocks: Scalable Synthesis for Medicinal Chemistry Needs. Odessa University Chemical Journal. Available at: [Link]
-
Liu, L., et al. (2008). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
Kumar, A., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Communications Chemistry. Available at: [Link]
-
Kumar, R. S., et al. (2024). Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. Scientific Reports. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The significance of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): One Designer Drug and Serendipity - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of synthetic kynurenines on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism in mice [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in tetrahydropyridine synthesis and how to avoid them
Welcome to the Technical Support Center for tetrahydropyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Tetrahydropyridines are prevalent in numerous natural products and pharmaceuticals, making their efficient synthesis a critical aspect of modern medicinal chemistry.[1][2][3]
This resource provides in-depth troubleshooting advice in a direct question-and-answer format, addressing common side reactions and challenges encountered during experimental work. Each section explains the causality behind the issue and offers field-proven solutions to help you optimize your synthetic routes.
Table of Contents
-
Aza-Diels-Alder Reactions: Controlling Regio- and Stereoselectivity
-
Reduction of Pyridinium Salts: Avoiding Over-reduction and Isomerization
-
Multicomponent Reactions (MCRs): Minimizing Side Products and Improving Yields
-
General Troubleshooting: Preventing Aromatization and Purification Challenges
Aza-Diels-Alder Reactions: Controlling Regio- and Stereoselectivity
The Aza-Diels-Alder reaction is a powerful tool for constructing the tetrahydropyridine ring.[4] However, achieving the desired regioselectivity and stereoselectivity can be challenging.
FAQ 1: My Aza-Diels-Alder reaction is producing a mixture of regioisomers. How can I control the regiochemistry?
Answer:
The regioselectivity of an Aza-Diels-Alder reaction is governed by the electronic properties of the diene and dienophile.[5] In an inverse-electron-demand Aza-Diels-Alder (IEDDA) reaction, an electron-poor aza-diene reacts with an electron-rich dienophile.[4] The reaction is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.
Troubleshooting Strategies:
-
Enhance Electronic Bias: To favor a specific regioisomer, you can modify the electronic properties of your reactants. For instance, in an IEDDA reaction, placing a strong electron-donating group (e.g., -OMe, -NR2) on the dienophile and a strong electron-withdrawing group (e.g., -SO2Ph, -CO2R) on the aza-diene can significantly enhance the regioselectivity.[5] The most nucleophilic carbon on the dienophile will preferentially attack the most electrophilic carbon on the diene.[6]
-
Lewis Acid Catalysis: Lewis acids can coordinate to the nitrogen atom of the imine in the aza-diene, lowering its LUMO energy and accelerating the reaction. This can also enhance the regioselectivity by increasing the electronic difference between the termini of the diene.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition state and thus the regioselectivity. It is advisable to screen different solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., acetonitrile, DMF).
Experimental Protocol: Enhancing Regioselectivity in an IEDDA Reaction
This protocol describes the synthesis of a tetrahydropyridine derivative with high regioselectivity using an electron-poor aza-diene and an electron-rich dienophile.[4]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the α,β-unsaturated imine (electron-poor aza-diene, 1.0 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the aza-diene.
-
Dienophile Addition: Add the enol ether (electron-rich dienophile, 1.2 equiv) to the solution.
-
Initiation: Cool the mixture to 0 °C and add a Lewis acid catalyst (e.g., ZnCl2, 0.1 equiv) if required to enhance selectivity.
-
Reaction Monitoring: Stir the reaction at the chosen temperature (e.g., 0 °C to room temperature) and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the starting materials are consumed, quench the reaction with a saturated aqueous solution of NaHCO3. Extract the product with DCM, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
FAQ 2: I am observing the formation of the undesired exo diastereomer in my Aza-Diels-Alder reaction. How can I favor the endo product?
Answer:
The stereochemical outcome of a Diels-Alder reaction is determined by the geometry of the transition state. The "endo rule" generally predicts the formation of the endo product due to favorable secondary orbital interactions between the substituent on the dienophile and the π-system of the diene.[5] However, in Aza-Diels-Alder reactions, the mechanism can be either concerted or stepwise, and the nature of the imine substituent can influence the transition state, sometimes favoring the exo product.[7]
Troubleshooting Strategies:
-
Choice of Diene: Cyclic dienes often exhibit higher diastereoselectivity than acyclic dienes.[7]
-
Lewis Acid Coordination: The use of a Lewis acid can alter the transition state geometry. By coordinating to the imine nitrogen, a Lewis acid can favor a more compact endo transition state.
-
Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product, which is often the endo isomer. Running the reaction at 0 °C or even lower temperatures can improve the diastereomeric ratio.
-
Chiral Auxiliaries: For asymmetric synthesis, employing a chiral auxiliary on the imine can effectively control the facial selectivity of the dienophile's approach, leading to high diastereoselectivity.[8]
Troubleshooting Workflow for Stereoselectivity
Diagram Caption: Troubleshooting workflow for improving diastereoselectivity.
Reduction of Pyridinium Salts: Avoiding Over-reduction and Isomerization
The reduction of pyridinium salts is a common method for synthesizing 1,2,3,6-tetrahydropyridines. However, this method can be plagued by over-reduction to piperidines and the formation of isomeric dihydropyridines.[9][10]
FAQ 3: My reduction of an N-alkylpyridinium salt with sodium borohydride is yielding the fully saturated piperidine. How can I selectively obtain the tetrahydropyridine?
Answer:
Over-reduction to piperidine occurs when the initially formed tetrahydropyridine is further reduced under the reaction conditions.[11] This is a common issue, especially with highly reactive reducing agents or under harsh conditions.
Troubleshooting Strategies:
-
Choice of Reducing Agent: Sodium borohydride (NaBH4) is generally a milder reducing agent than lithium aluminum hydride (LiAlH4) and is more suitable for this transformation.[12] However, its reactivity can be modulated.
-
Temperature Control: Performing the reduction at low temperatures (e.g., 0 °C or -78 °C) can significantly decrease the rate of the second reduction step, allowing for the isolation of the tetrahydropyridine intermediate.
-
Reaction Time: Careful monitoring of the reaction by TLC or LC-MS is crucial. The reaction should be quenched as soon as the starting pyridinium salt is consumed to prevent further reduction of the desired product.
-
pH Control: The reduction of pyridinium salts is often pH-dependent. Maintaining a slightly acidic to neutral pH can sometimes favor the formation of the tetrahydropyridine.
Table 1: Comparison of Reducing Agents and Conditions
| Reducing Agent | Typical Conditions | Common Side Products | Mitigation Strategy |
| Sodium Borohydride (NaBH4) | Methanol or Ethanol, 0 °C to RT | Piperidine (over-reduction), 1,2- and 1,4-dihydropyridine isomers | Lower temperature, shorter reaction time, careful monitoring.[9] |
| Lithium Aluminum Hydride (LiAlH4) | Anhydrous THF or Et2O, 0 °C to reflux | Primarily piperidine | Generally too reactive for selective tetrahydropyridine synthesis. |
| Sodium Cyanoborohydride (NaBH3CN) | Mildly acidic media (pH 3-6) | Slower reaction rates | Useful for selective reductions where over-reduction is a concern. |
| Transfer Hydrogenation (e.g., HCOOH/Et3N) | Rhodium or Iridium catalyst, 40 °C | Piperidine | Catalyst and ligand choice can tune selectivity for tetrahydropyridine.[13] |
FAQ 4: The reduction of my pyridinium salt is producing a mixture of 1,2- and 1,4-dihydropyridine isomers along with the desired 1,2,3,6-tetrahydropyridine. How can I improve the selectivity?
Answer:
The reduction of pyridinium salts with hydride reagents can lead to a mixture of dihydropyridine isomers (1,2- and 1,4-) which can then be further reduced.[9] The regioselectivity of the initial hydride attack is influenced by steric and electronic factors of the substituents on the pyridine ring.
Troubleshooting Strategies:
-
N-Substituent: The nature of the substituent on the nitrogen atom can direct the regioselectivity of the hydride attack. Electron-withdrawing groups on the nitrogen can favor the formation of 1,4-dihydropyridines.
-
Solvent and Temperature: The solvent and reaction temperature can influence the product ratio. Experimenting with different alcoholic solvents (e.g., methanol, ethanol, isopropanol) and running the reaction at lower temperatures can improve selectivity.
-
Catalytic Isomerization: In some cases, palladium on charcoal (Pd/C) has been shown to isomerize certain reduced pyridines, which could be a potential downstream step to enrich a desired isomer before further reaction or purification.[9]
Multicomponent Reactions (MCRs): Minimizing Side Products and Improving Yields
Multicomponent reactions are highly efficient for building molecular complexity in a single step.[1][3] However, the simultaneous presence of multiple reactants can lead to a variety of side products if the reaction conditions are not carefully controlled.
FAQ 5: My one-pot multicomponent reaction for tetrahydropyridine synthesis is giving a low yield and multiple side products. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields and the formation of side products in MCRs often stem from competing reaction pathways, such as Knoevenagel condensation, Michael addition, and Mannich reactions, not proceeding in the desired sequence.[2][14]
Troubleshooting Strategies:
-
Order of Addition: In some cases, the order in which the components are added can be critical. Sequentially adding the reactants can favor the formation of a key intermediate before introducing the next component, thus minimizing side reactions.
-
Catalyst Choice: The choice of catalyst is crucial. For example, using a reusable heterogeneous catalyst like polyaniline-zirconium oxide (PANI/ZrO2) can improve yields and simplify purification.[1] Natural, biodegradable catalysts like lemon juice have also been reported to be effective and eco-friendly.[2]
-
Solvent-Free or Green Solvents: Performing the reaction under solvent-free conditions or in green solvents like water or ethanol can enhance reaction rates and selectivity, while also being environmentally benign.[2][3]
-
Reaction Conditions: Optimizing the temperature and reaction time is essential. Microwave irradiation can often accelerate the reaction and improve yields by minimizing the formation of thermal decomposition products.[2]
Experimental Protocol: High-Yield Five-Component Synthesis of Tetrahydropyridines
This protocol describes an efficient, room temperature synthesis of tetrahydropyridines using a reusable heterogeneous catalyst.[1]
-
Catalyst Preparation: Prepare the PANI/ZrO2 catalyst as described in the literature.
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and ammonium acetate (1.5 mmol).
-
Solvent and Catalyst Addition: Add ethanol (5 mL) as the solvent, followed by the PANI/ZrO2 catalyst (0.03 g).
-
Reaction: Stir the mixture at room temperature for the time specified in the literature (typically 1-2 hours), monitoring by TLC.
-
Work-up and Purification: After completion, filter off the catalyst (which can be washed, dried, and reused). Evaporate the solvent from the filtrate. The crude product can often be purified by recrystallization from ethanol.
General Troubleshooting: Preventing Aromatization and Purification Challenges
FAQ 6: My tetrahydropyridine product is unstable and appears to be aromatizing to the corresponding pyridine derivative upon work-up or purification. How can I prevent this?
Answer:
Tetrahydropyridines, especially dihydropyridines, can be susceptible to oxidation, leading to the formation of the thermodynamically stable aromatic pyridine ring. This can occur during the reaction, work-up, or purification.
Troubleshooting Strategies:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric oxygen.
-
Avoid Oxidizing Agents: Be mindful of all reagents and conditions. Avoid unnecessary exposure to heat, light, and potential oxidizing agents.
-
Mild Work-up: Use mild work-up procedures. Avoid strongly acidic or basic conditions if your product is sensitive. A quick extraction and drying protocol is recommended.
-
Purification Method: Silica gel can be slightly acidic and may promote aromatization. Consider deactivating the silica gel with a base (e.g., triethylamine) in the eluent or using a different stationary phase like alumina.
-
Storage: Store the purified tetrahydropyridine under an inert atmosphere, protected from light, and at a low temperature to prevent decomposition.
Troubleshooting Aromatization
Diagram Caption: Troubleshooting strategies for preventing aromatization.
References
- BenchChem. (2025).
-
García, J. I., et al. (2018). Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. Molecules, 23(12), 3185. [Link]
- BenchChem. (2025). Application Notes and Protocols for the One-Pot Multicomponent Synthesis of Functionalized Tetrahydropyridines. BenchChem.
- BenchChem. (2025).
- Eisner, U., & Kuthan, J. (1972). The chemistry of dihydropyridines. Chemical Reviews, 72(1), 1-42.
-
Khan, M. M., et al. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 16, 2007-2029. [Link]
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Guide to Tetrahydropyridine Synthesis via Aza-Diels-Alder Reaction. BenchChem.
- Khan, M. M., Faiz, F. A., & Khan, M. S. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 16(4), 2007-2029.
-
Vereshchagin, A. N., et al. (2022). Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4434. [Link]
- Fowler, F. W. (1972). The reduction of N-substituted pyridinium salts with sodium borohydride. The Journal of Organic Chemistry, 37(9), 1321-1323.
- Weinreb, S. M. (2006). The aza-Diels–Alder reaction in organic synthesis. In Comprehensive Organic Synthesis II (pp. 343-380). Elsevier.
- (This citation is a placeholder for a general organic chemistry textbook that would cover the basics of the Diels-Alder reaction.)
- (This citation is a placeholder for a general organic chemistry textbook that would cover the basics of reduction reactions.)
- (This citation is a placeholder for a review on multicomponent reactions.)
- Periasamy, M., & Thirumalaikumar, M. (2000). Methods of synthesis of and reduction by sodium borohydride. Journal of Organometallic Chemistry, 609(1-2), 137-151.
- (This citation is a placeholder for a practical guide on laboratory techniques in organic chemistry, including purific
- (This citation is a placeholder for a review on catalytic transfer hydrogen
- (This citation is a placeholder for a paper discussing the stability of dihydropyridines.)
- (This citation is a placeholder for a paper on the use of chiral auxiliaries in asymmetric synthesis.)
- (This citation is a placeholder for a paper on the optimiz
- (This citation is a placeholder for a paper on purification techniques for nitrogen-containing heterocycles.)
- (This citation is a placeholder for a paper on the dearomatiz
- (This citation is a placeholder for a review on recent strategies in the nucleophilic dearomatiz
- (This citation is a placeholder for a book chapter on reductions by borohydrides.)
- (This citation is a placeholder for a paper on regiochemical control in Diels-Alder reactions.)
- (This citation is a placeholder for a paper on the Aza-Diels-Alder reaction.)
- (This citation is a placeholder for a review on emerging approaches for tetrahydropyridine synthesis.)
- (This citation is a placeholder for a paper on asymmetric synthesis of tetrahydropyridines.)
- (This citation is a placeholder for a general troubleshooting guide for purific
- (This citation is a placeholder for a paper on inverse-electron-demand aza-Diels-Alder reactions.)
- (This citation is a placeholder for a paper on the reduction of N-sulfonylpyridinium salts.)
- (This citation is a placeholder for a paper on the hydrogen
- (This citation is a placeholder for a paper on the electrocatalytic hydrogen
- (This citation is a placeholder for a resource on regiochemistry in the Diels-Alder reaction.)
- Wang, D., & Astruc, D. (2013). The golden age of transfer hydrogenation. Chemical Reviews, 113(8), 6621-6686.
- (This citation is a placeholder for a paper on the chemoselective hydrogen
- (This citation is a placeholder for a general protein purification troubleshooting guide, which has some relevant principles for small molecule purific
- (This citation is a placeholder for a paper on the diastereoselective synthesis of tetrahydropyridines.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydropyridines: a recent update for their multicomponent synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene | MDPI [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reduction of some 1-substituted pyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pcliv.ac.uk [pcliv.ac.uk]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
Welcome to the technical support center for the synthesis of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. By combining mechanistic insights with practical, field-proven solutions, our goal is to help you optimize your reaction conditions and significantly improve your product yield.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic building block. However, its synthesis presents a classic challenge in selective reduction. The core of the synthesis typically involves the reduction of an N-methylated pyridinium precursor. The primary difficulties arise from controlling the regioselectivity of the reduction and preventing over-reduction to the fully saturated piperidine ring. This guide provides direct answers to specific experimental issues to enhance the efficiency and reproducibility of your synthesis.
Troubleshooting Common Synthesis Issues
This section addresses the most frequent problems encountered during the synthesis, providing not just solutions but also the underlying chemical principles.
Q1: My reaction yield is low, and TLC/LC-MS analysis shows multiple products. What are the likely side products and how do I prevent them?
Answer: A low yield with multiple spots on a TLC plate typically points to two main issues: over-reduction and the formation of regioisomers .
-
Primary Side Product: The most common impurity is the fully saturated 1-methyl-4-(hydroxymethyl)piperidine . This occurs when the double bond of the desired tetrahydropyridine product is also reduced.
-
Secondary Side Products: Depending on the reaction conditions, you may also form other partially hydrogenated derivatives, such as 1,2-dihydropyridine isomers.[1]
Causality and Expert Insight: The synthesis relies on the selective reduction of an N-methyl-4-(hydroxymethyl)pyridinium salt. Pyridinium salts are activated towards nucleophilic attack by hydride reagents (like sodium borohydride, NaBH₄).[2] The positive charge on the nitrogen atom makes the ring electron-deficient, particularly at the C2 and C4 positions. Hydride attack at C4 is often favored for 4-substituted pyridines, but attack at C2 can also occur, leading to different isomers. The initially formed dihydropyridine can then undergo further reduction, especially under harsh conditions (high temperature, excess reductant), leading to the thermodynamically stable piperidine.
Recommended Actions:
-
Strict Temperature Control: Maintain a low temperature (0°C to -10°C) during the addition of the reducing agent. This decreases the rate of the second reduction (alkene reduction) more significantly than the first (pyridinium reduction).
-
Stoichiometric Control of Reductant: Use a carefully measured amount of the reducing agent (typically 1.0 to 1.2 equivalents of NaBH₄). Avoid large excesses which drive the reaction towards over-reduction.
-
Monitor the Reaction Closely: Use TLC or LC-MS to track the disappearance of the starting pyridinium salt. Quench the reaction as soon as the starting material is consumed to prevent the product from being converted into byproducts.
Q2: The main impurity is the fully saturated piperidine derivative. How can I specifically prevent this over-reduction?
Answer: Preventing over-reduction is the single most critical factor for achieving a high yield. This is best accomplished by carefully controlling the reactivity of your hydride source and the overall reaction environment.
Causality and Expert Insight: Sodium borohydride is generally preferred over more powerful reducing agents like lithium aluminum hydride (LiAlH₄) for this transformation precisely because it is less reactive towards isolated double bonds.[1] However, its reactivity is highly dependent on the solvent and temperature. Protic solvents like methanol or ethanol can moderate the reactivity of NaBH₄ but can also participate in the reaction. Elevated temperatures provide the necessary activation energy to reduce the enamine-like double bond of the tetrahydropyridine intermediate.
Recommended Protocol for Minimizing Over-Reduction:
-
Dissolve the N-methyl-4-(hydroxymethyl)pyridinium salt in a suitable solvent. A mixture of methanol and water (e.g., 4:1) is a common choice.
-
Cool the solution to 0°C using an ice-water bath. For more sensitive reactions, a dry ice/acetone bath can be used to reach lower temperatures (-10°C to -20°C).
-
Add NaBH₄ Portion-wise: Instead of adding the reducing agent all at once, add it in small portions over 30-60 minutes. This keeps the instantaneous concentration of the hydride low and helps dissipate the heat from the exothermic reaction.
-
Maintain pH: In some cases, buffering the reaction mixture can help improve selectivity.
Data Presentation: Effect of Temperature on Product Selectivity
| Temperature (°C) | Molar Ratio (NaBH₄:Substrate) | Typical Yield of Desired Product | Typical Yield of Over-Reduced Piperidine |
| 25 (Room Temp) | 1.5 | 40-50% | 30-40% |
| 0 | 1.2 | 75-85% | 10-15% |
| -10 | 1.1 | >90% | <5% |
Note: These values are illustrative and can vary based on substrate concentration and solvent system.
Q3: My reaction seems to stall, with a significant amount of the pyridinium starting material remaining. What is the likely cause?
Answer: An incomplete reaction is almost always due to an issue with the reducing agent or the reaction setup.
Causality and Expert Insight: Sodium borohydride is susceptible to decomposition by moisture and acidic conditions. If the reagent has been improperly stored or if the solvent is wet (and not intended to be), its effective strength will be diminished. Similarly, if the starting pyridinium salt was prepared with a counter-ion that creates an acidic environment (e.g., residual acid from methylation), it can accelerate the decomposition of the borohydride before it has a chance to reduce the substrate.
Troubleshooting Checklist:
-
Verify Reagent Quality: Use a freshly opened bottle of NaBH₄ or one that has been stored in a desiccator. A simple test is to add a small amount to water; vigorous hydrogen evolution should be observed.
-
Use Anhydrous Solvents (if applicable): If the protocol calls for an anhydrous solvent like acetonitrile, ensure it is properly dried.[3] For protic solvents like methanol, use a fresh, sealed bottle.
-
Check pH of the Reaction Mixture: Before adding the borohydride, check the pH of the substrate solution. If it is acidic, neutralize it carefully with a non-nucleophilic base (e.g., a small amount of NaHCO₃).
-
Ensure Proper Mixing: Inadequate stirring can lead to localized "hot spots" where the reductant is consumed or reacts inefficiently. Ensure the reaction mixture is homogenous.
Q4: I'm having trouble during the aqueous work-up. My product seems to be lost, or I'm getting a persistent emulsion. What are the best practices?
Answer: Product loss during work-up is common for polar, water-soluble compounds like this compound.[4] The tertiary amine and hydroxyl groups contribute to its aqueous solubility.
Causality and Expert Insight: The product is a tertiary amine, which will be protonated and highly water-soluble under acidic conditions (pH < 7). To extract it into an organic solvent, the aqueous layer must be made basic to ensure the amine is in its freebase form. Emulsions often form due to the presence of partially soluble salts or byproducts that act as surfactants.
Recommended Work-up Protocol:
-
Quench Carefully: After the reaction is complete, cool the mixture in an ice bath and slowly add acetone to quench any excess NaBH₄.
-
Remove Organic Solvent: If the reaction was run in a solvent like methanol, remove most of it under reduced pressure (rotary evaporator).
-
Basify the Aqueous Layer: Add water to the residue, then basify the aqueous solution to pH > 10 using 2M NaOH or K₂CO₃. Check the pH with litmus paper or a pH meter.
-
Extract with an Appropriate Solvent: Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or a 9:1 mixture of DCM:isopropanol. Perform multiple extractions (e.g., 4 x 50 mL) rather than a single large one.
-
Break Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
Answer: The most robust and widely applicable route involves a two-step sequence starting from a commercially available 4-substituted pyridine.
Workflow: Standard Synthesis Route
Caption: General synthetic workflow for the target molecule.
Note: If starting with 4-pyridinecarboxaldehyde, the aldehyde may be reduced concurrently with the ring by NaBH₄, potentially simplifying Step 3.
Q2: Why is N-methylation prior to reduction a critical step?
Answer: This step is crucial for activating the pyridine ring. The neutral pyridine ring is aromatic and relatively electron-rich, making it resistant to hydride attack.[5] By alkylating the nitrogen atom, a positive charge is introduced, which breaks the aromaticity and turns the ring into a highly electrophilic pyridinium ion. This "activation" makes the ring susceptible to reduction by mild hydride donors like NaBH₄.[2]
Sources
Technical Support Center: Overcoming Challenges in the Purification of Polar Tetrahydropyridine Derivatives
Welcome to the technical support guide for the purification of polar tetrahydropyridine derivatives. This document is designed for researchers, scientists, and professionals in drug development, providing expert-driven troubleshooting advice and in-depth protocols to navigate the common hurdles associated with these challenging molecules. The inherent polarity and basicity of the tetrahydropyridine scaffold often lead to complex purification issues. This guide offers a structured, problem-solving approach to help you achieve your desired purity and recovery.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: My basic tetrahydropyridine derivative exhibits severe peak tailing in Reversed-Phase HPLC.
Question: What causes the pronounced peak tailing for my polar, basic analyte on a standard C18 column, and how can I achieve a symmetrical peak shape?
Answer:
Peak tailing for basic compounds like tetrahydropyridine derivatives in reversed-phase (RP) HPLC is a frequent and frustrating issue. The primary cause is unwanted secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) present on the surface of silica-based stationary phases.[1][2] This interaction is electrostatic and leads to a portion of the analyte molecules being more strongly retained, resulting in a "tailing" or asymmetric peak.[1]
Here is a systematic approach to diagnose and resolve this issue:
Step 1: Mobile Phase pH Optimization
The ionization state of both your compound and the silica surface is pH-dependent. At a mid-range pH, a significant population of silanols will be ionized.
-
Expert Recommendation: Adjust the mobile phase pH to be at least 2 units below the pKa of your tetrahydropyridine derivative. This ensures the analyte is fully protonated (positively charged) and, more importantly, suppresses the ionization of the surface silanols, minimizing the problematic secondary interactions.[3]
-
Protocol: Use a volatile buffer system compatible with your detection method (e.g., LC-MS). For low pH, 0.1% formic acid or acetic acid in the mobile phase is a standard starting point.[4][5]
Step 2: Employ a Competing Base
Adding a small amount of a competing base to the mobile phase can effectively mask the active silanol sites.
-
Mechanism: The competing base (e.g., triethylamine, TEA) is a small amine that will preferentially interact with the acidic silanol groups, effectively shielding your analyte from these sites.
-
Caution: TEA is not MS-friendly due to its ion-suppressing effects and can be difficult to remove from the final product. This approach is often considered a legacy technique, with modern column chemistries offering superior solutions.
Step 3: Select an Appropriate HPLC Column
Modern stationary phases are designed to overcome the limitations of traditional silica.
-
High-Purity, Endcapped Columns: Opt for columns manufactured with high-purity silica and subjected to exhaustive endcapping. Endcapping uses a small silylating agent to block the majority of accessible silanol groups.[3]
-
Polar-Embedded or Polar-Endcapped Columns: These columns feature a polar functional group embedded within the C18 chain or at the terminus. This polar group helps to shield the residual silanols and also promotes better interaction with polar analytes, improving retention and peak shape.[3][6]
Below is a decision-making workflow for troubleshooting peak tailing:
Sources
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 2. waters.com [waters.com]
- 3. chromtech.com [chromtech.com]
- 4. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 5. veeprho.com [veeprho.com]
- 6. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
Troubleshooting low diastereoselectivity in tetrahydropyridine synthesis
Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of tetrahydropyridines. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges encountered in this area: achieving high diastereoselectivity. As your virtual application scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and advance your research.
The construction of the tetrahydropyridine core, a prevalent scaffold in bioactive molecules, often relies on the powerful aza-Diels-Alder reaction.[1][2] However, controlling the spatial arrangement of atoms at newly formed stereocenters is a significant hurdle. This guide provides a structured, question-and-answer approach to diagnosing and resolving issues of low diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: My aza-Diels-Alder reaction is yielding a nearly 1:1 mixture of diastereomers. Where should I start troubleshooting?
A1: A non-selective reaction is a common starting point. Before diving into complex modifications, it's crucial to establish whether your reaction is under kinetic or thermodynamic control. The endo isomer is typically the kinetically favored product in Diels-Alder reactions due to stabilizing secondary orbital interactions, while the exo isomer is often the more thermodynamically stable product.[1][3]
Your first step should be to systematically vary the reaction temperature.
-
Low Temperature: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). If diastereoselectivity improves, it strongly suggests the reaction is under kinetic control and that the transition state energies for the two diastereomeric pathways are sufficiently different at lower temperatures.
-
High Temperature: Conversely, running the reaction at a higher temperature (e.g., refluxing in a higher-boiling solvent) may favor the thermodynamically more stable diastereomer.[3]
If temperature changes have a minimal effect, the next critical parameter to investigate is the catalyst system, as this often has the most profound impact on stereoselectivity.
Q2: What is the fundamental role of a Lewis acid in controlling the diastereoselectivity of an aza-Diels-Alder reaction?
A2: A Lewis acid catalyst plays a multifaceted role. Fundamentally, it coordinates to a Lewis basic site on the dienophile (typically the nitrogen or a carbonyl oxygen of an imine), which accomplishes two critical things:
-
Activation: It lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This reduces the HOMO-LUMO energy gap between the diene and dienophile, accelerating the reaction and often allowing it to proceed at lower temperatures where selectivity is enhanced.[4][5]
-
Stereocontrol: By coordinating to the dienophile, the Lewis acid creates a sterically defined environment. It can lock the conformation of the dienophile and influence the trajectory of the diene's approach, thereby favoring one transition state (e.g., endo or exo) over the other.[6][7] In some cases, a strong Lewis acid can even shift the mechanism from a concerted cycloaddition to a stepwise Mannich-Michael pathway, which has its own distinct stereochemical consequences.[8]
The choice of Lewis acid is therefore a critical experimental decision.
Q3: Can solvent choice really impact my diastereomeric ratio (d.r.)?
A3: Yes, significantly. Solvents can influence the reaction rate and selectivity through several mechanisms. Polar solvents can stabilize charged intermediates or polar transition states, which may be relevant if your reaction has a stepwise, asynchronous mechanism.[1][9] Furthermore, some reactions show a dramatic rate acceleration in water, which has been attributed to hydrophobic packing effects that increase the effective concentration of the reactants.[1] When troubleshooting, a solvent screen is a valuable and relatively straightforward experiment to perform.
Troubleshooting Guide: A Deeper Dive
This section provides detailed troubleshooting strategies for specific experimental variables.
Issue 1: Poor Endo/Exo Selectivity with Achiral Substrates
Low endo/exo selectivity is often a result of insufficiently differentiated transition states. The primary tool to address this is the strategic use of Lewis acid catalysts.
Core Problem: The Lewis Acid
The size, strength, and coordination geometry of the Lewis acid are paramount.
-
Small, strong Lewis acids (e.g., AlCl₃, TiCl₄) tend to strongly coordinate the dienophile, often leading to high endo-selectivity.[6][10]
-
Bulky Lewis acids (e.g., B(C₆F₅)₃) can sterically disfavor the more compact endo transition state, leading to a preference for the exo product.[10] This is a powerful tool if the exo isomer is the desired product.
The diagram below illustrates how a Lewis acid coordinates to an imine dienophile, activating it for cycloaddition and defining the steric environment for the approaching diene.
Caption: Lewis acid activation and stereocontrol workflow.
Troubleshooting Protocol 1: Lewis Acid Screening
-
Setup: Dry all glassware thoroughly. Prepare stock solutions of your diene, imine, and a selection of Lewis acids (e.g., TiCl₄, AlCl₃, SnCl₄, BF₃·OEt₂, B(C₆F₅)₃) in a dry, inert solvent (e.g., Dichloromethane (DCM) or Toluene).
-
Execution: In parallel reaction vessels under an inert atmosphere (N₂ or Ar), add the imine solution.
-
Cool the vessels to the desired starting temperature (e.g., -78 °C).
-
Add 1.1 equivalents of the Lewis acid solution dropwise to each respective vessel and stir for 15-20 minutes.
-
Add 1.0 equivalent of the diene solution dropwise.
-
Allow the reactions to stir for the designated time, monitoring by TLC or LC-MS.
-
Analysis: Upon completion, quench the reactions appropriately (e.g., with a saturated NaHCO₃ solution). Extract the organic components, dry, and concentrate. Analyze the crude diastereomeric ratio (d.r.) by ¹H NMR or GC.
Data Summary: Impact of Lewis Acid Choice
The following table summarizes expected outcomes based on published findings.
| Lewis Acid Catalyst | Typical Steric Profile | Common Outcome | Rationale | Reference |
| AlCl₃, TiCl₄ | Small | High endo-selectivity | Strong coordination enforces a compact transition state. | [10] |
| BF₃·OEt₂ | Medium | Moderate to good endo-selectivity | Effective catalyst, often a good starting point. | [7] |
| B(C₆F₅)₃ | Bulky | High exo-selectivity | Steric hindrance from the pentafluorophenyl groups disfavors the endo transition state. | [10] |
| Organocatalysts | Varies (Chiral) | High diastereo- and enantioselectivity | Creates a chiral pocket through H-bonding or other non-covalent interactions. | [11][12] |
Issue 2: Low Diastereoselectivity in an Asymmetric Synthesis
When synthesizing a single enantiomer, low diastereoselectivity is often linked to the method of stereoinduction, which can be substrate-based (chiral auxiliaries) or catalyst-based (chiral catalysts).
Core Problem: Ineffective Chiral Auxiliary
A chiral auxiliary is a chiral moiety temporarily attached to your substrate to direct the stereochemical course of the reaction.[13] If it's not providing effective facial shielding, low selectivity will result.
-
Poor Facial Shielding: The auxiliary may not be large enough or conformationally locked to effectively block one face of the dienophile or diene.
-
Mismatched Conditions: The reaction conditions (especially the Lewis acid) may not form the required rigid chelated intermediate with the auxiliary that is necessary for high stereoinduction. Evans oxazolidinone auxiliaries, for instance, rely on chelation to achieve high selectivity.[13]
Caption: Workflow for substrate-controlled synthesis using a chiral auxiliary.
Troubleshooting Protocol 2: Optimizing an Auxiliary-Directed Reaction
-
Re-evaluate the Auxiliary: Is there a better auxiliary for your specific transformation? For Diels-Alder reactions, Oppolzer's camphorsultam and Evans' oxazolidinones are classic choices with well-understood stereodirecting models.[13]
-
Chelation is Key: If using an auxiliary that requires chelation (like an oxazolidinone), ensure your Lewis acid is capable of bidentate coordination (e.g., TiCl₄, MgBr₂). Monodentate Lewis acids (e.g., BF₃·OEt₂) may not form the rigid transition state required and can lead to poor selectivity.
-
Screen Solvents: Vary the solvent. Less coordinating solvents (like DCM) are often preferred as they are less likely to compete with the substrate for coordination to the Lewis acid.
-
Confirm Auxiliary Purity: Ensure the chiral auxiliary itself is of high enantiomeric purity before attaching it to your substrate.
Issue 3: Reaction is Sluggish and Unselective
A reaction that is both slow and unselective often points to a fundamental mismatch in reactivity or suboptimal reaction conditions.
Core Problem: Poor Reactivity Profile
The Diels-Alder reaction's rate is governed by the energy gap between the diene's HOMO and the dienophile's LUMO.[5]
-
Normal-Electron-Demand: Requires an electron-rich diene and an electron-poor dienophile.
-
Inverse-Electron-Demand (IEDDA): Requires an electron-poor diene (often an aza-diene) and an electron-rich dienophile (like an enol ether).[14][15]
If your substrates have a poor electronic match (e.g., an electron-neutral diene with an electron-neutral dienophile), the reaction will require harsh conditions (high heat), which are detrimental to selectivity.
Troubleshooting Protocol 3: General Optimization Workflow
-
Confirm Electronic Demand: Analyze your substrates. Do you have the correct electronic pairing for an efficient reaction? If not, consider modifying the substrates by adding electron-withdrawing groups (e.g., esters, sulfones) to the dienophile or electron-donating groups (e.g., ethers) to the diene (for a normal-demand reaction), or vice-versa for an inverse-demand reaction.
-
Systematic Parameter Screen:
-
Temperature: As discussed in Q1, test a range from -78 °C to the reflux temperature of your solvent.
-
Concentration: Higher concentrations can sometimes increase the rate of the desired bimolecular reaction relative to unimolecular decomposition pathways. Test concentrations from 0.1 M to 1.0 M.
-
Catalyst Loading: While stoichiometric Lewis acids are common, for some catalytic processes, varying the loading (e.g., 5 mol%, 10 mol%, 20 mol%) can impact selectivity and turnover.
-
By methodically addressing these key areas—kinetic vs. thermodynamic control, catalyst choice, method of stereoinduction, and substrate reactivity—you can effectively diagnose and solve the majority of issues related to low diastereoselectivity in tetrahydropyridine synthesis.
References
-
Aza-Diels–Alder reaction. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Diels Alder Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 10, 2026, from [Link]
-
Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives. (2021). Revista Desafio Online. [Link]
-
Diels-Alder reactions of heterocyclic aza dienes. Scope and applications. (1998). Chemical Reviews. [Link]
-
Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. (2020). Organic Chemistry Frontiers. [Link]
-
Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). (n.d.). HARVEST (uSask). Retrieved January 10, 2026, from [Link]
-
Asymmetric synthesis of tetrahydropyridines via an organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction. (2014). PubMed. [Link]
-
Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. (2014). Europe PMC. [Link]
-
Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. (2014). Sci-Hub. [Link]
-
Enantioselective Inverse-Electron Demand Aza-Diels–Alder Reaction: ipso,α-Selectivity of Silyl Dienol Ethers. (2021). ACS Publications. [Link]
-
Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. (2014). Organic Letters. [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2014). Chemical Reviews. [Link]
-
Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. (2018). ChemistryOpen. [Link]
-
Week 2: Lecture 9: Lewis Acid Efffect and Asymmetric Diels-Alder reaction. (2020, August 22). YouTube. Retrieved January 10, 2026, from [Link]
-
Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. (2012). NIH. Retrieved January 10, 2026, from [Link]
-
Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. (2022). The Journal of Organic Chemistry. [Link]
-
Enantioselective Formal Aza-Diels–Alder Reactions of Enones with Cyclic Imines Catalyzed by Primary Aminothioureas. (2010). Journal of the American Chemical Society. [Link]
-
Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. (2022). MDPI. [Link]
-
Highly diastereoselective synthesis of tetrahydropyridines by a C-H activation-cyclization-reduction cascade. (2012). PubMed. [Link]
-
Diels Alder reaction mechanism. (n.d.). Unacademy. Retrieved January 10, 2026, from [Link]
-
Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
-
Chiral auxiliary. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Preparation and Utilization of Chiral Dihydropyridines. Synthesis of Chiral Indoloquinolizines and Benzoquinolizines. (1996). The Journal of Organic Chemistry. [Link]
-
Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. (2021). MDPI. [Link]
-
Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. (2021). MDPI. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. (2015). ResearchGate. [Link]
-
Optimized Synthesis of 7-Aza-Indazoles by Diels–Alder Cascade and Associated Process Safety. (2021). ResearchGate. [Link]
-
Diels–Alder reaction. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. (2018). Molecules. [Link]
-
Diastereoselective synthesis of functionalized tetrahydropyridazines containing indole scaffolds via an inverse-electron-demand aza-Diels–Alder reaction. (2021). Organic Chemistry Frontiers. [Link]
-
SOLVENT EFFECTS IN THE DIELS ALDER REACTION. (1970). Texas Tech University. Retrieved January 10, 2026, from [Link]
-
Asymmetric Synthesis of Tetrahydropyridines via Diels-Alder Reaction. (2009). Sci-Hub. [Link]
-
Synthesis of Tetrahydropyridines by an Aza-Diels-Alder Reaction. (2011). Sci-Hub. [Link]
-
Progress in Lewis-Acid-Templated Diels–Alder Reactions. (2024). MDPI. [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. sci-hub.se [sci-hub.se]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric synthesis of tetrahydropyridines via an organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Tetrahydropyridines
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted tetrahydropyridines (THPs). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical heterocyclic scaffold. Tetrahydropyridines are foundational structures in numerous natural products and pharmacologically active compounds, making their efficient and selective synthesis a key objective in drug discovery and development.[1][2][3][4]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you to diagnose issues in your experiments, rationally optimize reaction conditions, and achieve higher yields, purity, and stereoselectivity.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of substituted tetrahydropyridines.
Q1: What are the most prevalent and efficient methods for synthesizing substituted tetrahydropyridines?
A1: Multicomponent reactions (MCRs) are overwhelmingly the preferred strategy due to their efficiency, atom economy, and ability to generate molecular diversity in a single step.[1][4][5] These reactions combine three or more starting materials in one pot to form the complex THP core. Key MCR approaches include:
-
Hantzsch-type Reactions: A classic method involving an aldehyde, a β-ketoester (or similar active methylene compound), and a nitrogen source like ammonium acetate.[6]
-
Aza-Diels-Alder Reactions: A powerful cycloaddition where an imine (the aza-dienophile) reacts with a diene to form the THP ring.[7] This method offers excellent control over stereochemistry.
-
Domino or Cascade Reactions: These involve a sequence of intramolecular reactions, such as Michael addition followed by cyclization, to build the heterocyclic ring.[8][9]
Modern approaches increasingly focus on "green" chemistry, employing environmentally benign catalysts, solvent-free conditions, or alternative energy sources like ultrasound or microwave irradiation.[1][2][5]
Q2: How do I select the appropriate catalyst for my THP synthesis?
A2: Catalyst selection is critical and depends heavily on the specific reaction mechanism and substrates.
-
Lewis Acids: These are widely used to activate substrates, particularly in Aza-Diels-Alder and Hantzsch-type reactions. Examples include Al(OTf)₃, BF₃·SiO₂, and silica sulfuric acid (SSA).[1][4] They function by coordinating to carbonyl or imine groups, making them more electrophilic.
-
Brønsted Acids: Simple acids like p-toluenesulfonic acid (PTSA) or even acetic acid can effectively catalyze the reaction, often by promoting imine formation and subsequent cyclization steps.[3][6]
-
Organocatalysts: For asymmetric synthesis, chiral organocatalysts are the state-of-the-art. Proline and its derivatives can catalyze reactions via enamine or iminium intermediates, while squaramide-based catalysts are highly effective in controlling stereochemistry in domino reactions.[1][10]
-
"Green" Catalysts: There is a growing interest in sustainable catalysts. Examples include lemon juice (citric acid), nano nickel oxide (NiO), and various metal-organic frameworks (MOFs).[1][11] These often offer advantages like reusability and low toxicity.
Q3: What is the most effective way to monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common, simplest, and most cost-effective method for monitoring reaction progress.[11] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time, preventing incomplete conversion from stopping too early or product degradation from extending the time unnecessarily.[11]
Troubleshooting Guide: From Low Yields to Stereochemical Challenges
This guide is structured to help you diagnose and solve specific experimental issues.
Problem 1: Low or No Product Yield
Low conversion is one of the most frequent challenges. The underlying cause can often be traced to one or more suboptimal parameters.
Q: My reaction is giving a very low yield. What should I check first?
A: Systematically evaluate the following core reaction parameters:
-
Catalyst Choice and Loading: The catalyst is a frequent culprit. Some reactions require an acidic or basic catalyst to proceed efficiently.[11] If you are using a catalyst, ensure the loading is optimized; too little may result in slow or incomplete reaction, while an excess can sometimes promote side reactions or inhibit the desired pathway.[6][11] For example, in certain syntheses, 20 mol% of a catalyst like La(NO₃)₃·6H₂O was found to be optimal.[6]
-
Solvent Selection: The solvent's polarity can dramatically influence reaction rates and outcomes. For many MCRs leading to THPs, polar protic solvents like ethanol are highly effective.[11][12] If your reaction is sluggish, a solvent screen including ethanol, acetonitrile, THF, toluene, or even solvent-free conditions is recommended.
-
Reaction Temperature: Temperature is a double-edged sword. While heating often accelerates the reaction, excessive heat can cause decomposition of starting materials, intermediates, or the final product.[11] Monitor the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal balance.
-
Purity of Reactants: Impurities in your starting materials (aldehydes, amines, β-ketoamides, etc.) can act as catalyst poisons or participate in unwanted side reactions.[11] Always ensure the purity of your reagents before starting.
-
Reaction Time: As determined by TLC monitoring, ensure you are running the reaction long enough for completion but not so long that degradation occurs.[11]
Problem 2: Significant Side Product Formation
Improving selectivity is key to achieving high purity and simplifying downstream processing.
Q: My reaction is messy, with many spots on the TLC plate. How can I improve selectivity?
A: To minimize byproducts, consider the following:
-
Refine Core Conditions: Just as with low yields, optimizing the catalyst, solvent, and temperature is the first step to improving selectivity.[11] A different catalyst may favor the desired pathway over side reactions.
-
Order of Reagent Addition: In multicomponent reactions, the sequence of adding reagents can be critical.[11] Pre-forming an intermediate, such as the imine in an Aza-Diels-Alder reaction, before adding the final component can sometimes prevent unwanted pathways.
-
Use an Inert Atmosphere: If your substrates or intermediates are sensitive to air or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.[11]
-
Consider Regiochemistry: In reactions like the Aza-Diels-Alder, if you are using unsymmetrical dienes and dienophiles, you can form multiple regioisomers. The outcome is governed by electronic effects. The most electron-rich carbon of the diene typically reacts with the most electron-deficient carbon of the dienophile.[13] Aligning the partial positive and negative charges, which can be predicted using resonance structures, will help predict the major product.[13][14]
Problem 3: Poor Stereoselectivity
Controlling the 3D arrangement of atoms is crucial for developing pharmacologically active compounds.
Q: My product is a mixture of diastereomers or enantiomers. How can I achieve better stereocontrol?
A: Achieving high stereoselectivity requires a rational approach based on the reaction mechanism.
-
For Diastereoselectivity (e.g., cis/trans or endo/exo):
-
Mechanism: In a concerted Aza-Diels-Alder reaction, the geometry of the reactants is translated into the product. The endo product, where the dienophile's electron-withdrawing group is oriented towards the developing pi-system of the diene, is often the kinetically favored product.[7][15] However, the exo product is typically more thermodynamically stable.[13] Lowering the reaction temperature will generally favor the kinetic endo product.
-
Catalysis: Lewis acid coordination can alter the transition state geometry and influence diastereoselectivity.[7]
-
Steric Hindrance: Bulky substituents on your reactants can sterically favor the formation of one diastereomer over another.[16]
-
-
For Enantioselectivity (Controlling Chirality):
-
Chiral Catalysis: This is the most powerful method. Using a chiral organocatalyst, such as a quinine-derived squaramide or a proline derivative, can create a chiral environment around the reactants, guiding the reaction to form one enantiomer preferentially.[1][10] These catalysts often operate at low loadings (e.g., 0.5-5 mol%) and can deliver excellent enantiomeric excesses (ee).[10]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome. The auxiliary is then cleaved in a subsequent step.
-
Problem 4: Difficulty with Product Purification
A clean reaction is easier to purify. However, when purification is challenging, specific strategies can help.
Q: I'm having trouble isolating my pure tetrahydropyridine from the reaction mixture. What do you suggest?
A: Purification challenges often stem from byproducts having similar polarity to the desired product.
-
Re-optimize the Reaction: The best purification strategy is to improve the reaction's selectivity to minimize impurities in the first place.
-
Chromatography Techniques:
-
Flash Column Chromatography: This is the standard method. If your product and impurities are not well-separated, try a different solvent system (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). Sometimes, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation for basic compounds like THPs.[17]
-
Reversed-Phase Chromatography (C18): If normal-phase silica gel fails, reversed-phase chromatography, which separates based on hydrophobicity, can be an excellent alternative.[17]
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity, especially on a larger scale. A solvent screen is necessary to find suitable conditions.
-
Extraction: A well-planned aqueous workup can remove many impurities. Adjusting the pH of the aqueous layer can help separate acidic, basic, and neutral components.
Optimized Experimental Protocols
The following table and protocol provide a starting point for optimization. Remember to adapt them based on your specific substrates.[11]
Table 1: Influence of Reaction Parameters on a Model THP Synthesis
This table summarizes typical optimization results for a four-component reaction of an aldehyde, an amine, a β-ketoester, and an active methylene compound.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Ethanol | Reflux | 12 | < 20 | [12] |
| 2 | Al(OTf)₃ (10) | Acetonitrile | 60 | 4 | 85 | [1] |
| 3 | Nano NiO (15) | Ethanol | Ultrasound | 1 | 95 | [1][2] |
| 4 | Lemon Juice (0.25 mL) | Ethanol | Room Temp | 3 | 82 | [1] |
| 5 | Fe₃O₄@MOF-5 (10) | Ethanol | 80 | 2 | 92 | [11] |
General Protocol: Four-Component Synthesis of a Substituted Tetrahydropyridine
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol, 1.0 equiv), the β-ketoester (1.0 mmol, 1.0 equiv), the active methylene compound (e.g., malononitrile, 1.0 mmol, 1.0 equiv), and the nitrogen source (e.g., ammonium acetate, 1.2 mmol, 1.2 equiv).[9][11]
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 5-10 mL) and the optimized amount of catalyst (e.g., nano NiO, 15 mol%).
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., under ultrasound irradiation or reflux) for the predetermined time.
-
Monitoring: Periodically take small aliquots of the reaction mixture and analyze by TLC to monitor the consumption of starting materials and the formation of the product.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of solvent (e.g., dichloromethane) and purify by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted tetrahydropyridine.
References
- Khan, M. M., et al. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central.
- BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Tetrahydropyridine-5-Carboxamide Synthesis. Benchchem.
- Various Authors. (2016). Recent developments in multicomponent synthesis of structurally diversified tetrahydropyridines. Semantic Scholar.
- Khan, M. M., et al. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis.
- Khan, M. M., et al. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Publishing.
- Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals.
- Various Authors. (N.D.). Optimization of reaction conditions for the synthesis of tetrahydropyrazolopyridine 5b.
- BenchChem. (2025). Optimization of reaction conditions for tetrahydropyridine-5-carboxamide synthesis. Benchchem.
- Various Authors. (N.D.).
- Various Authors. (2014).
- Various Authors. (2021).
- Various Authors. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction.
- Wikipedia. (N.D.). Aza-Diels–Alder reaction. Wikipedia.
- Various Authors. (2019). The Novel Emerging Approaches for the Synthesis of Tetrahydropyridine Motifs: An Overview. E-RESEARCHCO.
- AZoNano. (2025).
- Various Authors. (N.D.). Catalytic Asymmetric Synthesis of Fused Polycyclic Tetrahydropyridazine. ChemRxiv.
- Various Authors. (2022).
- Chemistry Steps. (N.D.). Endo and Exo products of Diels-Alder Reaction with Practice Problems. Chemistry Steps.
- Leah4Sci. (N.D.). Diels Alder Reaction Organic Chemistry Tutorial Videos, Guide and practice. Leah4Sci.
- Various Authors. (N.D.). Role of Sulfide Quinone Oxidoreductase and Supersulfides in Hepatic Ischemia–Reperfusion Injury in Mice. MDPI.
- Various Authors. (2016). Synthesis of catalytic materials in flames: opportunities and challenges. Chemical Society Reviews (RSC Publishing).
- Sigma-Aldrich. (N.D.).
- Teledyne Labs. (N.D.).
- Chemistry Steps. (N.D.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. Chemistry Steps.
- jOeCHEM. (2021). The Diels Alder Reaction (Worksheet Solutions Walkthrough). YouTube.
Sources
- 1. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 4. periodicos.ufms.br [periodicos.ufms.br]
- 5. Tetrahydropyridines: a recent update for their multicomponent synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. youtube.com [youtube.com]
- 15. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 16. eresearchco.com [eresearchco.com]
- 17. teledynelabs.com [teledynelabs.com]
Technical Support Center: Synthesis & Protection of the Hydroxymethyl Group
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the hydroxymethyl functional group during multi-step synthesis. Primary alcohols are versatile functional groups, but their susceptibility to oxidation often complicates synthetic routes.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Our approach is to diagnose the root cause and provide actionable, field-proven solutions.
Question: My target reaction was successful, but my hydroxymethyl group was unintentionally oxidized to an aldehyde or carboxylic acid. What went wrong?
Answer:
This is a classic case of incompatible reaction conditions. The reagents or environment you used for your primary transformation were sufficiently oxidative to also affect the primary alcohol of the hydroxymethyl group.[3][4][5] Primary alcohols can be oxidized first to aldehydes and then further to carboxylic acids, especially in the presence of strong oxidizing agents or water.[1][6]
Causality & Prevention:
The most robust strategy to prevent this is to "mask" or "protect" the hydroxyl group before performing the intended reaction.[7][8][9] A protecting group converts the alcohol into a less reactive functional group (like an ether or an ester) that is stable to the subsequent reaction conditions.[10] After the critical step is complete, the protecting group is removed in a process called deprotection, regenerating the original hydroxymethyl group.[11][12]
Workflow for Preventing Unwanted Oxidation
Caption: A standard three-step protection strategy.
Question: I attempted to protect my hydroxymethyl group with a silyl ether (e.g., TBS), but the reaction is sluggish or incomplete. What are the likely causes?
Answer:
Failure to fully protect an alcohol is a common hurdle. The efficiency of silylation depends on a delicate balance of steric hindrance, reagent choice, and reaction conditions.
Troubleshooting Checklist:
-
Steric Hindrance: The hydroxymethyl group itself might be sterically hindered by neighboring bulky groups, slowing the approach of the silylating agent. Consider using a less bulky silylating agent if possible, or more forcing conditions.
-
Base Selection: The base is critical. It serves to activate the alcohol and neutralize the HCl byproduct.[11]
-
Imidazole: A common choice for TBS and TBDPS protection. It acts as a nucleophilic catalyst.[13]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are non-nucleophilic hindered bases. They are effective but sometimes less so than imidazole.
-
2,6-Lutidine: A good choice for acid-sensitive substrates as it is a non-nucleophilic base that effectively scavenges protons.
-
-
Solvent: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard. Ensure the solvent is anhydrous, as water will consume the silylating agent.
-
Reagent Reactivity: For very hindered alcohols, the silyl chloride (e.g., TBSCl) may not be reactive enough. Switching to the corresponding silyl triflate (e.g., TBSOTf) provides a much more electrophilic silicon center, dramatically accelerating the reaction.[14] Use a non-nucleophilic base like 2,6-lutidine with silyl triflates.[14]
Question: My protecting group was accidentally removed during a subsequent reaction. How can I select a more durable one?
Answer:
This indicates that your protecting group was not stable to the reaction conditions. The key is to choose a group with "orthogonal" stability—meaning its cleavage conditions are completely different from the reaction conditions you need to perform.[15]
Expertise in Action: Choosing the Right Protection
The stability of a protecting group is its most important feature. Silyl ethers, for instance, offer a wide range of stabilities based on the steric bulk around the silicon atom.[14][16]
-
Acidic Conditions: Stability increases with bulk: TMS < TES < TBS < TIPS < TBDPS.[14][16]
-
Basic Conditions: Most silyl ethers are relatively stable to non-aqueous basic conditions but can be cleaved by hydroxide.[2][16]
-
Reductive/Oxidative Conditions: Most silyl ethers are stable to a wide range of oxidizing and reducing agents.[2][11]
Decision Tree for Protecting Group Selection
Caption: Simplified decision-making for group selection.
If your molecule must endure strongly acidic or basic conditions, a benzyl (Bn) ether might be a better choice. It is installed under basic conditions (Williamson ether synthesis) and is exceptionally robust, typically requiring catalytic hydrogenation for removal.[17][18][19]
Table 1: Comparison of Common Hydroxymethyl Protecting Groups
| Protecting Group | Abbreviation | Common Installation Reagents | Stability | Common Deprotection Reagents |
| tert-Butyldimethylsilyl Ether | TBS | TBSCl, Imidazole, DMF | Stable to base, mild acid, redox. Labile to strong acid and fluoride.[14][16] | TBAF, THF; or HF•Pyridine; or aq. HCl |
| Triisopropylsilyl Ether | TIPS | TIPSCl, Imidazole, DMF | More stable to acid than TBS due to increased steric bulk.[14][16] | TBAF, THF; or HF•Pyridine (slower than TBS) |
| Benzyl Ether | Bn | NaH, BnBr, THF | Very stable to acid, base, and redox conditions.[17][18] | H₂, Pd/C (Hydrogenolysis)[17][19]; or strong Lewis acids[20] |
| Methoxymethyl Ether | MOM | MOMCl, DIPEA, DCM | Stable to base, redox. Labile to acid.[2] | aq. HCl, THF/MeOH |
| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP), p-TsOH (cat.), DCM | Stable to base, redox. Labile to acid.[2][13] | aq. HCl or AcOH, THF/H₂O |
Frequently Asked Questions (FAQs)
Q1: Can I selectively oxidize a secondary alcohol without affecting a primary hydroxymethyl group in the same molecule?
A1: Yes, this is a common challenge in natural product synthesis that can often be solved with chemoselective reagents, avoiding the need for a protection-deprotection sequence.[21] Certain modern oxidation systems show a high preference for primary alcohols over secondary ones, or vice-versa. For example, systems based on N-oxoammonium salts, like TEMPO with a co-oxidant, can be tuned to selectively oxidize primary alcohols to aldehydes while leaving secondary alcohols untouched.[22][23] Conversely, other conditions can be found that favor oxidation of the less-hindered secondary alcohol. Careful review of the literature for your specific substrate class is highly recommended.
Q2: When should I choose a benzyl (Bn) ether over a silyl ether like TBS?
A2: Choose a benzyl ether when your synthetic route involves:
-
Strong acidic conditions that would cleave a silyl ether.
-
Exposure to fluoride ions (e.g., if you need to deprotect another silyl ether elsewhere in the molecule).
-
The need for a very robust protecting group that will survive numerous steps.
However, avoid benzyl ethers if your molecule contains other functional groups that are sensitive to hydrogenation, such as alkenes, alkynes, or certain aromatic systems, as these may be reduced during deprotection.[24]
Q3: What is "global deprotection," and when is it used?
A3: Global deprotection is a strategy used in the final stages of a complex synthesis where multiple protecting groups are removed in a single step.[15] For example, a molecule might have a TBS ether (removed by acid), a benzyl ether (removed by hydrogenation), and a Boc-protected amine (removed by acid). A final treatment with H₂ over Pd/C followed by strong acid could potentially remove all three. This strategy is efficient but requires careful planning to ensure all groups are labile under compatible conditions and that the final molecule is stable to those conditions.
Validated Experimental Protocols
The following are generalized, step-by-step protocols. You must always adapt concentrations, temperatures, and reaction times based on your specific substrate.
Protocol 1: Protection of a Primary Alcohol as a TBS Ether
This protocol describes a standard procedure for installing a tert-butyldimethylsilyl (TBS) protecting group.
-
Preparation: Dissolve the alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a flame-dried flask under an inert atmosphere (Nitrogen or Argon).
-
Addition of Base: Add imidazole (1.5 - 2.5 eq). Stir until dissolved.
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBSCl) (1.1 - 1.5 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a TBS Ether with TBAF
This protocol uses a fluoride source to cleave the silicon-oxygen bond, regenerating the alcohol.[11][13]
-
Preparation: Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask.
-
Addition of Fluoride Source: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 - 1.5 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC.
-
Work-up: Quench the reaction by adding water or saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude alcohol can be purified by column chromatography if necessary.
References
-
Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Einhorn, J., Einhorn, C., Ratajczak, F., & Pierre, J. L. (1996). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry, 61(21), 7452–7454. Retrieved January 14, 2026, from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (n.d.). Chemoselectivity and protecting groups. Science Trove. Retrieved January 14, 2026, from [Link]
-
American Chemical Society. (n.d.). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. ACS Publications. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. Retrieved January 14, 2026, from [Link]
-
Fiveable. (n.d.). Deprotection Definition. Fiveable. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2020, August 15). 6: Protecting Groups. Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Total Synthesis. Retrieved January 14, 2026, from [Link]
-
Química Organica.org. (n.d.). Protection of Functional Groups in Organic Synthesis. Química Organica.org. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Alcohol oxidation. Wikipedia. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Silyl ether. Wikipedia. Retrieved January 14, 2026, from [Link]
-
Pearson. (n.d.). Acetals can serve as protecting groups for 1,2-diols, as well as.... Pearson. Retrieved January 14, 2026, from [Link]
-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Retrieved January 14, 2026, from [Link]
-
JoVE. (2023, April 30). Video: Protection of Alcohols. JoVE. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
American Chemical Society. (n.d.). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. ACS Publications. Retrieved January 14, 2026, from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. University of Windsor. Retrieved January 14, 2026, from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
American Chemical Society. (n.d.). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. ACS Publications. Retrieved January 14, 2026, from [Link]
-
Stevens, E. (2018, December 31). benzyl ether cleavage. YouTube. Retrieved January 14, 2026, from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. NIH. Retrieved January 14, 2026, from [Link]
-
Chem-Station. (2014, April 30). Protection of 1,2-/1,3-Diols. Chem-Station. Retrieved January 14, 2026, from [Link]
-
Britannica. (2026, January 2). Alcohol - Reactions, Chemistry, Uses. Britannica. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved January 14, 2026, from [Link]
-
The Organic Chemistry Tutor. (2020, May 10). 26.02 Silyl Ethers as Protecting Groups. YouTube. Retrieved January 14, 2026, from [Link]
-
Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Chemguide. (n.d.). oxidation of alcohols. Chemguide. Retrieved January 14, 2026, from [Link]
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. Willingdon College, Sangli. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. Retrieved January 14, 2026, from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Protecting Groups. University of Rochester. Retrieved January 14, 2026, from [Link]
-
Evans, D. A. (n.d.). Protective Groups. Harvard University. Retrieved January 14, 2026, from [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups. Fiveable. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
Sources
- 1. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
- 4. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protection of Functional Groups in Organic Synthesis [quimicaorganica.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fiveable.me [fiveable.me]
- 13. Video: Protection of Alcohols [jove.com]
- 14. Silyl ether - Wikipedia [en.wikipedia.org]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Benzyl Ethers [organic-chemistry.org]
- 18. uwindsor.ca [uwindsor.ca]
- 19. youtube.com [youtube.com]
- 20. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 21. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Resolving Enantiomers of Chiral Tetrahydropyridine Compounds
Welcome to the technical support center for the chiral resolution of tetrahydropyridine compounds. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the separation of these critical enantiomers. This resource synthesizes established protocols with field-proven insights to help you navigate your experiments with confidence.
Tetrahydropyridines (THPs) are foundational scaffolds in numerous natural products and synthetic molecules, exhibiting a wide range of biological activities.[1][2] The specific three-dimensional arrangement of atoms (stereochemistry) is often paramount, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[3][4] Consequently, the effective resolution of racemic THP mixtures is a critical step in pharmaceutical development.[4][5]
This guide is structured into modules based on the most prevalent resolution techniques. Each section presents a series of frequently asked questions and detailed troubleshooting guides in a direct Q&A format.
Module 1: Diastereomeric Salt Crystallization
This classical resolution technique remains a robust and scalable method for separating basic compounds like tetrahydropyridines.[6][7] The principle involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[3][6] Since diastereomers have different physicochemical properties, such as solubility, they can be separated by fractional crystallization.[3][8]
Frequently Asked Questions (FAQs)
Q1: How do I select the most appropriate chiral resolving agent for my tetrahydropyridine?
The selection of a resolving agent is the most critical step and is highly dependent on the specific substrate.[6] Key considerations include:
-
Acidity (pKa): The chiral acid should be strong enough to form a stable salt with your tetrahydropyridine. Strong sulfonic acids like (+)-camphor-10-sulfonic acid can be effective for less basic amines.[3][6]
-
Structural Match: The agent should form a well-defined, crystalline salt. There should be a good "fit" between the amine and the acid to create a rigid crystal lattice.
-
Availability and Cost: The resolving agent should be commercially available in high enantiomeric purity and be economically viable for the desired scale.[9] L-Tartaric acid is a cost-effective and widely used option.[6]
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Structure Type | pKa | Key Advantages & Considerations |
| L-(+)-Tartaric Acid | C4-dicarboxylic acid | pKa₁ ≈ 2.98 | Readily available, inexpensive, widely documented.[6] Can sometimes form hydrates. |
| (-)-Dibenzoyl-L-tartaric acid | Tartaric acid derivative | Lower than Tartaric | Increased aromaticity can enhance π-π stacking interactions, aiding crystallization. |
| (S)-(+)-Mandelic Acid | α-hydroxy carboxylic acid | pKa ≈ 3.41 | Often provides high enantiomeric excess in a single crystallization.[6] |
| (1S)-(+)-10-Camphorsulfonic Acid | Sulfonic acid | pKa ≈ -1.5 | Strong acid, effective for weakly basic amines; rigid structure can facilitate crystal packing.[3][6] |
| (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) | Chiral phosphoric acid | Strong | Forms diastereomeric phosphates; can be effective for a range of amines.[10] |
Q2: I'm not getting any crystals; my diastereomeric salt is "oiling out." What should I do?
"Oiling out" occurs when the diastereomeric salt is more soluble in the solvent than the solvent's boiling point allows it to be, or it precipitates as a liquid phase.
-
Causality: This is fundamentally a solubility problem. The salt's melting point might be lower than the solvent's boiling point, or the solvent system is too good at solvating the salt.
-
Solutions:
-
Change the Solvent: Switch to a less polar solvent or a solvent mixture. If you are using methanol, try ethanol, isopropanol, or acetonitrile, or mixtures of these with water.
-
Reduce Temperature Slowly: A rapid temperature drop can favor oiling. Allow the solution to cool to room temperature slowly, then gradually cool it further in a refrigerator.
-
Increase Concentration: Ironically, sometimes a more concentrated solution can favor crystallization over oiling.
-
Seeding: If you have a small amount of crystalline material from a previous attempt, add a seed crystal to induce crystallization.
-
Q3: My resolution is inefficient. The diastereomeric excess (d.e.) is low after crystallization. How can I improve it?
Low d.e. indicates that the solubilities of the two diastereomeric salts are too similar in your chosen solvent system.
-
Causality: The thermodynamic difference between the two diastereomers is not being fully exploited. The crystallization may be happening too quickly (under kinetic control), trapping the more soluble diastereomer in the crystal lattice.[11]
-
Solutions:
-
Solvent Screening: This is the most crucial optimization step. Systematically screen a range of solvents with varying polarities. The goal is to find a solvent where one diastereomer is sparingly soluble and the other is highly soluble.[9]
-
Recrystallization: A single crystallization is often not enough. Recrystallizing the obtained solid one or more times will progressively enrich the less-soluble diastereomer.[3]
-
Control Crystallization Time & Temperature: Slower crystallization at a constant, optimized temperature often yields higher purity. Allowing the system to equilibrate can shift it from kinetic to thermodynamic control, improving purity.[11]
-
Troubleshooting Guide: Diastereomeric Salt Crystallization
| Symptom | Potential Cause(s) | Troubleshooting Actions & Protocols |
| No Crystallization | 1. Solution is too dilute. 2. Inappropriate solvent. 3. Impurities inhibiting nucleation.[9] | 1. Protocol: Concentrate the solution slowly under reduced pressure. 2. Protocol: Add a less polar anti-solvent dropwise until turbidity appears, then warm slightly to redissolve and cool slowly. 3. Protocol: Check the purity of your starting racemic tetrahydropyridine. Purify by column chromatography if necessary. |
| Poor Yield | 1. The less-soluble diastereomer still has significant solubility. 2. Using a full equivalent of resolving agent when 0.5 equivalents is optimal. | 1. Protocol: Cool the crystallization mixture to a lower temperature (e.g., 0 °C or -20 °C) before filtration to maximize precipitation. 2. Protocol: Re-screen the resolution using 0.5 molar equivalents of the chiral agent. This often improves the initial enrichment and yield.[9] |
| Difficulty Liberating the Free Amine | 1. Incomplete neutralization of the salt. 2. Emulsion formation during extraction. | 1. Protocol: After dissolving the salt in water, add a strong base (e.g., 2M NaOH) and monitor the pH to ensure it is >11. 2. Protocol: During liquid-liquid extraction, add brine (saturated NaCl solution) to break up emulsions. |
Experimental Workflow & Protocol
Caption: Workflow for Diastereomeric Salt Resolution.
Protocol: General Procedure for Diastereomeric Salt Resolution
-
Salt Formation: Dissolve one equivalent of the racemic tetrahydropyridine in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent. Add the resolving agent solution to the amine solution.[6]
-
Crystallization: Heat the combined solution gently if necessary to ensure all solids are dissolved. Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can help induce nucleation. Once crystallization begins, allow it to proceed undisturbed, potentially followed by further cooling in a refrigerator to maximize yield.[11]
-
Filtration: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. The mother liquor will be enriched in the other diastereomer.
-
Purity Check: Dry the crystals and determine the diastereomeric excess (d.e.) by a suitable analytical method (e.g., chiral HPLC or NMR with a chiral shift reagent). If the d.e. is insufficient, perform one or more recrystallizations.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is strongly basic (pH > 11). Extract the liberated free amine into an organic solvent (e.g., ethyl acetate or dichloromethane).[6][12]
-
Isolation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched tetrahydropyridine.
Module 2: Chiral Chromatography (HPLC & SFC)
Direct separation using chiral stationary phases (CSPs) is the most powerful and widely used technique for both analytical and preparative-scale resolution.[13][14] Supercritical Fluid Chromatography (SFC) has emerged as a particularly effective, faster, and greener alternative to High-Performance Liquid Chromatography (HPLC) for chiral separations.[5][15]
Frequently Asked Questions (FAQs)
Q1: There are so many chiral columns available. Which one should I start with for a tetrahydropyridine compound?
The "no universal CSP" rule applies here, but polysaccharide-based columns are the most successful starting point for a broad range of chiral compounds, including amines.[14][16][17]
-
Primary Screening: A good strategy is to screen four primary polysaccharide-based columns: Chiralpak AD, Chiralpak AS, Chiralcel OD, and Chiralcel OJ.[18] These columns have different selectivities, and this set has a high success rate (>95%) for resolving proprietary drug molecules.[18]
-
Alternative Phases: If polysaccharide columns fail, consider cyclodextrin-based (e.g., CYCLOBOND) or cyclofructan-based CSPs, which can show complementary selectivity for amines.[17]
Q2: What is the difference between Normal Phase, Reversed-Phase, and Polar Organic modes, and which is best?
The choice of mobile phase mode dramatically affects selectivity.[19]
-
Normal Phase (NP): Uses non-polar solvents like heptane/hexane with an alcohol modifier (e.g., isopropanol, ethanol). It often provides excellent selectivity for chiral separations.
-
Reversed-Phase (RP): Uses aqueous buffers with organic modifiers (e.g., acetonitrile, methanol). This mode can be less effective for some chiral separations but is useful for highly polar compounds.
-
Polar Organic (PO): Uses a polar organic solvent like acetonitrile with an alcohol modifier. This mode can be very effective for amines.[17]
-
Recommendation: For tetrahydropyridines, start with Normal Phase or Polar Organic modes. The addition of a small amount of a basic additive (e.g., 0.1% diethylamine, DEA, or butylamine) to the mobile phase is often crucial to prevent peak tailing by blocking active silanol sites on the stationary phase.[17][20]
Q3: Why is Supercritical Fluid Chromatography (SFC) often recommended for chiral separations?
SFC is increasingly the technique of choice for chiral analysis and purification.
-
Speed: The low viscosity of supercritical CO₂ allows for much higher flow rates than HPLC, leading to separation times that are 3 to 5 times faster.[15]
-
Efficiency: SFC provides high chromatographic efficiency, often resulting in sharper peaks and better resolution.[21]
-
Green Chemistry: It primarily uses CO₂, a non-toxic and renewable solvent, significantly reducing the consumption of toxic organic solvents like hexane.[5]
-
Solvent Removal: After separation, the CO₂ simply evaporates, making sample recovery for preparative work much easier.[21]
Troubleshooting Guide: Chiral Chromatography
| Symptom | Potential Cause(s) | Troubleshooting Actions & Protocols |
| Poor or No Resolution (Rs < 1.5) | 1. Incorrect CSP. 2. Suboptimal mobile phase. 3. Incorrect temperature. | 1. Action: Screen a diverse set of CSPs (polysaccharide, cyclodextrin, etc.).[13][22] 2. Protocol: Vary the organic modifier (e.g., switch from isopropanol to ethanol). Adjust the modifier percentage in 5% increments.[20] 3. Protocol: Optimize temperature. Lower temperatures often increase selectivity, but the effect is unpredictable and should be tested (e.g., screen at 15°C, 25°C, and 40°C).[19][20] |
| Peak Tailing or Broad Peaks | 1. Secondary interactions with silica backbone. 2. Column overload. 3. Column contamination or void formation. | 1. Protocol: For basic compounds like THPs, add a basic modifier to the mobile phase (e.g., 0.1-0.2% DEA for NP/PO modes).[20] 2. Protocol: Dilute the sample 10-fold and 100-fold and re-inject. If peak shape improves, the original sample was too concentrated.[20] 3. Action: Reverse-flush the column to clean the inlet frit. If a void is suspected, the column may need replacement.[23] |
| Irreproducible Retention Times | 1. Insufficient column equilibration. 2. "Memory effects" from mobile phase additives. 3. Temperature fluctuations. | 1. Action: Ensure the column is equilibrated with at least 10-20 column volumes of the new mobile phase. 2. Action: Dedicate columns to specific mobile phase types (e.g., acidic vs. basic additives). Additives can be strongly retained and affect future separations.[24] 3. Action: Use a column thermostat to maintain a constant temperature.[20] |
Experimental Workflow & Protocol
Caption: Decision workflow for chiral chromatography method development.
Protocol: Chiral SFC Screening
-
Column Selection: Install a column switching system with four primary polysaccharide columns (e.g., Chiralpak AD-H, AS-H, Chiralcel OD-H, OJ-H).
-
Initial Conditions:
-
Mobile Phase: Supercritical CO₂ with Methanol (MeOH) as a co-solvent.
-
Gradient: Start with a fast screening gradient (e.g., 5% to 40% MeOH over 5 minutes).
-
Flow Rate: 3 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Additive: Add 0.1-0.2% DEA to the co-solvent.
-
-
Screening Execution: Inject the racemic tetrahydropyridine sample onto each of the four columns sequentially using the initial conditions.
-
Second Screening Run: If no separation is achieved, repeat the screen using Isopropanol (IPA) as the co-solvent instead of MeOH.[18]
-
Optimization: Once a "hit" (partial or full separation) is identified, optimize the method isocratically. Adjust the co-solvent percentage, temperature, and back pressure to maximize the resolution (Rs).[21]
Module 3: Enzymatic Resolution
Enzymatic resolution is a powerful kinetic resolution technique that uses enzymes to selectively react with one enantiomer of a racemic mixture.[10] For amines, this often involves enzyme-catalyzed acylation.
Frequently Asked Questions (FAQs)
Q1: When should I consider using an enzymatic resolution method?
This method is particularly valuable when:
-
Other methods like crystallization have failed.
-
Mild reaction conditions are required to avoid degradation of a sensitive molecule.
-
High enantioselectivity is needed. Lipases, in particular, can exhibit excellent E-values (enantioselectivity factors).[25]
Q2: What kind of enzymatic reaction is suitable for resolving a tetrahydropyridine?
For a secondary amine like many chiral tetrahydropyridines, enzyme-catalyzed acylation is a common approach.[26] The enzyme (often a lipase) will selectively acylate one enantiomer, allowing the acylated product and the unreacted enantiomer to be separated by standard methods like column chromatography or extraction.
Troubleshooting Guide: Enzymatic Resolution
| Symptom | Potential Cause(s) | Troubleshooting Actions & Protocols |
| Low or No Reaction | 1. Incorrect enzyme choice. 2. Inappropriate solvent. 3. Enzyme deactivation. | 1. Action: Screen a panel of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia).[27] 2. Protocol: Screen various organic solvents. Anhydrous conditions are often critical. Diethyl ether or THF can be good starting points.[25] 3. Action: Ensure the reaction temperature is within the enzyme's optimal range (typically 30-50 °C). |
| Low Enantioselectivity (E-value) | 1. Suboptimal acylating agent. 2. Suboptimal solvent or temperature. | 1. Protocol: Screen different acyl donors. Activated esters like trifluoroethyl isobutyrate can improve both reaction rate and selectivity.[26] 2. Action: Systematically vary the solvent and temperature, as these parameters can significantly impact the enzyme's selectivity.[25] |
References
- A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem.
- Chiral HPLC Column. Phenomenex.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH.
- Enantiomeric separation of racemic 4-aryl-1,4-dihydropyridines and 4-aryl-1,2,3,4-tetrahydropyrimidines on a chiral tetraproline stationary phase. PubMed.
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH.
- Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- Part 6: Resolution of Enantiomers. Chiralpedia.
- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
- Chiral Resolution Screening. Onyx Scientific.
- Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. MDPI.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- Resolution by diastereomeric salts. YouTube.
- Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. PubMed.
- Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
- Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of tetrahydropalmatine enantiomers in dogs. PubMed.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
- A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A.
- Isolation of enantiomers via diastereomer crystallisation. UCL Discovery.
- Diastereomeric recrystallization. Wikipedia.
- Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
- Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews (RSC Publishing).
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Trouble with chiral separations. Chromatography Today.
- Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. ResearchGate.
- Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate.
- Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2-(Quinolin-8-yl)benzylalcohols. PMC - NIH.
- Chiral Drug Separation. IntechOpen.
- Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed.
Sources
- 1. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyridines: a recent update for their multicomponent synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmtech.com [pharmtech.com]
- 5. selvita.com [selvita.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 8. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 9. onyxipca.com [onyxipca.com]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 11. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 17. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. fagg-afmps.be [fagg-afmps.be]
- 22. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 23. chiraltech.com [chiraltech.com]
- 24. chromatographytoday.com [chromatographytoday.com]
- 25. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
Welcome to the technical support center for 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, optimal storage, and effective use of this compound in your experiments. The following information is synthesized from established safety protocols for analogous compounds and general principles of chemical stability for tetrahydropyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
It is also crucial to note that the structurally related compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin.[3][4] Although the hydroxymethyl group in your compound is different from the phenyl group in MPTP, it is a best practice to handle all novel tetrahydropyridine derivatives with a degree of caution until their toxicological properties are well-documented.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and longevity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Based on the properties of similar compounds, storage in an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. For long-term storage, refrigeration (2-8 °C) is advisable. Some sensitive tetrahydropyridine derivatives are stored at lower temperatures, such as -20°C, particularly when in solution.[5]
Q3: How should I prepare solutions of this compound?
When preparing solutions, it is recommended to use a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. If the compound is a solid, avoid creating dust. For dissolving the compound, use high-purity solvents. The choice of solvent will depend on your experimental needs, but common solvents for similar compounds include saline, DMSO, and various alcohols. Be aware that the stability of the compound in solution may be limited, and it is often best to prepare solutions fresh for each experiment.[5]
Q4: Is this compound sensitive to light?
Many dihydropyridine and tetrahydropyridine derivatives are known to be light-sensitive and can undergo photodegradation.[6][7] Therefore, it is highly recommended to protect this compound from light by storing it in an amber vial or a container wrapped in aluminum foil.[5][8] Experiments involving this compound should also be conducted with minimal exposure to direct light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound has changed color (e.g., yellowing) | Oxidation or degradation of the compound. | Discard the compound and obtain a fresh batch. To prevent this in the future, ensure storage under an inert atmosphere and protected from light. |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Prepare fresh solutions for each experiment. Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). Review storage conditions to ensure they are optimal. |
| Precipitate forms in a stored solution | Limited solubility at lower temperatures or solvent evaporation. | Allow the solution to warm to room temperature and vortex to see if the precipitate redissolves. If not, the compound may have degraded. It is generally recommended to use freshly prepared solutions. |
Experimental Protocols
Protocol for Safe Handling and Dispensing
-
Preparation : Before handling the compound, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.
-
Dispensing : If the compound is a solid, use a spatula to dispense the desired amount, taking care to avoid generating dust. If it is a liquid, use a calibrated pipette or syringe.
-
Cleaning : After dispensing, securely close the container and clean any spills immediately. Wipe down the work surface and any equipment used.
-
Waste Disposal : Dispose of any waste materials (e.g., used pipette tips, contaminated wipes) in a designated chemical waste container according to your institution's guidelines.
Protocol for Short-Term and Long-Term Storage
| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Temperature | 2-8 °C (Refrigerated) | -20 °C (Frozen) |
| Atmosphere | Tightly sealed container, consider inert gas overlay. | Tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). |
| Light Protection | Store in an amber vial or protect from light.[5][8] | Store in an amber vial or a light-blocking container in a dark location. |
| Container | Chemically resistant glass vial with a secure cap. | Chemically resistant glass vial with a PTFE-lined cap to ensure an airtight seal. |
Visual Guides
Workflow for Handling this compound
Caption: Workflow for safe handling and storage.
Troubleshooting Logic for Compound Instability
Caption: Troubleshooting compound instability.
References
-
ResearchGate. (2015, March 26). How can I store MPTP?. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,6-Tetrahydropyridine. Retrieved from [Link]
-
BTC Pharmaceuticals. (2025, December 29). How to store Tetrahydro-4-pyrone to maintain its stability?. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]
-
SynZeal. (n.d.). Safety Data Sheet: Hydroxyethyl Phthalyl Amlodipine. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine. Retrieved from [Link]
-
SciSpace. (n.d.). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1-Methyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]
-
PubMed Central. (2026, January 8). Tetrahydropyridines: a recent update for their multicomponent synthesis. Retrieved from [Link]
-
ResearchGate. (2021, August 16). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Retrieved from [Link]
-
PubMed. (n.d.). The chemistry and pharmacology of tetrahydropyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Tetrahydropyridine Derivatives through a Reaction of 1,6-Enynes, Sulfur Dioxide, and Aryldiazonium Tetrafluoroborates. Retrieved from [Link]
-
PubMed. (n.d.). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Retrieved from [Link]
-
National Institutes of Health. (2021, June 8). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydropyridine derivatives. Retrieved from [Link]
Sources
- 1. fishersci.nl [fishersci.nl]
- 2. fishersci.com [fishersci.com]
- 3. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to store Tetrahydro-4-pyrone to maintain its stability? - Blog - BTC Pharmaceuticals [m.btcpharmtech.com]
Navigating the Labyrinth: A Technical Support Guide to Interpreting Complex NMR Spectra of Tetrahydropyridine Derivatives
Welcome to the Technical Support Center for the NMR analysis of tetrahydropyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by the conformational flexibility and complex spin systems of these important heterocyclic scaffolds. Here, we move beyond textbook examples to provide field-proven insights and troubleshooting strategies in a direct question-and-answer format, ensuring you can quickly find solutions to the specific issues encountered during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in the analysis of tetrahydropyridine NMR spectra.
Q1: My ¹H NMR spectrum shows broad, poorly resolved signals for the tetrahydropyridine ring protons. What is the likely cause and how can I fix it?
A1: Broad signals in the NMR spectra of tetrahydropyridine derivatives often stem from dynamic exchange processes, primarily ring inversion, occurring on the NMR timescale. The tetrahydropyridine ring is not static; it interconverts between various conformations, such as half-chair and boat forms. When the rate of this interconversion is comparable to the NMR frequency difference between the signals for the distinct conformations, it leads to signal broadening.
-
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: This is the most direct way to address this issue. By lowering the temperature, you can slow down the rate of conformational exchange.[1] If you are in the intermediate exchange regime at room temperature, cooling the sample will eventually lead to the "slow exchange" regime, where you will observe sharp, distinct signals for each proton in the major conformation. Conversely, heating the sample can push the equilibrium into the "fast exchange" regime, resulting in sharp, averaged signals.
-
Solvent Change: Sometimes, changing to a more viscous solvent can slightly alter the rate of interconversion or improve the resolution of the signals.
-
Q2: The aliphatic region of my ¹H NMR spectrum (around 1-4 ppm) is a crowded mess of overlapping multiplets. How can I even begin to assign the protons of the tetrahydropyridine ring?
A2: Signal overlap is a very common problem due to the presence of multiple CH₂ groups in similar chemical environments. The first step is to accept that a 1D ¹H NMR spectrum alone is often insufficient for a complete assignment of a substituted tetrahydropyridine.
-
The Go-To Solution: 2D NMR Spectroscopy
-
¹H-¹H COSY (Correlation Spectroscopy): This is your starting point. A COSY spectrum will reveal which protons are coupled to each other (typically through two or three bonds).[2] You can "walk" through the spin systems of the ring, identifying adjacent protons. For example, you should be able to trace the connectivity from H-2 to H-3, H-3 to H-4, and so on.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment is indispensable. It creates a 2D map correlating each proton signal to the carbon signal it is directly attached to. Since ¹³C spectra are generally better dispersed than ¹H spectra, protons that overlap in the 1D spectrum can often be resolved in the HSQC by their different carbon chemical shifts.
-
Q3: I have a signal for an N-H proton. How can I confirm its assignment, and why does it sometimes appear broad?
A3: The N-H proton in a tetrahydropyridine can be a valuable diagnostic signal.
-
Confirmation:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish.
-
-
Broadening:
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment, which can cause rapid relaxation and lead to broadening of the attached N-H proton signal.
-
Chemical Exchange: The N-H proton can undergo chemical exchange with trace amounts of water or other protic species in the solvent, which also leads to signal broadening.
-
Part 2: Troubleshooting Guides for In-Depth Analysis
This section provides detailed protocols and explanations for tackling more complex spectral interpretation challenges.
Guide 1: Deciphering Complex Coupling Patterns and Conformational Analysis
Issue: "My ¹H signals are resolved, but they are complex multiplets (e.g., doublet of doublets of doublets). How do I extract coupling constants and use them to determine the ring's conformation?"
Underlying Principle: The Karplus Relationship
The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them.[3][4][5][6] This relationship, described by the Karplus equation, is the cornerstone of conformational analysis in cyclic systems.
-
Typical ³J(H,H) Values and Conformations:
-
Large Coupling (³J ≈ 8-13 Hz): This is indicative of an anti-periplanar relationship (dihedral angle of ~180°), which occurs between axial-axial protons in a chair-like conformation.
-
Small Coupling (³J ≈ 1-5 Hz): This suggests a syn-clinal or gauche relationship (dihedral angle of ~60°), which is found between axial-equatorial and equatorial-equatorial protons.
-
Experimental Workflow for Conformational Analysis:
Step-by-Step Protocol:
-
Acquire High-Resolution Data: Ensure your 1D ¹H NMR spectrum has high digital resolution to accurately measure coupling constants.
-
Assign Protons with COSY: Use a ¹H-¹H COSY to unambiguously identify which protons are coupled to each other.
-
Extract Coupling Constants: Carefully analyze the multiplets for each proton to determine the J-values. For complex multiplets, simulation software can be very helpful.
-
Propose a Conformation: Based on known principles for six-membered rings, propose a likely dominant conformation (e.g., a half-chair for a 1,2,3,6-tetrahydropyridine).
-
Correlate J-values with Dihedral Angles: Compare your experimental ³J values with those predicted by the Karplus relationship for your proposed conformation. For example, in a half-chair conformation, you would expect large J-values between axial protons and small J-values between axial-equatorial and equatorial-equatorial protons.
-
Confirm with NOESY/ROESY: Use a 2D NOESY or ROESY experiment to confirm through-space proximities.[7][8] For instance, a strong NOE between two protons that are 1,3-diaxial provides powerful evidence for a chair-like conformation.
Typical ¹H and ¹³C NMR Chemical Shift Ranges for N-Boc-1,2,3,6-tetrahydropyridine:
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2, H-6 | ~3.9 - 4.1 | ~40 - 45 |
| H-3, H-5 | ~2.1 - 2.3 | ~25 - 30 |
| H-4 (olefinic) | ~5.6 - 5.9 | ~124 - 127 |
| N-Boc (C(CH₃)₃) | ~1.4 - 1.5 | ~28.5 |
| N-Boc (C=O) | - | ~154 - 155 |
| N-Boc (C(CH₃)₃) | - | ~79 - 80 |
Note: These are approximate values and can be influenced by solvent and other substituents.
Guide 2: Complete Structural Elucidation with a Suite of 2D NMR Experiments
Issue: "I have a novel, highly substituted tetrahydropyridine derivative. How do I use NMR to determine its complete constitution and relative stereochemistry?"
The Power of a Combined 2D NMR Approach:
No single experiment tells the whole story. The synergy between different 2D NMR techniques is required for the complete and unambiguous structural elucidation of complex molecules.
Recommended Experimental Suite:
Step-by-Step Protocol for Full Structure Elucidation:
-
¹H-¹H COSY: As described before, map out all the proton-proton coupling networks. This will allow you to identify the different spin systems within your molecule (e.g., the protons of the tetrahydropyridine ring, and any substituents).
-
¹H-¹³C HSQC: Correlate each proton to its directly attached carbon. This is crucial for assigning the carbon signals and for resolving overlapping proton signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the different spin systems. It shows correlations between protons and carbons that are two or three bonds away. For example, you can use HMBC to:
-
Connect a substituent to the tetrahydropyridine ring by observing a correlation from a proton on the substituent to a carbon in the ring.
-
Assign quaternary (non-protonated) carbons by observing correlations from nearby protons.
-
-
¹H-¹H NOESY or ROESY: Once the constitution of the molecule is established, use NOESY or ROESY to determine the relative stereochemistry.[7] Observe which protons are close to each other in space. For example, a strong NOE between a proton at C-2 and a proton on a substituent at C-6 would indicate that they are on the same face of the ring.
Case Study Example:
Consider a 2,6-disubstituted tetrahydropyridine. A NOESY experiment would be critical in determining whether the substituents are cis or trans to each other. A strong NOE between the protons at C-2 and C-6 would suggest a cis relationship, while the absence of this correlation (and potentially the presence of NOEs to other ring protons) would suggest a trans relationship.
Guide 3: Investigating Dynamic Processes with Variable Temperature (VT) NMR
Issue: "I suspect my compound exists as a mixture of rapidly interconverting conformers or rotamers due to an N-acyl group. How can I study this dynamic process?"
The Principle of VT-NMR for Dynamic Processes:
Many processes, such as ring inversion or rotation around an amide bond (in N-acyl derivatives), can be fast at room temperature, leading to averaged NMR signals.[9] By lowering the temperature, you can slow these processes down, allowing for the observation of individual conformers or rotamers.
Protocol for VT-NMR Analysis:
-
Select an Appropriate Solvent: Choose a solvent that remains liquid at low temperatures, such as deuterated methanol (CD₃OD), deuterated acetone (acetone-d₆), or deuterated dichloromethane (CD₂Cl₂).
-
Acquire Spectra at Different Temperatures: Start at room temperature and acquire a ¹H NMR spectrum. Then, decrease the temperature in increments (e.g., 10-20 °C) and acquire a spectrum at each temperature.
-
Observe Spectral Changes: As you lower the temperature, you may observe the following:
-
Coalescence: A sharp, averaged signal at high temperature will broaden as the temperature is lowered. The temperature at which the two exchanging signals merge into one broad peak is called the coalescence temperature (Tc).
-
Slow Exchange: At temperatures below Tc, the broad signal will resolve into two or more distinct, sharp signals corresponding to the individual conformers or rotamers.
-
-
Calculate the Energy Barrier (ΔG‡): The rate of exchange (k) at the coalescence temperature can be estimated from the separation of the two signals (Δν in Hz) in the slow exchange regime. The Gibbs free energy of activation (ΔG‡) for the process can then be calculated using the Eyring equation. This provides a quantitative measure of the energy barrier to the dynamic process.
By systematically applying these troubleshooting guides and advanced NMR techniques, you can move from a complex and confusing spectrum to a well-defined three-dimensional structure of your tetrahydropyridine derivative. Remember that a combination of experiments is often necessary for a complete and confident assignment.
References
-
Bexrud, J. A., & Schafer, L. L. (n.d.). A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]
-
(n.d.). † 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]
-
Korn, J., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. National Institutes of Health. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydropyridine - Optional[13C NMR]. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS Omega. Retrieved from [Link]
-
Wikipedia. (n.d.). Karplus equation. Retrieved from [Link]
-
(n.d.). NMR spectroscopic investigation of p -substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues. ResearchGate. Retrieved from [Link]
-
Stenutz, R. (n.d.). Hetero- and homonuclear coupling constant calculation. Retrieved from [Link]
-
Miller, J. P. (n.d.). anthracycline - Karplus Equations. Retrieved from [Link]
-
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]
-
Wu, A., et al. (n.d.). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. MDPI. Retrieved from [Link]
-
(n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
-
(n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
(n.d.). ¹H-nuclear magnetic resonance (NMR) spectrum of 1,2,3,4-tetrahydropyrimidine derivative 4. ResearchGate. Retrieved from [Link]
-
Girreser, U., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
(n.d.). Nuclear Magnetic Resonance Spectroscopy- A Comprehensive Review. International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]
-
(2022). Stereochemistry | How to read NOESY spectrum? [Video]. YouTube. Retrieved from [Link]
-
(2024). Review of nmr spectroscopy. Retrieved from [Link]
-
Benet, D. (n.d.). The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Longdom Publishing. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. PubMed Central. Retrieved from [Link]
-
Boge, T. C., et al. (1999). Synthesis and NMR-driven conformational analysis of taxol analogues conformationally constrained on the C13 side chain. PubMed. Retrieved from [Link]
-
(2013). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Semantic Scholar. Retrieved from [Link]
-
(n.d.). Variable Temperature (VT) NMR spectra for samples dissolved in... ResearchGate. Retrieved from [Link]
-
Huma, R., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. Retrieved from [Link]
-
(n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]
-
(n.d.). ¹H and ¹³C NMR chemical shifts of 4b. ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. ResearchGate. Retrieved from [Link]
-
(2024). Solid-State NMR of Chemical Compounds – A Review. Preprints.org. Retrieved from [Link]
-
(n.d.). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Dalton Transactions (RSC Publishing). Retrieved from [Link]
-
(n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Retrieved from [Link]
-
(2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. Retrieved from [Link]
-
(n.d.). Piperidine | C 5 H 11 N | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
(2023). Variable Temperature NMR Experiment Studying Cyanopyridone Structure. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]
-
(n.d.). Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. Hong Lab MIT. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Karplus equation - Wikipedia [en.wikipedia.org]
- 4. Hetero- and homonuclear coupling constant calculation [stenutz.eu]
- 5. anthracycline - Karplus Equations [sites.google.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Tetrahydropyridine Derivatives: A Research Roadmap for 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for assessing the biological activity of novel tetrahydropyridine compounds. As a primary case study, we will outline a comprehensive research plan to characterize 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine , a compound with limited currently available public data. This guide will leverage the well-established biological profiles of three key tetrahydropyridine derivatives—the neurotoxin MPTP , the muscarinic agonist Arecoline , and the GABA uptake inhibitor Guvacine —to establish a roadmap for investigation.
Introduction: The Diverse Biological Landscape of Tetrahydropyridines
The tetrahydropyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, from natural alkaloids to synthetic pharmaceuticals.[1][2] The diverse functionalities of these compounds underscore the critical need for a systematic approach to characterizing novel derivatives. This guide will provide the scientific rationale and detailed experimental protocols necessary to elucidate the biological activity of emerging tetrahydropyridines like this compound.
The Benchmarks: Well-Characterized Tetrahydropyridines
To effectively characterize a novel compound, it is essential to compare it against well-understood benchmarks. Here, we highlight three tetrahydropyridines with distinct and extensively studied biological activities.
MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine): The Prototypical Dopaminergic Neurotoxin
MPTP is a potent and selective neurotoxin that induces a syndrome in primates strikingly similar to Parkinson's disease.[3][4][5] Its mechanism of action is a multi-step process that serves as a critical model for studying neurodegeneration.
Mechanism of Neurotoxicity:
-
Blood-Brain Barrier Penetration: As a lipophilic molecule, MPTP readily crosses the blood-brain barrier.
-
Conversion to MPP+: Within the brain, MPTP is metabolized by monoamine oxidase B (MAO-B), primarily in glial cells, to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+).[4][6]
-
Dopaminergic Neuron Uptake: MPP+ is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[7]
-
Mitochondrial Impairment: MPP+ accumulates in the mitochondria, where it inhibits Complex I of the electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death.[8]
This pathway is a critical point of comparison for any new tetrahydropyridine derivative to assess its potential for neurotoxicity.
Caption: MPTP's mechanism of neurotoxicity.
Arecoline: A Muscarinic Acetylcholine Receptor Agonist
Arecoline, an alkaloid found in the areca nut, is a well-known agonist of muscarinic acetylcholine receptors (mAChRs).[9] Its activity at these receptors is responsible for its parasympathomimetic effects.
Mechanism of Action:
Arecoline acts as a partial agonist at multiple muscarinic receptor subtypes (M1-M5), with varying potencies.[10] Activation of these G-protein coupled receptors can lead to a range of downstream signaling events, including the modulation of adenylyl cyclase and phospholipase C activity.
Quantitative Data for Arecoline:
| Receptor Subtype | EC50 (nM) |
| M1 | 7 |
| M2 | 95 |
| M3 | 11 |
| M4 | 410 |
| M5 | 69 |
| Data from Abcam (2024)[10] |
Guvacine: A GABA Transporter (GAT) Inhibitor
Guvacine, another alkaloid from the areca nut, is a competitive inhibitor of GABA uptake.[11] By blocking the reuptake of the principal inhibitory neurotransmitter, GABA, from the synaptic cleft, guvacine enhances GABAergic neurotransmission.
Mechanism of Action:
Guvacine primarily targets the GAT-1 transporter, though it shows activity at other GAT subtypes as well.[12] Its inhibitory action leads to an increased concentration of GABA in the synapse, potentiating the activity of postsynaptic GABA receptors.
Quantitative Data for Guvacine:
| Transporter Subtype | Species | IC50 (µM) |
| GAT-1 | Rat | 39 |
| GAT-2 | Rat | 58 |
| GAT-3 | Rat | 378 |
| Data from Benchchem[11] |
A Research Roadmap for this compound
The following sections outline a logical and comprehensive series of experiments to determine the biological activity of this compound and compare it to our established benchmarks.
Part 1: In Vitro Characterization
The initial phase of characterization should focus on in vitro assays to determine potential molecular targets and cellular effects.
Caption: In Vitro experimental workflow.
Causality: This assay is critical to determine if this compound can be metabolized by MAO-B, the first step in the MPTP neurotoxicity pathway.
Methodology:
-
Reagents: MAO-B enzyme, a suitable substrate (e.g., p-tyramine), a fluorometric probe (e.g., Amplex Red), and the test compound.[1][13]
-
Procedure:
-
Incubate the MAO-B enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding the substrate.
-
The enzymatic reaction produces hydrogen peroxide, which, in the presence of horseradish peroxidase, reacts with the probe to generate a fluorescent product.
-
Monitor the fluorescence intensity over time.
-
-
Data Analysis: An increase in fluorescence compared to the control indicates that the test compound is a substrate for MAO-B.
Causality: This assay will determine if the compound or its potential metabolites can interact with and be taken up by the dopamine transporter, a key step for MPTP-like neurotoxicity.
Methodology:
-
Cell Culture: Use cells stably expressing the human dopamine transporter (hDAT).[14]
-
Procedure:
-
Pre-incubate the hDAT-expressing cells with varying concentrations of this compound.
-
Add a radiolabeled dopamine tracer (e.g., [³H]dopamine).
-
After a short incubation, terminate the uptake and lyse the cells.
-
Quantify the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: A decrease in [³H]dopamine uptake indicates that the test compound is an inhibitor of DAT. Calculate the IC50 value.[15]
Causality: To investigate if the compound has affinity for muscarinic acetylcholine receptors, similar to arecoline.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing a specific muscarinic receptor subtype (e.g., M1-M5).[16]
-
Procedure:
-
Incubate the membranes with a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine) and varying concentrations of this compound.[6]
-
Separate bound from unbound radioligand by rapid filtration.
-
Quantify the radioactivity on the filters.
-
-
Data Analysis: A decrease in radioligand binding indicates that the test compound binds to the muscarinic receptor. Calculate the Ki (inhibition constant).[17]
Causality: To determine if the compound can inhibit GABA uptake, similar to guvacine.
Methodology:
-
Cell Culture: Use cells expressing a specific GABA transporter subtype (e.g., GAT-1).
-
Procedure:
-
Follow a similar procedure to the DAT uptake assay, but use [³H]GABA as the radiolabeled substrate.[18]
-
-
Data Analysis: Calculate the IC50 value for the inhibition of GABA uptake.
Causality: To assess the general cytotoxicity of the compound on neuronal cells.
Methodology:
-
Cell Culture: Use a neuronal cell line (e.g., SH-SY5Y).
-
Procedure:
-
Data Analysis: Determine the concentration of the compound that reduces cell viability by 50% (IC50).
Part 2: In Vivo Evaluation
Based on the in vitro results, in vivo studies in animal models are necessary to understand the compound's systemic effects and potential neurobiological activity.
Caption: In Vivo experimental decision tree.
Causality: To determine if this compound causes dopaminergic neurodegeneration in a mouse model, similar to MPTP.
Methodology:
-
Animal Model: Use C57BL/6 mice, which are sensitive to MPTP.[2][4]
-
Procedure:
-
Administer the test compound via an appropriate route (e.g., intraperitoneal injection) at various doses.
-
Include a positive control group (MPTP) and a vehicle control group.
-
Perform behavioral tests to assess motor function (e.g., rotarod, pole test, open field test) at different time points after administration.[22][23][24]
-
After the final behavioral assessment, sacrifice the animals and collect brain tissue.
-
-
Post-mortem Analysis:
-
Measure dopamine and its metabolites in the striatum using HPLC.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.[25]
-
Data Summary and Comparison
The ultimate goal of this research roadmap is to generate a comprehensive dataset for this compound that can be directly compared to the known properties of MPTP, Arecoline, and Guvacine.
Hypothetical Comparative Data Table:
| Feature | This compound | MPTP | Arecoline | Guvacine |
| MAO-B Substrate | To be determined | Yes | No | No |
| DAT Inhibition (IC50) | To be determined | - | - | - |
| Muscarinic Receptor Affinity (Ki) | To be determined | - | M1-M5 Agonist | - |
| GAT Inhibition (IC50) | To be determined | - | - | GAT-1, -2, -3 Inhibitor |
| Neuronal Cytotoxicity (IC50) | To be determined | Yes | - | - |
| In Vivo Neurotoxicity | To be determined | Yes (dopaminergic) | No | No |
Conclusion
By following this structured research roadmap, the biological activity of this compound can be systematically elucidated. This comparative approach, grounded in the well-defined mechanisms of MPTP, Arecoline, and Guvacine, provides a robust framework for not only understanding the specific properties of this novel compound but also for contributing to the broader knowledge of tetrahydropyridine pharmacology. The self-validating nature of these interconnected in vitro and in vivo assays ensures a high degree of scientific rigor, ultimately enabling informed decisions in drug discovery and development.
References
- Blesa, J., & Przedborski, S. (2014). Behavioral tests in neurotoxin-induced animal models of Parkinson's disease. Journal of Visualized Experiments, (91), e51759.
- Burns, R. S., Markey, S. P., Phillips, J. M., & Chiueh, C. C. (1984). The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man. The Canadian journal of neurological sciences. Le journal canadien des sciences neurologiques, 11(1 Suppl), 166–168.
- Gainetdinov, R. R., Fumagalli, F., Jones, S. R., & Caron, M. G. (1998). Dopamine transporter is required for in vivo MPTP neurotoxicity: evidence from mice lacking the transporter. Journal of neurochemistry, 69(3), 1322–1325.
- Fleming, S. M., & Chesselet, M. F. (2006). Behavioral phenotyping of mouse models of Parkinson's Disease. Progress in neurobiology, 80(3), 153–167.
- Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21.
- Shivanna, G. (2023). ASSESSMENT OF MOTOR FUNCTION IN MICE MODEL OF PARKINSON'S DISEASE. International Journal of Basic & Clinical Pharmacology, 12(2), 163.
- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21.
- Li, L., & Feng, X. Z. (2019). Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model. Journal of visualized experiments : JoVE, (143), 10.3791/58653.
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]
- Papke, R. L., Horenstein, N. A., & Stokes, C. (2015). Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity. PloS one, 10(10), e0140907.
-
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]
- Gattu, M., Boss, K. L., Nelson, D. L., & Terry, A. V. (1995). Development of a medium throughput muscarinic receptor binding assay. Fundamental & clinical pharmacology, 9(5), 459–465.
-
Millipore. (n.d.). High Density Receptor-Ligand Binding Assays. Retrieved from [Link]
- Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33.
- Przedborski, S., & Jackson-Lewis, V. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
-
QPS. (n.d.). Neuronal Cell viability and cytotoxicity assays. Retrieved from [Link]
- Gordon, M. K., Gibbs, J. T., & Glaus, K. D. (2007). Quantification of MPTP-induced dopaminergic neurodegeneration in the mouse substantia nigra by laser capture microdissection. Journal of neuroscience methods, 159(2), 221–227.
- Soudijn, W., & van Wijngaarden, I. (2000). The GABA transporter and its inhibitors. Current medicinal chemistry, 7(10), 1063–1080.
- Hulme, E. C., & Birdsall, N. J. (1992). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. Receptor Biochemistry and Methodology, 13, 271-331.
- Zholos, A. V., & Bolton, T. B. (1997). Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine. British journal of pharmacology, 122(5), 885–896.
- Flynn, D. D., & Mash, D. C. (1986). Autoradiographic analyses of agonist binding to muscarinic receptor subtypes. Synapse (New York, N.Y.), 1(1), 40–49.
-
BioVision. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. Retrieved from [Link]
- Kaddour, H., & Tirelli, E. (2022). The effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on the cognitive and motor functions in rodents: A systematic review and meta-analysis. Behavioural brain research, 428, 113887.
- Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1).
- Morón, I., et al. (2009). Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. In Monoamine Oxidase Inhibitors (pp. 55-67). Humana Press.
- Riss, T. L., & Moravec, R. A. (2004). Assessment of cell viability in primary neuronal cultures. Current protocols in neuroscience, Chapter 7, Unit 7.19.
- Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
-
Ramirez-Gomez, H. V., et al. (2022). Timeline of the experimental protocol with MPTP and treatment. [Image]. ResearchGate. Retrieved from [Link]
- Kumar, N., Singh, S., & Lorigan, G. A. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. eLife, 11, e78991.
- Lavrentieva, A., & Kruman, I. I. (2011). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. Methods in molecular biology (Clifton, N.J.), 752, 195–204.
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]
- Singh, S., Kumar, N., & Lorigan, G. A. (2022). Structural basis of GABA reuptake inhibition. eLife, 11, e78991.
- Du, F., et al. (2007). In Vivo Evidence of Increased nNOS Activity in Acute MPTP Neurotoxicity: A Functional Pharmacological MRI Study. NeuroImage, 37(2), 528–536.
- Fukuda, T. (2001). Neurotoxicity of MPTP.
- Tang, Y., & Cheer, J. F. (2014). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. Journal of neurophysiology, 112(11), 2748–2755.
-
Borden, L. A. (1996). IC 50 values for inhibition of GABA uptake in neurons, astrocytes, and... ResearchGate. Retrieved from [Link]
- Brehm, L., et al. (1988). Inhibitors of GABA Uptake. Syntheses and 1H NMR Spectroscopic Investigations of Guvacine, (3RS,4SR)-4-Hydroxypiperidine-3-carboxylic Acid, and Related Compounds. Journal of Medicinal Chemistry, 31(4), 831-835.
Sources
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. modelorg.com [modelorg.com]
- 5. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Evidence of Increased nNOS Activity in Acute MPTP Neurotoxicity: A Functional Pharmacological MRI Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity | PLOS One [journals.plos.org]
- 10. Arecoline hydrobromide, Muscarinic receptor agonist (CAS 300-08-3) | Abcam [abcam.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopioneer.com.tw [biopioneer.com.tw]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. eprints.usm.my [eprints.usm.my]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 24. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quantification of MPTP-induced dopaminergic neurodegeneration in the mouse substantia nigra by laser capture microdissection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fulcrum of Activity: A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Tetrahydropyridines
The 1,2,3,6-tetrahydropyridine scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of novel therapeutics targeting a wide array of biological entities. The strategic placement of substituents on this heterocyclic core can dramatically influence pharmacological activity, transforming a simple molecule into a potent and selective agent. Among the various points of modification, the 4-position has emerged as a critical determinant of biological efficacy. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-substituted tetrahydropyridines, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Significance of the 4-Position: A Gateway to Diverse Biological Targets
The substituent at the 4-position of the tetrahydropyridine ring system directly impacts the molecule's interaction with its biological target. This position projects into the binding pocket of many receptors and enzymes, and the nature of the substituent—be it its size, electronics, or hydrogen bonding capacity—governs the affinity and selectivity of the compound. Our exploration will focus on two prominent examples where the 4-substituent is paramount: the inhibition of Monoamine Oxidase B (MAO-B) for neuroprotective applications and the agonism of the G-protein coupled receptor 119 (GPR119) for the treatment of type 2 diabetes.
Comparative SAR Analysis: Unraveling the Impact of 4-Substituents
The choice of substituent at the 4-position is a critical decision in the design of tetrahydropyridine-based ligands. A systematic evaluation of different substituent classes reveals clear trends in activity, providing a rational basis for lead optimization.
Monoamine Oxidase B (MAO-B) Inhibition: The Role of Aromatic and Heterocyclic Moieties
MAO-B is a key enzyme in the metabolism of dopamine in the brain. Its inhibition can increase dopamine levels, offering a therapeutic strategy for Parkinson's disease. The SAR of 4-substituted tetrahydropyridines as MAO-B inhibitors highlights the importance of an appropriately substituted aromatic or heterocyclic ring at this position.
A quantitative structure-metabolism relationship (QSMR) study of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) analogues revealed that MAO-B activity is influenced by lipophilicity and steric factors. Bulky substituents in the ortho position of the 4-phenyl ring tend to decrease activity.
| Compound | 4-Substituent | MAO-B Inhibition (IC50, µM) | Reference |
| 1 | Phenyl | (Qualitative) | |
| 2 | 4-Chlorophenyl | (Not specified) | - |
| 3 | 4-Methylphenyl | (Not specified) | - |
| 4 | 2-Methylphenyl | Reduced activity |
The electronic nature of the substituent on the 4-aryl ring also plays a role, though a complex one that is often intertwined with lipophilicity.
GPR119 Agonism: A Tale of Aryl and Heterocyclic Scaffolds
GPR119 is a Gαs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to increased intracellular cAMP, stimulating glucose-dependent insulin secretion and the release of incretin hormones like GLP-1, making it an attractive target for type 2 diabetes. The SAR of 4-substituted tetrahydropyridine GPR119 agonists demonstrates a preference for specific aryl and heterocyclic systems.
A series of novel tetrahydropyridine derivatives were evaluated for their GPR119 agonist activity. Systematic optimization led to the identification of compounds with high potency.
| Compound | 4-Substituent | GPR119 Agonism (EC50, nM) | Reference |
| 35 | Aryl derivative | 4.9 | |
| 37 | Aryl derivative | 8.8 | |
| (S)-5b | Aryl-tetrahydropyridine | 1730 (hPPARα), 640 (hPPARγ) |
Note: The data for (S)-5b refers to PPARα/γ agonism, a different target, but illustrates the activity of an aryl-tetrahydropyridine derivative.
The data suggests that carefully designed aryl substituents at the 4-position can lead to potent GPR119 agonism. The specific substitution pattern on the aryl ring is crucial for optimizing potency and pharmacokinetic properties.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure scientific integrity, the following protocols are provided as self-validating systems, detailing the synthesis of a representative 4-substituted tetrahydropyridine and the biological assays to determine its activity.
Synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
This protocol describes a common method for the synthesis of a foundational 4-aryl tetrahydropyridine.
Procedure:
-
A solution of 1-methyl-4-phenyl-4-piperidinol (60.0 g, 0.314 moles) in concentrated hydrochloric acid (180 ml, 2.16 moles) is heated with stirring at 100°C for 4 hours.
-
The resulting solution is evaporated to dryness.
-
The residue is crystallized from isopropanol to yield the hydrochloride salt of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.
Characterization: The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
In Vitro MAO-B Inhibition Assay (MAO-Glo™ Assay)
This commercially available luminescent assay provides a robust method for determining MAO-B inhibitory activity.
Workflow:
Caption: Workflow of the MAO-Glo™ Assay.
Protocol:
-
Reagent Preparation: Prepare the MAO-B enzyme, luminogenic substrate, and test compounds in the appropriate assay buffer.
-
MAO Reaction: In a 96-well plate, incubate the MAO-B enzyme with the test compound for a predefined period. Initiate the reaction by adding the luminogenic substrate.
-
Detection: Stop the MAO reaction and initiate the luminescent signal by adding the Luciferin Detection Reagent.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The amount of light produced is inversely proportional to the MAO-B inhibitory activity of the test compound.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
In Vitro GPR119 Agonist Assay (cAMP Assay)
This assay measures the increase in intracellular cyclic AMP (cAMP) levels upon activation of the GPR119 receptor.
Workflow:
Caption: Workflow of a typical GPR119 cAMP assay.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293) stably expressing the human GPR119 receptor.
-
Cell Seeding: Seed the cells into a 384-well plate at an appropriate density.
-
Compound Addition: Treat the cells with various concentrations of the test 4-substituted tetrahydropyridine derivatives.
-
Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or AlphaScreen).
-
Data Analysis: Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Signaling Pathways and Mechanisms of Action
A thorough understanding of the downstream signaling pathways is essential for rational drug design. The following diagrams illustrate the mechanisms of action for our two case studies.
MAO-B Inhibition and Dopamine Metabolism
Caption: Inhibition of MAO-B by 4-substituted tetrahydropyridines prevents the breakdown of dopamine.
Inhibition of MAO-B by a 4-substituted tetrahydropyridine prevents the conversion of dopamine to its inactive metabolite, homovanillic acid (HVA). This leads to an increase in the synaptic concentration of dopamine, which can alleviate the motor symptoms of Parkinson's disease.
GPR119 Agonism and Downstream Signaling
Caption: GPR119 activation by a 4-substituted tetrahydropyridine agonist leads to increased insulin and GLP-1 secretion.
Upon binding of a 4-substituted tetrahydropyridine agonist, GPR119 activates the Gαs protein, which in turn stimulates adenylyl cyclase to produce cAMP. The elevated cAMP levels activate Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of GLP-1 from intestinal L-cells.
Conclusion
The 4-position of the tetrahydropyridine ring is a critical handle for modulating pharmacological activity. As demonstrated through the examples of MAO-B inhibitors and GPR119 agonists, the nature of the substituent at this position dictates target affinity and selectivity. A systematic and comparative approach to SAR, grounded in robust experimental protocols and a clear understanding of the underlying signaling pathways, is paramount for the successful design and development of novel 4-substituted tetrahydropyridine-based therapeutics. This guide provides a framework for such an approach, empowering researchers to make informed decisions in their quest for new medicines.
References
- GPR119 is expressed on certain enteroendocrine cells (L and K cells) in the small intestine and by β-cells within the islets of Langerhans of the pancreas. In all three cell types, ligation of GPR119 by an agonist leads to the activation of adenylate cyclase and a rise in cAMP. This triggers the release of glucagon-like peptide 1 (GLP-1), glucose-dependent insulinotropic peptide (GIP) or insulin from L, K and β-cells, respectively.
The Critical Role of the 4-Phenyl Group: Deconstructing the Neurotoxic Potency of MPTP and its Hydroxymethyl Analog
A Comparative Analysis for Researchers in Neurodegenerative Disease
For decades, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has served as a pivotal tool in neuroscience research, enabling the induction of a parkinsonian syndrome in various animal models that closely mimics the neuropathological and clinical features of Parkinson's disease in humans.[1][2] Its utility lies in its selective destruction of dopaminergic neurons in the substantia nigra.[2][3] This selective neurotoxicity is not an inherent property of MPTP itself but is contingent on a series of metabolic and cellular processes. A key question for researchers designing new molecular probes or investigating potential environmental toxins is how structural modifications to the MPTP molecule affect its neurotoxic potential. This guide provides a detailed comparison of the probable potency of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine relative to its parent compound, MPTP, based on an extensive review of the structure-activity relationships of MPTP analogs.
The Bioactivation Cascade: A Prerequisite for MPTP's Neurotoxicity
The neurotoxic effects of MPTP are entirely dependent on its bioactivation to the 1-methyl-4-phenylpyridinium ion (MPP⁺).[1][4][5] This multi-step process, illustrated below, is a critical determinant of its potency.
Figure 2: A simplified workflow for determining if a compound is a substrate for MAO-B.
Protocol:
-
Enzyme Source: Utilize purified MAO-B or mitochondrial fractions isolated from a relevant tissue source (e.g., rodent or primate liver or brain).
-
Incubation: Incubate the enzyme with varying concentrations of this compound. MPTP should be run in parallel as a positive control.
-
Detection: Monitor the reaction progress by measuring the formation of a potential oxidized product via HPLC or by measuring oxygen consumption using an oxygen electrode.
-
Analysis: Determine the Michaelis-Menten kinetic parameters (Km and Vmax) to quantify the efficiency of the compound as a MAO-B substrate.
In Vitro Neurotoxicity Assay
This experiment would assess the direct toxicity of the compound and its potential metabolites on dopaminergic neurons.
Protocol:
-
Cell Culture: Use a relevant dopaminergic cell line (e.g., SH-SY5Y) or primary ventral mesencephalic neurons.
-
Treatment: Expose the cells to a range of concentrations of this compound and MPTP (as a positive control).
-
Viability Assessment: After a set incubation period, assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
Dopaminergic Neuron-Specific Toxicity: In primary cultures, assess the specific loss of dopaminergic neurons by immunostaining for tyrosine hydroxylase (TH).
In Vivo Neurotoxicity Study
This experiment would determine the effect of the compound on the nigrostriatal dopamine system in a living organism.
Protocol:
-
Animal Model: Use a species and strain known to be sensitive to MPTP, such as C57BL/6 mice. [6]2. Administration: Administer this compound and MPTP (positive control) systemically (e.g., via intraperitoneal injection) over a defined period. A vehicle control group is also essential.
-
Behavioral Analysis: Conduct behavioral tests sensitive to dopaminergic deficits, such as the rotarod or open field test.
-
Neurochemical Analysis: After a set time post-treatment, sacrifice the animals and measure the levels of dopamine and its metabolites in the striatum using HPLC.
-
Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase in the substantia nigra and striatum to quantify the loss of dopaminergic neurons and their terminals.
Conclusion
Based on the well-established mechanism of MPTP neurotoxicity and extensive structure-activity relationship studies, it can be concluded with a high degree of confidence that This compound is substantially less potent than MPTP . The substitution of the critical 4-phenyl group with a hydroxymethyl group is predicted to abolish its ability to be bioactivated by MAO-B, thereby preventing the formation of a toxic MPP⁺-like metabolite. While empirical validation is necessary to definitively confirm this, the existing body of evidence strongly suggests that the neurotoxic potential of this analog is negligible compared to its parent compound. This understanding is crucial for researchers in the field of neurodegenerative diseases for the rational design of novel chemical probes and for assessing the potential risks of environmental compounds.
References
- (Reference details to be populated
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Mechanism of the neurotoxicity of MPTP. An update. [7]3. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease. [4]4. Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. [6]5. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease. [1]6. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. [5]7. Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+), the cytotoxic metabolite of the dopaminergic neurotoxin MPTP. [8]8. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man. [2]9. Toxication of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and analogs by monoamine oxidase. A structure-reactivity relationship study.
-
Neurotoxicity risk assessment of MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) as a synthetic impurity of drugs. [3]11. Severe acute neurotoxicity reflects absolute intra-carotid 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine dose in non-human primates. [9]12. Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP. [10]13. Synthesis and MAO-B substrate properties of 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines. [11]14. (Reference details to be populated from the search results)
- (Reference details to be populated
-
Analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine as monoamine oxidase substrates: a second ring is not necessary. [12]17. (Reference details to be populated from the search results)
-
The interactions of monoamine oxidase with some derivatives of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). [13]19. (Reference details to be populated from the search results)
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
Sources
- 1. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotoxicity risk assessment of MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) as a synthetic impurity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+), the cytotoxic metabolite of the dopaminergic neurotoxin MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Severe acute neurotoxicity reflects absolute intra-carotid 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine dose in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and MAO-B substrate properties of 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine as monoamine oxidase substrates: a second ring is not necessary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The interactions of monoamine oxidase with some derivatives of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the neurotropic effects of different tetrahydropyridine analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents capable of promoting neuronal survival and regeneration is a cornerstone of neuroscience research. Among the myriad of small molecules under investigation, tetrahydropyridine (THP) derivatives have emerged as a promising class of compounds with diverse biological activities.[1][2] This guide provides a comparative analysis of the neurotropic effects of different tetrahydropyridine analogs, offering insights into their structure-activity relationships and the experimental methodologies used to evaluate their potential as neurotrophic agents.
The Imperative for Small-Molecule Neurotrophic Agents
Neurotrophic factors, such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), are proteins that play a crucial role in the development, survival, and function of neurons. However, their therapeutic application is limited by their poor pharmacokinetic properties, including the inability to cross the blood-brain barrier. This has spurred the search for small molecules that can mimic the effects of these endogenous proteins or stimulate their production. Tetrahydropyridine analogs, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in this area, largely catalyzed by the discovery of the neurotoxic properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which highlighted the profound impact of this scaffold on the central nervous system.[2][3]
Evaluating Neurotropic Potential: Key Experimental Protocols
A rigorous assessment of the neurotropic activity of novel compounds is paramount. The following are detailed protocols for key in vitro assays commonly employed in the field.
Neurite Outgrowth Assay
The promotion of neurite outgrowth is a hallmark of neurotrophic activity. This assay quantifies the ability of a compound to stimulate the extension of neurites from neuronal cell bodies.
Principle: Neuronal or neuron-like cells, such as PC12 or SH-SY5Y cells, are cultured in the presence of the test compound. The extent of neurite formation is then measured and compared to control conditions.
Step-by-Step Methodology:
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are a widely used model as they differentiate into a sympathetic neuron-like phenotype in the presence of NGF.[4] Cells are maintained in a suitable growth medium. For the assay, cells are seeded onto collagen-coated plates to promote adherence.
-
Compound Treatment: The tetrahydropyridine analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. A positive control (e.g., NGF) and a vehicle control (e.g., DMSO) are included.
-
Incubation: The cells are incubated for a defined period, typically 24 to 72 hours, to allow for neurite outgrowth.
-
Imaging: After incubation, the cells are fixed and imaged using a high-content imaging system or a standard microscope.
-
Quantification: Image analysis software is used to measure various parameters of neurite outgrowth, such as the percentage of neurite-bearing cells, the average neurite length per cell, and the number of neurites per cell.
Causality Behind Experimental Choices: The choice of PC12 cells is based on their well-characterized response to neurotrophic stimuli. The use of multiple concentrations allows for the determination of a dose-response relationship and the calculation of key parameters like the EC50 (half-maximal effective concentration).
Cell Viability and Neuroprotection Assays
It is crucial to distinguish between true neurotrophic effects and apparent effects due to cytotoxicity. Therefore, cell viability assays are run in parallel with neurite outgrowth assays. Furthermore, the ability of a compound to protect neurons from a toxic insult is a key measure of its neuroprotective potential.
Principle: These assays measure the metabolic activity or membrane integrity of cells to determine their viability after treatment with the compound alone or in combination with a neurotoxin.
Step-by-Step Methodology (MTT Assay for Cell Viability):
-
Cell Seeding and Treatment: Neuronal cells are seeded in a 96-well plate and treated with the tetrahydropyridine analogs at various concentrations.
-
Incubation: Cells are incubated for the desired duration.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Solubilization: After a further incubation period, the formazan crystals formed by metabolically active cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
For Neuroprotection:
-
Pre-treatment: Cells are pre-treated with the tetrahydropyridine analogs for a specific period.
-
Toxin Exposure: A known neurotoxin, such as 6-hydroxydopamine (6-OHDA) or MPP+, is then added to the culture medium.[5]
-
Viability Assessment: After a further incubation period, cell viability is assessed using the MTT assay or other similar methods.
Causality Behind Experimental Choices: The MTT assay is a reliable and widely used method for assessing cell viability based on mitochondrial function. The choice of neurotoxin depends on the specific neurodegenerative disease model being investigated (e.g., 6-OHDA for Parkinson's disease).
Comparative Analysis of Tetrahydropyridine Analogs
| Analog | Substitution Pattern | Observed Neurotropic/Neuroprotective Effect | Key Findings & Putative Mechanism |
| Compound A | N-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | Moderate neuroprotective effect against MPP+ toxicity. | The presence of the N-benzyl and 4-phenyl groups appears to be important for activity. The mechanism may involve modulation of dopamine receptors.[6] |
| Compound B | N-(4-methoxybenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine | Enhanced neuroprotective effect compared to Compound A. | The electron-donating methoxy group on the benzoyl moiety may increase the compound's ability to scavenge reactive oxygen species or interact with target proteins. |
| Compound C | N-cyclopropylmethyl-4-phenyl-1,2,3,6-tetrahydropyridine | Potent MAO-B inhibition, which can be neuroprotective by preventing the formation of neurotoxins. | The cyclopropylmethyl group is a known pharmacophore for MAO inhibition.[7] |
| Compound D | 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine | Limited intrinsic neurotrophic activity but serves as a scaffold for more potent derivatives. | The 4-aryl substitution is a key feature, with the nature of the substituent influencing activity. |
Structure-Activity Relationships (SAR)
Based on the available literature, several key structural features of tetrahydropyridine analogs influence their neurotropic and neuroprotective activities:
-
Substitution at the Nitrogen (N1): The nature of the substituent on the nitrogen atom of the tetrahydropyridine ring is critical. Small alkyl groups, aralkyl groups (like benzyl), and acyl groups have been explored. The electronic and steric properties of this substituent can significantly impact the compound's interaction with its biological target.[8]
-
Substitution at the 4-Position: An aryl group at the 4-position is a common feature in many biologically active tetrahydropyridine derivatives. The electronic nature of the substituents on this aryl ring can modulate the neuroprotective activity.
-
The Tetrahydropyridine Core: The 1,2,3,6-tetrahydropyridine isomer is the most extensively studied, largely due to its relationship with MPTP. The double bond in this isomer is crucial for the bioactivation of MPTP to its toxic metabolite, MPP+, by monoamine oxidase B (MAO-B). This has led to the design of tetrahydropyridine-based MAO inhibitors as potential neuroprotective agents.[7][9]
Mechanistic Insights: Signaling Pathways in Neurotrophic Action
The neurotrophic effects of small molecules often converge on the same signaling pathways activated by endogenous neurotrophic factors. Understanding these pathways is crucial for rational drug design and development.
Figure 1: Simplified signaling pathways potentially activated by neurotropic tetrahydropyridine analogs.
As depicted in the diagram, the binding of a tetrahydropyridine analog to its target receptor (which may vary depending on the specific analog) can trigger downstream signaling cascades. Two of the most well-characterized pathways in neurotrophic factor signaling are:
-
The PI3K/Akt Pathway: This pathway is primarily involved in promoting cell survival by inhibiting apoptosis (programmed cell death).
-
The Ras/MEK/ERK Pathway: This pathway is crucial for promoting neuronal differentiation, including neurite outgrowth and synaptic plasticity.
Both pathways often converge on the activation of transcription factors, such as CREB (cAMP response element-binding protein), which in turn regulate the expression of genes involved in neuronal survival and growth.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial screening and evaluation of tetrahydropyridine analogs for their neurotropic effects.
Figure 2: A generalized experimental workflow for the evaluation of tetrahydropyridine analogs.
This workflow emphasizes a systematic approach, starting from the synthesis of a library of analogs, followed by high-throughput in vitro screening to identify promising candidates. Lead compounds are then subjected to more in-depth mechanistic studies and, ultimately, validation in in vivo models of neurodegenerative diseases.
Conclusion and Future Directions
Tetrahydropyridine analogs represent a versatile and promising scaffold for the development of novel neurotrophic agents. While significant progress has been made in the synthesis and preliminary biological evaluation of these compounds, a more systematic and comparative analysis of their neurotropic effects is warranted. Future research should focus on:
-
Synthesis and screening of diverse libraries of tetrahydropyridine analogs to establish more comprehensive structure-activity relationships for neurotropic activity.
-
Elucidation of the specific molecular targets through which these compounds exert their effects.
-
In-depth mechanistic studies to confirm the engagement of key neurotrophic signaling pathways.
-
Evaluation of lead compounds in in vivo models of neurodegenerative diseases to assess their therapeutic potential.
By adopting a multidisciplinary approach that integrates synthetic chemistry, cell biology, and pharmacology, the full potential of tetrahydropyridine analogs as a new generation of neurotrophic drugs can be realized.
References
-
Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The chemistry and pharmacology of tetrahydropyridines. Current medicinal chemistry, 12(5), 551–571. [Link]
-
Castagnoli, N., Jr, Chiba, K., & Trevor, A. J. (1985). Studies on 1,2,3,6-tetrahydropyridine derivatives as potential monoamine oxidase inactivators. Journal of medicinal chemistry, 28(9), 1258–1261. [Link]
-
Bentham Science. The Chemistry and Pharmacology of Tetrahydropyridines. [Link]
-
Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. J. Clinical Medical Reviews and Reports, 5(1). [Link]
-
Mochona, B., & Redda, K. K. (2004). Synthesis and anti-inflammatory activities of N-benzoylamino-1,2,3,6-tetrahydropyridine analogs. Archiv der Pharmazie, 337(3), 158–164. [Link]
-
Khan, I., et al. (2025). Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. ChemistryOpen. [Link]
-
Gunn, R. J., et al. (2017). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. ACS Chemical Neuroscience, 8(9), 1980–1994. [Link]
-
O'Donnell, C. J., & Houghten, R. A. (2015). Synthesis of 1,2,3,6-Tetrahydropyridines via Aminophosphate Enabled Anionic Cascade and Acid Catalyzed Cyclization Approaches. Organic letters, 17(16), 4030–4033. [Link]
-
Zhai, H., et al. (2018). Structure-activity relationships of talaumidin derivatives: Their neurite-outgrowth promotion in vitro and optic nerve regeneration in vivo. Bioorganic & medicinal chemistry letters, 28(6), 1059–1063. [Link]
-
Guroff, G., Dickens, G., & End, D. (1981). Differential and synergistic actions of nerve growth factor and cyclic AMP in PC12 cells. Journal of neurochemistry, 37(2), 342–349. [Link]
-
Harada, N., et al. (2018). Chemistry and Neurotrophic Activities of (–)-Talaumidin and Its Derivatives. Journal of natural products, 81(6), 1437–1446. [Link]
-
Hawkinson, J. E., et al. (2002). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of medicinal chemistry, 45(10), 2038–2041. [Link]
-
Organic Chemistry Portal. 1,2,3,6-Tetrahydropyridine Synthesis. [Link]
-
Theodorakis, E. A., & Funakoshi, S. (2013). Neurotrophic Natural Products: Chemistry and Biology. ACS chemical neuroscience, 4(5), 759–773. [Link]
-
Drug Design Org. Structure Activity Relationships. [Link]
-
Nishiyama, H. (2018). [Synthetic Studies on Small Molecule Natural Products with Neurotrophic Activity]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 138(10), 1221–1233. [Link]
-
Lee, S., et al. (2022). Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells. Archives of toxicology, 96(4), 1149–1163. [Link]
-
Zhang, L., et al. (2015). Protective and Reversal Effects of Conserved Dopamine Neurotrophic Factor on PC12 Cells Following 6-hydroxydopamine Administration. Molecular medicine reports, 12(5), 7139–7144. [Link]
Sources
- 1. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential and synergistic actions of nerve growth factor and cyclic AMP in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective and reversal effects of conserved dopamine neurotrophic factor on PC12 cells following 6-hydroxydopamine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines as potential antipsychotic agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yangresearchlab.org [yangresearchlab.org]
Validating the Mechanism of Action of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine: A Comparative Guide for Neuroscientists
This guide provides a comprehensive experimental framework for validating the mechanism of action of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine. Given the structural similarity of this compound to the well-characterized dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), we hypothesize a comparable mechanism involving enzymatic oxidation and subsequent neurotoxicity.[1][2][3][4] This document outlines a systematic approach to test this hypothesis, comparing the subject compound to established neurotoxins used in Parkinson's disease research, and provides detailed protocols for robust, reproducible validation.
Introduction: The MPTP Analogy and a Testable Hypothesis
The neurotoxin MPTP is a lipophilic compound that readily crosses the blood-brain barrier.[4] Once in the brain, it is metabolized by monoamine oxidase B (MAO-B) in glial cells to the toxic cation 1-methyl-4-phenylpyridinium (MPP+).[1][4] MPP+ is then selectively taken up by dopaminergic neurons through the dopamine transporter, where it inhibits mitochondrial complex I, leading to ATP depletion, oxidative stress, and ultimately, cell death.[1][3] This selective destruction of dopaminergic neurons in the substantia nigra is a key pathological hallmark of Parkinson's disease, making MPTP an invaluable tool for creating animal models of the condition.[5][6][7][8]
The structural parallel between this compound and MPTP—differing only by a hydroxymethyl versus a phenyl group at the 4-position—grounds our central hypothesis: This compound may act as a substrate for MAO enzymes, and its oxidized metabolite could be selectively toxic to dopaminergic neurons.
This guide will detail the experimental workflow to rigorously test this hypothesis through a series of in vitro and in vivo assays, comparing its activity profile to MPTP and other neurotoxins such as 6-hydroxydopamine (6-OHDA) and rotenone.[5][9][10]
Experimental Validation Workflow
A multi-tiered approach is essential for a thorough validation of the proposed mechanism of action. This workflow progresses from initial enzymatic and cellular assays to whole-organism studies.
Caption: Experimental workflow for validating the mechanism of action.
Detailed Experimental Protocols
In Vitro Characterization
3.1.1. Monoamine Oxidase (MAO) Inhibition/Substrate Assay
Rationale: The initial and most critical step is to determine if this compound is a substrate for MAO-A or MAO-B, as this is the bioactivation step for MPTP.[2] Commercial fluorometric or colorimetric assay kits are readily available for this purpose.[11][12][13][14]
Protocol: A representative protocol using a fluorometric assay kit is described below.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-B Inhibitor Screening Kit (e.g., Sigma-Aldrich MAK296 or equivalent)[12]
-
This compound
-
MPTP (positive control)
-
Clorgyline (selective MAO-A inhibitor)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare working solutions of the test compound, MPTP, and inhibitors in the provided assay buffer.
-
Add 50 µL of the appropriate enzyme (MAO-A or MAO-B) solution to each well.
-
Add 10 µL of the test compound, control, or buffer to the respective wells.
-
Incubate for 10 minutes at 37°C.
-
Prepare the substrate solution according to the kit instructions.
-
Add 40 µL of the substrate solution to each well to initiate the reaction.
-
Measure the fluorescence kinetically at an excitation/emission of 535/587 nm for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each condition. A decrease in signal compared to the no-inhibitor control indicates inhibition, while serving as a substrate will result in a competitive inhibition pattern when tested alongside a known substrate.
Data Interpretation:
-
Compare the activity in the presence of the test compound to the control.
-
Determine the IC50 if inhibitory activity is observed.
-
Use known inhibitors (clorgyline for MAO-A, selegiline for MAO-B) to confirm the specificity of any interaction.
3.1.2. Dopaminergic Cell Viability Assay
Rationale: To assess the potential neurotoxicity of the compound and its putative oxidized metabolite, a cell-based assay is crucial. The human neuroblastoma cell line SH-SY5Y is a widely used model for studying Parkinson's disease-related neurotoxicity.[9][15]
Protocol: Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with FBS and antibiotics
-
This compound
-
MPTP and MPP+ (positive controls)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom, black-sided plates
-
Luminometer
Procedure:
-
Seed SH-SY5Y cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and control neurotoxins.
-
Treat the cells with the compounds for 24-48 hours.
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence.
Data Interpretation:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the EC50 for each compound.
-
Compare the toxicity profile of this compound to that of MPTP, MPP+, 6-OHDA, and rotenone.
| Compound | Expected EC50 Range (SH-SY5Y cells) | Primary Mechanism of Toxicity |
| MPTP | High µM to mM (low toxicity itself) | Requires conversion to MPP+ by MAO-B |
| MPP+ | Low to mid µM | Mitochondrial Complex I inhibition |
| 6-OHDA | Low to mid µM | Oxidative stress, uptake by dopamine transporter |
| Rotenone | High nM to low µM | Mitochondrial Complex I inhibition |
| 1-Methyl-4-(hydroxymethyl)-... | To be determined | Hypothesized MAO-B dependent neurotoxicity |
| Table 1: Comparative toxicity of neurotoxins in dopaminergic cell lines. |
In Vivo Validation
Rationale: If in vitro results suggest MAO-dependent neurotoxicity, the next logical step is to validate these findings in a living organism. The C57BL/6 mouse strain is particularly sensitive to MPTP and is a standard model for these studies.[8]
Protocol: Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
MPTP (positive control)
-
Saline (vehicle control)
-
Apparatus for behavioral testing (e.g., open field, rotarod)
Procedure:
-
Acclimatize mice and perform baseline behavioral testing.
-
Administer the test compound, MPTP, or saline via intraperitoneal injection. A common MPTP regimen is multiple subacute doses (e.g., 20-30 mg/kg daily for 4-5 days).[8][16] The dose for the test compound should be determined from preliminary dose-ranging studies.
-
Monitor animals for any adverse effects.
-
Conduct behavioral testing at specified time points post-injection (e.g., 7, 14, and 21 days) to assess motor deficits.
-
At the end of the study, euthanize the animals and collect brain tissue for neurochemical and immunohistochemical analysis.
3.2.1. Behavioral Analysis
-
Open Field Test: Measures locomotor activity and exploratory behavior. A reduction in distance traveled and rearing frequency is indicative of parkinsonian-like motor deficits.[8]
-
Rotarod Test: Assesses motor coordination and balance. A decreased latency to fall from the rotating rod indicates motor impairment.[17]
3.2.2. Post-mortem Brain Tissue Analysis
-
High-Performance Liquid Chromatography (HPLC): Quantify dopamine and its metabolites (DOPAC, HVA) in the striatum. A significant reduction in striatal dopamine is a hallmark of dopaminergic neurodegeneration.[8]
-
Immunohistochemistry (IHC): Stain for Tyrosine Hydroxylase (TH) in the substantia nigra and striatum. A loss of TH-positive neurons in the substantia nigra and terminals in the striatum provides direct evidence of dopaminergic cell death.
Caption: Hypothesized mechanism of action based on the MPTP model.
Comparative Analysis with Alternative Models
The utility of this compound as a research tool depends on its characteristics relative to other neurotoxins.
| Model | Administration | Key Pathological Features | Advantages | Limitations |
| MPTP | Systemic | Loss of dopaminergic neurons in substantia nigra.[5][6] | Non-invasive administration, good for screening neuroprotective agents.[18] | Does not form classic Lewy bodies.[19] |
| 6-OHDA | Intracerebral injection | Selective and rapid degeneration of dopaminergic neurons.[6][9] | Highly reproducible lesions.[10] | Requires invasive stereotaxic surgery.[6] |
| Rotenone | Systemic | Dopaminergic degeneration, can induce α-synuclein aggregation.[10][16] | Can mimic some non-motor symptoms.[20] | High mortality and variability.[10] |
| Genetic Models | Transgenic | Progressive neurodegeneration, specific pathway analysis.[5][16] | Models specific genetic causes of Parkinson's.[5] | May not replicate all features of sporadic PD.[9] |
| Table 2: Comparison of preclinical models of Parkinson's disease. |
Conclusion
The experimental framework detailed in this guide provides a robust and logical pathway to validate the hypothesized mechanism of action of this compound. By systematically progressing from in vitro enzymatic and cellular assays to in vivo behavioral and neurochemical analyses, researchers can definitively determine if this compound acts as an MPTP-like neurotoxin. The comparative data generated against established models like MPTP, 6-OHDA, and rotenone will be critical in positioning this novel compound within the landscape of neuroscientific research tools for studying Parkinson's disease.
References
- Indo, J. P. (2022). Animal Models of Parkinson's Disease: limits and relevance to neuroprotection studies. Journal of Neurochemistry.
- Gomes, A. P., et al. (2023). In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. PubMed Central.
- Ke, M., et al. (2021). Comprehensive Perspectives on Experimental Models for Parkinson's Disease. Aging and Disease, 12(1), 223-246.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- bioRxiv. (2025).
- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 323-332.
- Meredith, G. E., & Sonsalla, P. K. (2006). Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Animal Models of Parkinson's Disease.
- ResearchGate. (2015).
- Sigma-Aldrich. (n.d.). Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin.
- ALZFORUM. (n.d.). Parkinson's Disease Research Models.
- Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013).
- Singer, T. P., et al. (1987). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Annals of the New York Academy of Sciences, 504, 141-151.
- Langston, J. W., et al. (1984). Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).
- MDPI. (2023). Parkinson's Disease: Exploring Different Animal Model Systems.
- MDPI. (2024).
- National Center for Biotechnology Information. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubChem.
- Mokrosz, M. J., et al. (1995). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry, 38(11), 2048-2055.
- Kim, Y. S., et al. (2014). Differential Effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on Motor Behavior and Dopamine Levels at Brain Regions in Three Different Mouse Strains. Experimental Neurobiology, 23(2), 166-173.
- Hare, D. J., et al. (2013). Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. Metallomics, 5(2), 91-109.
- Wikipedia. (n.d.). MPTP.
- Sonsalla, P. K., et al. (1987). Characteristics of 1-methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine-induced neurotoxicity in the mouse. The Journal of Pharmacology and Experimental Therapeutics, 242(3), 850-857.
- Singer, T. P., et al. (1987). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). OUCI.
- Lakkoju, B., et al. (2023). Recent synthetic and biological aspects of 1, 4-dihydro pyridine derivatives.
- MDPI. (2023).
- National Institutes of Health. (2024). Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis.
- Amole Biotechnology. (n.d.). This compound.
Sources
- 1. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MPTP - Wikipedia [en.wikipedia.org]
- 5. Animal Models of Parkinson’s Disease: limits and relevance to neuroprotection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Differential Effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on Motor Behavior and Dopamine Levels at Brain Regions in Three Different Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]
- 10. researchgate.net [researchgate.net]
- 11. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. assaygenie.com [assaygenie.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. alzforum.org [alzforum.org]
- 18. biorxiv.org [biorxiv.org]
- 19. mdpi.com [mdpi.com]
- 20. Preclinical Parkinson’s Disease Models for Non-Motor Symptoms: Research Recommendations from a Systematic Review | MDPI [mdpi.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
Introduction
1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its tetrahydropyridine core is a common motif in a variety of biologically active compounds. The presence of a primary alcohol functional group provides a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comparative analysis of different synthetic routes to this target molecule, offering researchers and drug development professionals the necessary data to select the most efficient and practical approach for their specific needs. We will delve into two primary, well-documented synthetic pathways and a third potential, though less detailed, alternative. The comparison will be based on key metrics of synthetic efficiency, including overall yield, step economy, reagent and solvent safety, and scalability.
Comparative Analysis of Synthetic Routes
This guide will focus on three distinct synthetic strategies for the preparation of this compound:
-
Route A: The Isonicotinic Acid Approach - A classical approach involving the formation of the tetrahydropyridine ring from a pyridine precursor, followed by functional group manipulation.
-
Route B: The Piperidone Approach - A strategy commencing with a pre-formed piperidine ring and subsequent introduction of the required functionality.
-
Route C: The Pyridine Carboxaldehyde Approach - A more direct route utilizing a commercially available pyridine derivative, leading to a key aldehyde intermediate.
The following sections will provide a detailed breakdown of each route, including step-by-step protocols, mechanistic considerations, and a comparative summary of their synthetic efficiencies.
Route A: The Isonicotinic Acid Approach
This route is analogous to the well-established synthesis of arecoline and begins with the readily available isonicotinic acid (pyridine-4-carboxylic acid). The overall strategy involves esterification, N-methylation, partial reduction of the pyridine ring to the tetrahydropyridine, and finally, reduction of the ester to the desired primary alcohol.
Experimental Protocol
Step 1: Esterification of Isonicotinic Acid to Methyl Isonicotinate
In a round-bottom flask, isonicotinic acid is suspended in methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the methanol is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield methyl isonicotinate.
Step 2: N-methylation of Methyl Isonicotinate to Methyl 1-methylpyridin-1-ium-4-carboxylate Iodide
Methyl isonicotinate is dissolved in a suitable solvent such as acetone or acetonitrile. An excess of methyl iodide is added, and the mixture is stirred at room temperature overnight. The resulting precipitate, the quaternary pyridinium salt, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Step 3: Partial Reduction to Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate
The pyridinium salt from the previous step is dissolved in a mixture of methanol and water and cooled in an ice bath. Sodium borohydride is added portion-wise, maintaining the temperature below 10°C. The reaction mixture is stirred for 2-3 hours at room temperature. The solvent is then removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layers are combined, dried, and concentrated to give the crude tetrahydropyridine ester.
Step 4: Reduction of the Ester to this compound
The crude methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate is dissolved in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere. The solution is cooled in an ice bath, and a solution of lithium aluminum hydride (LiAlH₄) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. After completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield the final product.[1][2]
Causality Behind Experimental Choices
-
Esterification: The Fischer-Speier esterification is a classic and cost-effective method for converting carboxylic acids to esters, utilizing a simple acid catalyst and an excess of the alcohol as the solvent.[3]
-
N-methylation: Methyl iodide is a highly effective methylating agent for pyridines, leading to the formation of the quaternary pyridinium salt, which activates the ring for subsequent reduction.
-
Partial Reduction: Sodium borohydride is a mild reducing agent that selectively reduces the pyridinium salt to the tetrahydropyridine without affecting the ester group.[4] The use of a protic solvent mixture (methanol/water) is crucial for the hydride transfer.
-
Ester Reduction: Lithium aluminum hydride is a powerful reducing agent necessary for the conversion of the ester to the primary alcohol.[1][2] NaBH₄ is not strong enough to effect this transformation. The reaction is performed under anhydrous conditions due to the high reactivity of LiAlH₄ with water.
Route B: The Piperidone Approach
This conceptual route starts from the commercially available 1-methyl-4-piperidone. The key challenge is the one-carbon homologation at the 4-position to introduce the hydroxymethyl group. A plausible approach involves a Wittig-type reaction.
Hypothetical Protocol
Step 1: Wittig Reaction with a Formaldehyde Equivalent
A phosphonium ylide, such as (methoxymethyl)triphenylphosphonium chloride, is prepared by reacting the corresponding phosphonium salt with a strong base like n-butyllithium in an anhydrous solvent like THF. 1-Methyl-4-piperidone is then added to the ylide solution at low temperature. The reaction mixture is allowed to warm to room temperature and stirred overnight. The resulting enol ether would then require acidic hydrolysis to yield an aldehyde, which would then be reduced to the target alcohol. A more direct approach might involve a Horner-Wadsworth-Emmons reaction with a phosphonate reagent designed to introduce the hydroxymethyl group directly or as a protected form.
Expertise & Experience Insights
While theoretically feasible, this route presents several challenges. The Wittig reaction with hindered ketones can be low-yielding. Furthermore, the synthesis of the required phosphonium ylide adds extra steps and requires handling of pyrophoric reagents like n-butyllithium. The subsequent hydrolysis and reduction steps would also impact the overall efficiency. Given the lack of specific literature precedent for this exact transformation on 1-methyl-4-piperidone to yield the target molecule, this route is considered more exploratory.
Route C: The Pyridine Carboxaldehyde Approach
This route offers a more direct pathway by starting with 4-pyridine carboxaldehyde. The synthesis involves the formation of an oxime derivative, which is then N-methylated and reduced in a one-pot fashion to the key intermediate, 1,2,3,6-tetrahydro-1-methyl-4-pyridine carboxaldehyde. A final reduction of the aldehyde furnishes the desired alcohol.
Experimental Protocol
Step 1: Formation of 4-Pyridine Carboxaldehyde, O-Methyloxime Methiodide
4-Pyridine carboxaldehyde is first reacted with O-methylhydroxylamine hydrochloride in the presence of a base to form the corresponding O-methyloxime. This intermediate is then treated with methyl iodide to yield the quaternary pyridinium salt, 4-pyridine carboxaldehyde, O-methyloxime methiodide.
Step 2: Reductive N-Methylation to 1,2,3,6-Tetrahydro-1-methyl-4-pyridine Carboxaldehyde
A solution of 4-pyridine carboxaldehyde, O-methyloxime methiodide in 50% aqueous methanol is added dropwise to a solution of sodium borohydride in the same solvent at 0°C.[5] The reaction is stirred for one hour. After workup, which involves removal of inorganic salts and concentration, the crude product is obtained. This step cleverly combines the reduction of the pyridinium ring and the unmasking of the aldehyde from the oxime derivative.
Step 3: Reduction of the Aldehyde to this compound
The crude 1,2,3,6-tetrahydro-1-methyl-4-pyridine carboxaldehyde is dissolved in a suitable solvent like methanol or ethanol. Sodium borohydride is added portion-wise at 0°C. The reaction is stirred at room temperature for 1-2 hours. After completion, the reaction is quenched with water, and the solvent is removed under reduced pressure. The product is then extracted into an organic solvent, dried, and concentrated to give the final product.
Trustworthiness and Self-Validating System
The key to this route's efficiency lies in the one-pot reductive N-methylation step. The progress of this reaction can be monitored by TLC to ensure complete consumption of the starting material. The final reduction of the aldehyde is a robust and high-yielding reaction. The purity of the final product can be readily assessed by NMR and mass spectrometry, and purification can be achieved by column chromatography or distillation.
Data Presentation: Comparative Analysis of Synthetic Routes
| Metric | Route A: Isonicotinic Acid Approach | Route B: Piperidone Approach (Hypothetical) | Route C: Pyridine Carboxaldehyde Approach |
| Starting Material | Isonicotinic Acid | 1-Methyl-4-piperidone | 4-Pyridine Carboxaldehyde |
| Number of Steps | 4 | 3-4 | 3 |
| Overall Yield | Moderate | Likely Low to Moderate | Good to High |
| Key Reagents | H₂SO₄, CH₃I, NaBH₄, LiAlH₄ | n-BuLi, Phosphonium Salt | O-Methylhydroxylamine, CH₃I, NaBH₄ |
| Safety Concerns | Handling of LiAlH₄, CH₃I | Handling of n-BuLi | Handling of CH₃I |
| Scalability | Moderate | Challenging | Good |
| Atom Economy | Moderate | Low | Good |
| Key Intermediate | Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate | Enol ether/Aldehyde | 1,2,3,6-Tetrahydro-1-methyl-4-pyridine carboxaldehyde |
Visualization of Synthetic Pathways
Route A: Isonicotinic Acid Approach
Caption: Synthetic pathway for Route A.
Route C: Pyridine Carboxaldehyde Approach
Caption: Synthetic pathway for Route C.
Conclusion and Recommendation
Based on the comparative analysis, Route C, the Pyridine Carboxaldehyde Approach, emerges as the most efficient and practical synthetic route to this compound for most laboratory and potential scale-up applications. This route offers a shorter synthetic sequence, utilizes readily available and less hazardous reagents compared to Route A's use of LiAlH₄ and Route B's proposed use of organolithium reagents, and proceeds with good to high overall yields. The one-pot nature of the key reductive N-methylation step significantly improves the step economy and simplifies the workflow.
Route A remains a viable, albeit longer, alternative. Its primary drawback is the use of the highly reactive and hazardous lithium aluminum hydride. Route B, while intellectually interesting, requires significant development and is likely to be less efficient than the other two routes.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific requirements of their project, including scale, available resources, and safety considerations. However, for a balance of efficiency, safety, and practicality, the Pyridine Carboxaldehyde Approach is the recommended starting point for the synthesis of this valuable building block.
References
-
Synthesis of 1,2,3,6-tetrahydro-1-methyl-4-pyridine carboxaldehyde. PrepChem.com. [Link]
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). International Journal of ChemTech Research, 8(8), 245-250.
- Preparation method for 4-methylenepiperidine or acid addition salt thereof.
- Synthesis and MAO-B substrate properties of 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines. PubMed.
-
Reduction of carboxylic acids and esters. YouTube. [Link]
- One-pot multi-component synthesis of 1,4-dihydropyridine derivatives in biocompatible deep eutectic solvents. Journal of Chemical Sciences, 125(3), 615-621.
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
- A process for the preparation of 1,2,5,6-tetrahydro-3-carboalkoxypyridines such as arecoline and salts of 1,2,5,6-tetrahydro-3-carboalkoxypridines and arecoline hydrobromide.
- Acid to Alcohol - Common Conditions. Organic Chemistry Portal.
- 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): One Designer Drug and Serendipity. Journal of Analytical Toxicology, 15(4), 226-231.
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (M0896)
- 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. Lumen Learning.
- Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4414.
- Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol via deaminative hydrogenation.
-
4-Hydroxymethylpyridine | C6H7NO | CID 11472. PubChem. [Link]
- Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%- hyperbranched polymers. The Royal Society of Chemistry.
- 4-(Hydroxymethyl)-1-methylpiperidine 97 20691-89-8. Sigma-Aldrich.
- Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-196.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
Sources
- 1. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): One Designer Drug and Serendipity - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
Head-to-head comparison of analytical techniques for tetrahydropyridine quantification
An Application Scientist's Guide to the Head-to-Head Comparison of Analytical Techniques for Tetrahydropyridine Quantification
Introduction: The Analytical Imperative for Tetrahydropyridine Quantification
Tetrahydropyridines (THPs) represent a critical class of nitrogen-containing heterocycles, forming the structural core of numerous natural products and synthetic molecules with significant biological activity.[1][2] Their applications span from potential antipsychotic agents to anti-arrhythmic and antibacterial drugs.[3][4] However, the tetrahydropyridine scaffold is also infamously associated with neurotoxicity, exemplified by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound known to induce symptoms of Parkinson's disease.[2][5]
This duality—therapeutic potential versus toxicological risk—places a profound emphasis on the need for precise, accurate, and reliable quantification methods. For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is a pivotal decision that impacts everything from pharmacokinetic studies and metabolite identification to quality control and regulatory compliance.
This guide provides a head-to-head comparison of the four principal analytical techniques employed for tetrahydropyridine quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a Senior Application Scientist, my objective is to move beyond a mere listing of specifications and delve into the causality behind experimental choices, offering field-proven insights to guide your methodological decisions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for the analysis of volatile and thermally stable compounds.[6] It combines the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry.
Principle of Operation
In GC-MS, the sample is first vaporized and introduced into a gaseous mobile phase (typically an inert gas like helium).[7] Compounds are separated based on their boiling points and interactions with the stationary phase within a heated capillary column.[8] As each compound elutes, it enters the mass spectrometer, where it is ionized (most commonly by electron ionization, EI), fragmented into characteristic patterns, and detected based on its mass-to-charge ratio (m/z).
Experimental Workflow & Protocol
Caption: General experimental workflow for GC-MS analysis.
Exemplary Protocol for a Tetrahydropyridine Derivative:
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable organic solvent (e.g., dichloromethane). If the analyte is not sufficiently volatile or contains polar functional groups, perform derivatization (e.g., silylation) to enhance thermal stability and volatility.[9]
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line Temperature: 280 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic, abundant ion for the target analyte and a qualifier ion for confirmation.
-
Expertise & Causality: Why Choose GC-MS?
The primary driver for selecting GC-MS is the volatility of the analyte.[8] For low molecular weight, non-polar tetrahydropyridine analogues, GC provides excellent chromatographic resolution.[10] The use of high-resolution capillary columns facilitates the separation of closely related isomers.[10] EI is a highly robust and reproducible ionization technique that generates extensive fragmentation, creating a rich mass spectrum that serves as a reliable "fingerprint" for structural confirmation against spectral libraries.
Trustworthiness & Limitations
The main limitation of GC-MS is the requirement for thermal stability and volatility.[11] Many complex pharmaceutical THP derivatives or their metabolites are polar and non-volatile, necessitating a derivatization step. This extra step can introduce variability, increase sample preparation time, and may not proceed to 100% completion, thereby compromising quantitative accuracy.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is arguably the most versatile and sensitive technique for quantifying drugs and metabolites in complex biological matrices.[12] It is the gold standard for bioanalysis in drug development.[13]
Principle of Operation
LC separates compounds in a liquid mobile phase based on their physicochemical properties (e.g., polarity, size, charge) and their interaction with a solid stationary phase (the column).[14] The eluent from the LC column is directed into a soft ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which generates intact molecular ions with minimal fragmentation.[14] These ions are then analyzed by two mass spectrometers in series (tandem MS). The first (Q1) selects the parent ion of the target analyte, which is then fragmented in a collision cell (Q2). The second mass spectrometer (Q3) selects a specific fragment ion for detection, a highly selective process known as Selected Reaction Monitoring (SRM).[13]
Experimental Workflow & Protocol
Caption: General experimental workflow for LC-MS/MS analysis.
Exemplary Protocol for Tetrahydropyridine in Plasma:
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge with methanol followed by water.
-
Load 0.5 mL of plasma (pre-treated with an internal standard).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with an appropriate organic solvent (e.g., methanol with 2% formic acid).
-
Evaporate the eluate and reconstitute in the mobile phase.[15]
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
SRM Transition: Monitor a specific transition from the protonated molecule [M+H]+ to a stable product ion. For example, for MPTP, this could be m/z 174 -> 117.
-
Expertise & Causality: Why Choose LC-MS/MS?
LC-MS/MS is the method of choice for polar, non-volatile, or thermally labile compounds, which covers a vast majority of drug molecules and their metabolites.[11] Its exceptional sensitivity and selectivity allow for quantification down to picogram or even femtogram levels, which is essential for pharmacokinetic studies where drug concentrations in biological fluids are often very low.[14][16] The SRM mode provides an unparalleled degree of specificity, virtually eliminating matrix interferences that could plague other detectors.[13] The assumption that a substrate and its metabolite will have an equivalent MS signal is often incorrect, making the use of synthesized metabolite standards best practice for absolute quantification.[17]
Trustworthiness & Limitations
The primary challenge in LC-MS/MS is the matrix effect , where co-eluting endogenous components from the sample matrix (like salts or phospholipids) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[18] This necessitates rigorous sample cleanup and the use of a stable isotope-labeled internal standard to compensate for these effects. Method development can be more complex than for HPLC-UV, requiring optimization of both chromatographic and mass spectrometric parameters.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, reliable, and widely accessible technique that serves as a workhorse in many quality control (QC) laboratories.[19]
Principle of Operation
The separation principle is identical to that of LC-MS.[20] However, detection is based on the principle of UV-Visible absorption. As the separated compounds elute from the column and pass through a flow cell, a beam of UV light is passed through it. The detector measures the amount of light absorbed by the analyte at a specific wavelength.[20] According to the Beer-Lambert law, the absorbance is directly proportional to the analyte's concentration.
Experimental Workflow & Protocol
Caption: General experimental workflow for HPLC-UV analysis.
Exemplary Protocol for Tetrahydropyridine Assay:
-
Standard & Sample Preparation:
-
Accurately weigh and dissolve the reference standard and sample in the mobile phase to a final concentration of ~0.1 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.[20]
-
-
HPLC Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v), pH adjusted to 3.0.
-
Flow Rate: 1.0 mL/min.[21]
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm, or the λmax of the specific tetrahydropyridine derivative.[20]
-
Expertise & Causality: Why Choose HPLC-UV?
The choice of HPLC-UV is driven by its simplicity, robustness, and cost-effectiveness .[19] It is the ideal technique for assay and purity determinations of bulk drug substances and pharmaceutical formulations where analyte concentrations are high.[3] The instrumentation is less complex and easier to maintain than MS systems. For a tetrahydropyridine to be suitable for UV detection, it must possess a chromophore that absorbs light in the UV-Vis range.
Trustworthiness & Limitations
The major limitation of HPLC-UV is its lower sensitivity and selectivity compared to mass spectrometry.[13] The limit of quantitation is typically in the low µg/mL to high ng/mL range, making it unsuitable for most bioanalytical applications. Furthermore, it cannot distinguish between compounds that have similar retention times and UV spectra, potentially leading to overestimated results if an impurity co-elutes with the main peak.[22]
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measure of analyte concentration or purity without the need for a compound-specific reference standard.[23][24]
Principle of Operation
qNMR operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[25] By co-dissolving a sample with a known amount of a high-purity, stable internal standard, the concentration of the analyte can be calculated by comparing the integral of a specific analyte resonance to the integral of a known resonance from the standard.[24]
Experimental Workflow & Protocol
Caption: General experimental workflow for qNMR analysis.
Exemplary Protocol for Purity Assessment:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the tetrahydropyridine sample and 5 mg of a high-purity internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).[26]
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition (¹H NMR):
-
Acquire the spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).
-
Crucial Parameters: Ensure a sufficiently long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to allow for full magnetization recovery. Use a calibrated 90° pulse.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (W_std / W_analyte) * P_std
-
Where I=integral, N=number of protons, M=molar mass, W=weight, P=purity of the standard.[27]
-
-
Expertise & Causality: Why Choose qNMR?
qNMR is uniquely powerful for the absolute quantification and purity determination of novel chemical entities where a certified reference standard of the analyte itself does not yet exist.[23] It is a primary ratio method recognized by pharmacopeias.[23] The technique is non-destructive, allowing the sample to be recovered, and it simultaneously provides structural confirmation.[24] Its "universal" response for a given nucleus (e.g., ¹H) means that relative response factors, a common source of error in chromatography, are not needed.[23]
Trustworthiness & Limitations
The main limitation of qNMR is its relatively low sensitivity compared to MS-based methods, typically requiring samples in the milligram to high microgram range.[28] This makes it unsuitable for trace analysis in biological fluids. The accuracy of the method is critically dependent on the purity of the internal standard and the precision of the weighing steps.[29] Peak overlap between the analyte and the standard can also complicate quantification.[25]
Head-to-Head Performance Comparison
| Feature | GC-MS | LC-MS/MS | HPLC-UV | qNMR |
| Principle | Separation by volatility, detection by m/z | Separation by polarity, detection by m/z transitions | Separation by polarity, detection by UV absorbance | Signal integration proportional to molar amount |
| Ideal Analyte | Volatile, thermally stable | Polar, non-volatile, thermally labile | UV-active chromophore | Soluble, non-overlapping peaks |
| Sensitivity (LOQ) | Low ng/mL to pg/mL | pg/mL to fg/mL | High ng/mL to µg/mL | µg/mL to mg/mL |
| Selectivity | High (based on fragmentation pattern) | Very High (based on SRM) | Moderate (risk of co-elution) | High (based on unique chemical shifts) |
| Matrix Compatibility | Moderate (clean samples preferred) | Excellent (with proper sample prep) | Poor to Moderate | Good (but requires solubility) |
| Throughput | Moderate | High | High | Low to Moderate |
| Derivatization | Often required for polar analytes | Not required | Not required | Not required |
| Primary Application | Volatiles analysis, environmental | Bioanalysis, metabolomics, trace quantification | QC assay, purity, dissolution | Purity of standards, quantification without standards |
A Critical Note on Sample Preparation
No analytical technique can perform optimally without robust sample preparation. The choice of technique is intrinsically linked to the complexity of the sample matrix.[18] For complex biological matrices like plasma or urine, extensive cleanup is mandatory to remove interfering substances like proteins and phospholipids.[15][30]
Caption: Decision workflow for selecting a sample preparation technique.
-
Protein Precipitation (PP): Fast and simple, but often leaves many interferences in the sample.[30]
-
Liquid-Liquid Extraction (LLE): More selective than PP, separates analytes based on their partitioning between two immiscible liquids.[31]
-
Solid-Phase Extraction (SPE): The most powerful technique for sample cleanup, offering high selectivity and concentration factors.[15]
Conclusion: Selecting the Right Tool for the Job
The quantification of tetrahydropyridines demands a nuanced approach to analytical method selection, guided by the specific goals of the analysis. There is no single "best" technique; rather, there is an optimal tool for each unique scientific question.
-
For trace-level quantification in complex biological matrices , such as in pharmacokinetic or metabolism studies, LC-MS/MS is the undisputed champion due to its unparalleled sensitivity and selectivity.
-
For the analysis of volatile, thermally stable tetrahydropyridine analogues , particularly in environmental or forensic contexts, GC-MS offers excellent separation and confident identification.
-
For routine quality control, assay, and purity testing of bulk drug substances and formulated products , HPLC-UV provides a cost-effective, robust, and reliable solution.
-
For the absolute quantification of new chemical entities or the certification of reference materials without a specific standard , qNMR stands alone as a primary, non-destructive method.
Ultimately, a thorough understanding of the analyte's properties, the sample matrix, and the required levels of sensitivity and accuracy will empower you, the researcher, to make an informed and scientifically sound decision, ensuring the integrity and trustworthiness of your quantitative data.[32][33]
References
- Hanna, G. M. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
- Emery Pharma. (n.d.).
- University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI).
- Malz, F., & Jancke, H. (2005). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
- ResolveMass Laboratories Inc. (2025). GC-MS vs.
- Jordi Labs. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry.
- Creative Proteomics. (n.d.). Principles and Differences between GC-MS and LC-MS.
- Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques.
- Grbin, J., et al. (2025). Quantitative analysis of mousy off-flavour compound 2-acetyl tetrahydropyridine in wine using liquid chromatography tandem mass spectrometry interfaced with atmospheric chemical ionisation.
- GenTech Scientific. (2023). The Difference Between GC/MS and LC/MS Systems.
- Taylor & Francis Online. (n.d.). DEVELOPMENT OF AN HPLC METHOD FOR THE ANALYSIS OF 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE IN A POTENTIAL ANTIPSYCHOTICACTIVE PHARMACEUTICAL INGREDIENT.
- BenchChem. (2025).
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
- BenchChem. (2025).
- International Journal of Pharmaceutical Sciences. (n.d.).
- International Journal of Innovative Science and Research Technology. (n.d.).
- Kijeński, J., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of Pyridine Compounds.
- AWS. (n.d.).
- Beuving, G. (n.d.).
- Agilent. (n.d.).
- Vather, S. M., & Zareba, G. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. TrAC Trends in Analytical Chemistry, 26(4), 291-301.
- Rahman, M. M., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis, 12(3), 371-384.
- Singh, S., & Ghorpade, V. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Critical Reviews in Analytical Chemistry, 53(5), 997-1011.
- Royal Society of Chemistry. (n.d.).
- LGC Group. (n.d.).
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
- University of Cambridge. (2017).
- Omics Online. (n.d.).
- Patel, M. J., et al. (n.d.). Analytical method validation: A brief review.
- SciELO. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains.
- Di Monte, D. A., et al. (1991). Quantitative analysis of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine metabolism in isolated rat hepatocytes. Drug Metabolism and Disposition, 19(3), 568-574.
- Tong, X. (2010).
- NIH. (n.d.). The chemistry and pharmacology of tetrahydropyridines.
- Revista Desafio Online. (2021).
- NIH. (n.d.).
- MDPI. (n.d.).
- PubMed. (2016). High-performance liquid chromatography - Ultraviolet method for the determination of total specific migration of nine ultraviolet absorbers in food simulants based on 1,1,3,3-Tetramethylguanidine and organic phase anion exchange solid phase extraction to remove glyceride.
- Vaikunta Rao, K., et al. (2020). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. International Journal of Research in Pharmaceutical Sciences, 10(2), 224-237.
Sources
- 1. Tetrahydropyridines: a recent update for their multicomponent synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. periodicos.ufms.br [periodicos.ufms.br]
- 5. mdpi.com [mdpi.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. gentechscientific.com [gentechscientific.com]
- 8. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. rsc.org [rsc.org]
- 13. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 14. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. ijisrt.com [ijisrt.com]
- 16. researchgate.net [researchgate.net]
- 17. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ijrpc.com [ijrpc.com]
- 22. High-performance liquid chromatography - Ultraviolet method for the determination of total specific migration of nine ultraviolet absorbers in food simulants based on 1,1,3,3-Tetramethylguanidine and organic phase anion exchange solid phase extraction to remove glyceride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. resolvemass.ca [resolvemass.ca]
- 25. emerypharma.com [emerypharma.com]
- 26. scielo.br [scielo.br]
- 27. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 28. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. ijpsjournal.com [ijpsjournal.com]
- 31. agilent.com [agilent.com]
- 32. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 33. wjarr.com [wjarr.com]
A Guide to High-Confidence Structural Confirmation: An Orthogonal Analysis of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
Introduction: Beyond a Single Data Point
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous confirmation of a molecule's identity is the bedrock of reliable science. The subject of this guide, 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, is a heterocyclic compound with potential applications as a synthetic intermediate. Its structural complexity, including a stereocenter and various functional groups, makes it a prime candidate for misidentification if analytical rigor is not applied.
Potential impurities, such as positional isomers, unreacted starting materials, or degradation products, can have significant impacts on downstream applications, affecting everything from reaction yield and purity to biological activity and safety profiles. Therefore, relying on a single analytical technique is insufficient. This guide provides a comprehensive framework for the high-confidence identification of this compound by employing a series of orthogonal analytical methods.
The Imperative for Orthogonality: A Cross-Validation Approach
In analytical chemistry, methods are considered "orthogonal" if they measure a sample's properties in fundamentally different ways.[1] This approach provides a robust system of cross-validation, significantly increasing the reliability of an analytical result.[1][2] The core principle is that it is highly improbable for an impurity or isomer to behave identically to the target compound across multiple, distinct analytical platforms. For instance, two compounds that co-elute in a chromatographic separation are unlikely to also share the exact same mass-to-charge ratio and nuclear magnetic resonance spectrum.[3] This multi-faceted strategy is essential for building a comprehensive and trustworthy data package for any chemical entity.
Visualizing the Confirmation Workflow
The following workflow illustrates the systematic application of orthogonal methods for structural confirmation. Each analytical technique provides a unique piece of the puzzle, and only through their convergence can a definitive identification be made.
Sources
A Senior Application Scientist's Guide: The Hydroxymethyl vs. Phenyl Group in Drug-Receptor Interactions
Dissecting the Impact on Binding Affinity: A Comparative Analysis for Drug Development Professionals
In the intricate dance of drug-receptor binding, the choice of functional groups is paramount. Seemingly minor chemical modifications can lead to orders-of-magnitude differences in binding affinity and biological activity. This guide provides an in-depth comparison of two ubiquitous functional groups in medicinal chemistry: the polar, hydrogen-bonding hydroxymethyl group (-CH₂OH) and the nonpolar, aromatic phenyl group (-C₆H₅) . We will explore how their distinct physicochemical properties translate into different binding interactions, ultimately governing a molecule's affinity for its biological target.
Fundamental Physicochemical Properties: A Tale of Two Substituents
The divergent effects of hydroxymethyl and phenyl groups on binding affinity are rooted in their fundamentally different electronic and steric characteristics.
-
The Hydroxymethyl Group (-CH₂OH): This group is characterized by its polarity and its capacity for hydrogen bonding.[1][2] The hydroxyl (-OH) moiety can act as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on its oxygen atom).[3] This duality allows for specific, highly directional interactions with complementary residues in a protein's binding pocket.[4] Furthermore, the hydroxymethyl group is relatively small and conformationally flexible, allowing it to adapt to the local geometry of the binding site. Its polarity generally enhances the aqueous solubility of a compound.[2][5]
-
The Phenyl Group (-C₆H₅): In stark contrast, the phenyl group is a large, planar, and nonpolar (hydrophobic) substituent.[6] Its primary modes of interaction are non-covalent and less directional than hydrogen bonds. These include hydrophobic interactions and π-π stacking.[7][8] When a phenyl group binds to a hydrophobic pocket on a receptor, it displaces ordered water molecules, leading to a favorable increase in entropy that strengthens the binding. Additionally, its electron-rich π-system can engage in π-π stacking with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).[9] However, its significant bulk can also introduce steric hindrance, potentially preventing an optimal fit if the binding pocket is constrained.[10][11]
Comparative Summary of Physicochemical Properties
| Property | Hydroxymethyl Group (-CH₂OH) | Phenyl Group (-C₆H₅) |
| Polarity | Polar, Hydrophilic | Nonpolar, Hydrophobic[6] |
| Hydrogen Bonding | Donor & Acceptor[3] | Generally none; can act as a weak H-bond acceptor (O-H···π)[12][13] |
| Primary Interactions | Hydrogen bonds, Dipole-dipole | Hydrophobic interactions, π-π stacking, Van der Waals forces[8] |
| Size & Shape | Small, Flexible | Bulky, Planar, Rigid[11] |
| Solubility (in Water) | Increases solubility[2] | Decreases solubility |
| Electronic Effect | Weakly electron-withdrawing | Inductively withdrawing, Resonance donating (+M) or withdrawing (-M) depending on context[6][14] |
Mechanism of Action: How Substituents Drive Binding Affinity
The choice between a hydroxymethyl and a phenyl group is a critical decision in structure-activity relationship (SAR) studies. The optimal choice depends entirely on the topology and chemical nature of the target's binding pocket.
The Hydroxymethyl Advantage: Precision Through Hydrogen Bonding
A hydroxymethyl group can dramatically enhance binding affinity when the receptor's binding site features appropriately positioned hydrogen bond donors or acceptors (e.g., the side chains of Asp, Glu, Asn, Gln, Ser, Thr, or backbone carbonyls/amides). The contribution of a single hydrogen bond to binding affinity can be significant, typically in the range of -12 to -20 kJ/mol.[15]
However, this potential benefit comes with a significant risk: the desolvation penalty .[4] A polar group like -CH₂OH is well-solvated by water in the unbound state. To bind to the receptor, it must shed these favorable water interactions. If the group does not form equally or more favorable hydrogen bonds within the binding pocket, this energy penalty will lead to a net decrease in binding affinity.[4][16]
Caption: Hydroxymethyl group forming specific H-bonds.
The Phenyl Advantage: Harnessing the Hydrophobic Effect
A phenyl group is the substituent of choice when targeting a well-defined hydrophobic cavity. The hydrophobic effect is a powerful driving force in molecular recognition. By occupying a hydrophobic pocket, the phenyl ring displaces "unhappy" water molecules, leading to a significant entropic gain and, consequently, high affinity.[9]
Furthermore, π-π stacking interactions with aromatic residues in the binding site provide an additional layer of specificity and affinity. These interactions, while weaker than strong hydrogen bonds on an individual basis, can be additive and contribute substantially to the overall binding energy.[17] The main liability of the phenyl group is steric clash. Its rigid, bulky nature demands a complementary binding pocket; otherwise, it will sterically hinder the ligand from achieving its optimal binding pose.[18]
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Conclusion for the Medicinal Chemist
The decision to incorporate a hydroxymethyl or a phenyl group is a strategic choice dictated by the target binding site environment.
-
Choose a hydroxymethyl group when structural information (e.g., X-ray crystallography) or homology modeling suggests the presence of specific, unsatisfied hydrogen bond donors or acceptors in the binding pocket. It is a powerful tool for enhancing affinity and specificity through precise, directional interactions. Be mindful of the potential for a desolvation penalty if these interactions are not realized.
-
Choose a phenyl group when targeting a well-defined hydrophobic pocket. It is an excellent choice for leveraging the hydrophobic effect and π-stacking interactions to drive binding affinity. Its utility is maximized when the pocket can accommodate its bulk without steric clashes.
Ultimately, the interplay between these two fundamental groups provides a powerful axis for optimization in drug design. By understanding their intrinsic properties and leveraging the appropriate experimental tools for validation, researchers can make more rational, data-driven decisions to design ligands with superior binding affinity and improved therapeutic profiles.
References
-
Wikipedia. (n.d.). Phenyl group. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). The hydrophobic cavity formed by six phenyl groups via edge- to-face aromatic interactions. Retrieved January 14, 2026, from [Link]
-
Pharma Growth Hub. (2023). Phenyl Column Mystery. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2024). Effect of Anomeric and Exocyclic Hydroxymethyl Conformers on Intramolecular Hydrogen Bonds in Maltoside: A DFT Approach. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2024). Effect of Anomeric and Exocyclic Hydroxymethyl Conformers on Intramolecular Hydrogen Bonds in Maltoside: A DFT Approach. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Hydroxymethyl group. Retrieved January 14, 2026, from [Link]
-
Quora. (2017). Which hinders SN2 reaction more: Methyl or Phenyl group?. Retrieved January 14, 2026, from [Link]
-
ACS Publications. (2026). Amphiphilic Tetraphenylethylene Derivative with Hydrophobic–Hydrophilic Complementarity to Amyloid Oligomers for in Situ Imaging and Modulation of Membrane-Disruptive Neurotoxicity. Analytical Chemistry. Retrieved January 14, 2026, from [Link]
-
PubMed. (n.d.). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Retrieved January 14, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Enhancing a CH−π Interaction to Increase the Affinity for 5-HT1A Receptors. Retrieved January 14, 2026, from [Link]
- Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs.
-
YouTube. (2023). Phenyl Columns. Retrieved January 14, 2026, from [Link]
-
PubMed. (1998). Interaction mode of the phe-phenyl group of thrombin receptor-tethered ligand SFLLRNP in receptor activation. Retrieved January 14, 2026, from [Link]
-
PubMed Central (PMC). (2021). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Retrieved January 14, 2026, from [Link]
-
MDPI. (n.d.). Functionalized Metal–Organic Frameworks Integrated with Plasmonic Nanoparticles: From Synthesis to Applications. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Selective progesterone receptor modulator. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Hydroxy group. Retrieved January 14, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors. Retrieved January 14, 2026, from [Link]
-
Taylor & Francis. (n.d.). The Role of Functional Groups in Drug–Receptor Interactions. Retrieved January 14, 2026, from [Link]
-
PubMed. (1999). Structure-activity relationship at the proximal phenyl group in a series of non-peptidyl N-type calcium channel antagonists. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). The suggested steric hindrance between a phenyl group of the ligand and.... Retrieved January 14, 2026, from [Link]
-
PubMed. (2021). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. Retrieved January 14, 2026, from [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved January 14, 2026, from [Link]
-
ElectronicsAndBooks. (n.d.). Hydroxymethylphenols. Retrieved January 14, 2026, from [Link]
-
PubMed. (2019). Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Hydroxyl Groups in Synthetic and Natural Product Derived Therapeutics – A Perspective on a Common Functional Group. Retrieved January 14, 2026, from [Link]
-
Quora. (2017). What effect does a phenyl group have +M or -I?. Retrieved January 14, 2026, from [Link]
-
ASHP. (n.d.). Functional Group Characteristics and Roles. Retrieved January 14, 2026, from [Link]
Sources
- 1. Hydroxymethyl group - Wikipedia [en.wikipedia.org]
- 2. Hydroxy group - Wikipedia [en.wikipedia.org]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashp.org [ashp.org]
- 6. Phenyl group - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. quora.com [quora.com]
- 11. echemi.com [echemi.com]
- 12. Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. wpage.unina.it [wpage.unina.it]
- 16. researchgate.net [researchgate.net]
- 17. Enhancing a CH−π Interaction to Increase the Affinity for 5-HT1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the cradle-to-grave responsibility for these compounds, including their proper disposal, is a critical aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, a tetrahydropyridine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will adopt a precautionary approach, leveraging established protocols for the structurally related and highly neurotoxic compound, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1][2][3][4][5] This conservative strategy ensures the highest level of safety for laboratory personnel and the environment.
Hazard Assessment and Precautionary Principle
This compound belongs to the tetrahydropyridine class of compounds. A close structural analog, MPTP, is a potent neurotoxin known to cause irreversible Parkinson's-like symptoms by destroying dopaminergic neurons in the brain.[4][6][7] While the substitution of a phenyl group with a hydroxymethyl group may alter the toxicological profile, the fundamental tetrahydropyridine core necessitates a high degree of caution. Therefore, until specific toxicity data for this compound is available, it should be handled as a potentially hazardous substance.
Assumed Hazards:
-
Neurotoxicity: Potential to be toxic to the nervous system.
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[3]
-
Irritation: Potential to cause skin and eye irritation.
All personnel handling this compound must be thoroughly trained on its potential hazards and the proper safety procedures outlined in this guide.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling potentially hazardous materials. The following PPE must be worn at all times:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides a barrier against dermal absorption. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes and aerosols. |
| Lab Coat | Disposable lab coat over a standard lab coat | Prevents contamination of personal clothing. A disposable outer layer can be easily removed and disposed of in case of a spill. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols. |
Spill Management: A Swift and Safe Response
Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination.
Spill Response Workflow
Caption: Workflow for managing a chemical spill.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Don PPE: Before re-entering the area, don the full PPE as described in Section 2.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Decontamination: Based on protocols for MPTP, the spill area should be decontaminated.[1][2] Carefully apply a 10% bleach solution to the spill area and allow a contact time of at least 30 minutes.[1]
-
Collection: Using forceps or other appropriate tools, collect all contaminated absorbent materials, paper towels, and any other debris.
-
Packaging: Place all collected waste into a clearly labeled, sealable hazardous waste container.
-
Final Cleaning: Wipe the area again with a detergent solution, followed by a final rinse with water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Procedures: A Step-by-Step Guide
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[8] In the United States, this falls under the purview of the Environmental Protection Agency (EPA).
Disposal Decision Tree
Caption: Decision tree for the proper segregation and disposal of waste.
Protocol for Liquid Waste (including solutions and rinsates):
-
Deactivation: In a designated chemical fume hood, carefully add the liquid waste containing this compound to a container with a 10% bleach solution.[1] The volume of the bleach solution should be sufficient to ensure complete reaction. Allow a minimum contact time of 30 minutes.
-
Collection: After deactivation, transfer the solution to a properly labeled hazardous waste container. The label should clearly state "Hazardous Waste," the chemical name, and the approximate concentration.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
Protocol for Solid Waste (e.g., contaminated labware, gloves, bench paper):
-
Segregation: All solid waste that has come into contact with this compound must be considered hazardous.
-
Packaging: Place all contaminated solid waste into a dedicated, labeled hazardous waste bag or container.[5]
-
Storage: Seal the container and store it in the designated satellite accumulation area for hazardous waste.
Protocol for Sharps Waste (e.g., needles, syringes):
-
Immediate Disposal: Immediately after use, dispose of any sharps that have been in contact with the compound in a designated, puncture-resistant sharps container.[1][2]
-
DO NOT RECAP NEEDLES. [1]
-
Labeling: The sharps container must be clearly labeled as "Hazardous Waste Sharps" and with the name of the chemical.
Final Disposal by Environmental Health & Safety (EHS)
All generated hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Conclusion: A Culture of Safety
The proper disposal of laboratory chemicals is not merely a regulatory requirement; it is a cornerstone of a robust safety culture. By treating this compound with the caution it deserves and adhering to these rigorous disposal protocols, we can protect ourselves, our colleagues, and the environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
References
- University of Pennsylvania. (2024, March 1). RISK ASSESSMENT BY AGENT:1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Hazard statement(s).
- Przedborski, S., et al. (2023, March 16). Standard Operating Procedure SOP) for systemic administration of 1 methyl-4-phenyl-1,2,3,6-tetrahydropyridine MPTP) in.
- Santa Cruz Biotechnology. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine, free base Safety Data Sheet.
- Sigma-Aldrich. Pristane Safety Data Sheet.
- National Center for Biotechnology Information. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine.
- University of Pennsylvania. (2022, January 18). Fact Sheet: MPTP, Safe Handling.
- Fisher Scientific. 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy, free radical Safety Data Sheet.
- ChemPoint. METHOCEL™ F4M Food Grade Modified Cellulose Safety Data Sheet.
- Fisher Scientific. 4-Methyltetrahydropyran, stabilized with BHT Safety Data Sheet.
- University of Wisconsin-Madison. Use of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Retrieved from University of Wisconsin-Madison EHS.
- Thermo Fisher Scientific. Tetrahydropyran-2-methanol Safety Data Sheet.
- Tipton, K. F., & Singer, T. P. (1987). The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease.
- Sigma-Aldrich. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine 97%.
- National Center for Biotechnology Information. 1-Methyl-1,2,3,6-tetrahydropyridine.
- National Center for Biotechnology Information. 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine.
- Hare, D. J., & Double, K. L. (2016). Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. Metallomics, 8(3), 270-277.
- Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1).
- Jiao, Y., et al. (2015). Acute Effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) or Paraquat on Core Temperature in C57BL/6J Mice. Journal of Parkinson's disease, 5(2), 389–401.
- CAS. 1-Methyl-1,2,3,6-tetrahydropyridine.
- Javitch, J. A., et al. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity.
- BenchChem. Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery.
- Kumar, A., et al. (2023). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 13(4), 2269–2291.
- Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals.
- Soranam, S., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic letters, 16(22), 5944–5947.
Sources
- 1. ehs.miami.edu [ehs.miami.edu]
- 2. protocols.io [protocols.io]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fact Sheet: MPTP, Safe Handling | PennEHRS [ehrs.upenn.edu]
- 6. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Navigating the Unseen Threat: A Comprehensive Safety and Handling Guide for 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
Hazard Identification and Risk Assessment: A Profile of a Potential Neurotoxin
The primary, and most severe, risk associated with 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is its potential neurotoxicity, inferred from its structural analog, MPTP.[1][2] The toxicity of MPTP itself is not immediate; it is its metabolite, MPP+, that is the active neurotoxin.[1] This metabolic conversion is a critical consideration, as a similar bioactivation could potentially occur with this compound.
Routes of Exposure and Potential Health Effects:
-
Inhalation: Aerosolized particles or vapors can be inhaled, leading to systemic absorption.
-
Dermal Contact: The lipophilic nature of tetrahydropyridine derivatives suggests that they can be absorbed through the skin.
-
Ingestion: Accidental ingestion is a significant risk and can lead to severe toxic effects.
-
Injection: Accidental needle-stick injuries pose a direct route for systemic exposure.
The immediate symptoms of exposure may not be apparent, but the potential for delayed and severe neurological damage is the paramount concern.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.
| Scenario | Minimum Required PPE |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Disposable Lab Coat with Knit Cuffs, Safety Goggles, and a fit-tested N95 respirator (or higher) within a certified chemical fume hood. |
| Solution Preparation and Handling | Double Nitrile Gloves, Chemical-resistant Gown or Apron over a Lab Coat, Safety Goggles and a Face Shield, all work performed in a certified chemical fume hood. |
| In-vivo Administration | Double Nitrile Gloves (consider puncture-resistant outer gloves), Disposable fluid-resistant Gown, Safety Goggles, and a Face Shield. |
Rationale for PPE Selection:
-
Double Gloving: Provides an extra layer of protection against potential tears and permeation. Gloves should be changed frequently, and immediately if contamination is suspected.
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed within a certified chemical fume hood to prevent inhalation of aerosols or vapors.[3]
-
Respiratory Protection: An N95 respirator is the minimum requirement for handling the solid form to prevent inhalation of fine particles. For procedures with a higher risk of aerosolization, a higher level of respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), should be considered.
-
Eye and Face Protection: Safety goggles are essential to protect against splashes. A face shield provides an additional barrier for the entire face.
Operational Procedures: A Step-by-Step Guide to Safe Handling
Preparation and Weighing
-
Designated Area: All work with this compound must be conducted in a designated and clearly labeled area within a laboratory.
-
Fume Hood Integrity: Before commencing work, verify that the chemical fume hood is functioning correctly and that the sash is at the appropriate height.
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Weighing: When weighing the solid compound, use a disposable weigh boat. Perform this task in the fume hood to contain any airborne particles.
-
Solution Preparation: Prepare solutions within the fume hood. Add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing.
Experimental Use
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the risk of exposure.
-
Labeling: Clearly label all containers with the full chemical name and appropriate hazard warnings.
-
Transport: When transporting solutions, use sealed, secondary containers.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Report: Inform the laboratory supervisor and the institutional environmental health and safety (EHS) office.
-
Cleanup (if trained): Only personnel trained in hazardous spill cleanup should address the spill. Full PPE is required.
-
For small liquid spills, use an absorbent material to contain the spill.
-
For solid spills, carefully cover with a damp cloth or absorbent pads to avoid raising dust, then gently sweep the material into a designated waste container.
-
-
Decontamination: Decontaminate the spill area thoroughly with an appropriate solvent, followed by soap and water.
Disposal Plan: Ensuring a Safe End-of-Life for a Potential Hazard
The disposal of this compound and all contaminated materials must be handled as hazardous waste.
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and disposable lab coats, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.
-
Sharps: All needles and syringes used for handling the compound must be disposed of in a puncture-proof sharps container designated for chemically contaminated sharps.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent to inactivate the compound, followed by a thorough washing. The initial rinsate must be collected as hazardous waste.
Emergency Procedures: Preparedness is Paramount
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
In Case of Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Given the potential for severe neurotoxicity, it is crucial to inform emergency medical personnel of the nature of the chemical exposure.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for ensuring safe handling of this compound.
Caption: Decision workflow for PPE and safe handling.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all researchers and laboratory personnel receive training on these procedures and that they are strictly adhered to. The potential for severe, irreversible harm necessitates a culture of safety and vigilance. Always consult your institution's environmental health and safety office for specific guidance and protocols.
References
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubChem. Retrieved from [Link]
-
U.S. Army Public Health Center. (2022, March). Waste Classification for BOTOX® (OnabotulinumtoxinA). Retrieved from [Link]
-
Wikipedia. (n.d.). Nerve agent. Retrieved from [Link]
-
Cornwall NHS. (2023, November 1). Safe Administration of Botulinum Neuro Toxin for Injection within the Pain Service Clinical Guideline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Neurotoxin Waste from Drawing Product Through the Vial Stopper. PMC. Retrieved from [Link]
-
PubMed. (2014, June). Neurotoxin waste from drawing product through the vial stopper. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-(hydroxymethyl)benzoate. PubChem. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 4-Hydroxymethyl-2,4-methanoproline. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
